Technical Documentation Center

4-(methylsulfanyl)oxane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(methylsulfanyl)oxane
  • CAS: 234444-74-7

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-(Methylsulfanyl)oxane: A Technical Guide to ¹H and ¹³C NMR Spectral Data

Executive Overview 4-(Methylsulfanyl)oxane, frequently referred to as 4-(methylthio)tetrahydropyran, is a critical sulfur-containing heterocyclic building block heavily utilized in medicinal chemistry and rational drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

4-(Methylsulfanyl)oxane, frequently referred to as 4-(methylthio)tetrahydropyran, is a critical sulfur-containing heterocyclic building block heavily utilized in medicinal chemistry and rational drug design. Because the spatial orientation of the methylthio (–SMe) group directly impacts the molecule's pharmacological binding kinetics and downstream reactivity, rigorous structural elucidation is paramount.

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-(methylsulfanyl)oxane. As a Senior Application Scientist, I have structured this guide not merely as a repository of spectral assignments, but as a mechanistic exploration of the causality behind the observed chemical shifts and a blueprint for a self-validating analytical protocol.

Conformational Dynamics and Splitting Causality

To accurately interpret the NMR spectra of 4-(methylsulfanyl)oxane, one must first understand its conformational equilibrium. Oxane rings predominantly adopt a chair conformation. The –SMe group at the C-4 position can occupy either an axial or an equatorial position.

Due to unfavorable 1,3-diaxial steric interactions with the axial protons at C-2 and C-6, the equatorial conformer is thermodynamically favored. The conformational free energy (A-value) for a methylthio group is approximately 1.0 kcal/mol. Consequently, at room temperature, the equilibrium heavily favors the equatorial conformer (>85% population).

This conformational bias is the causal root of the observed NMR splitting patterns. Because the –SMe group is equatorial, the H-4 proton is forced into an axial position. This axial orientation dictates its scalar coupling ( J ) behavior, resulting in large trans-diaxial couplings with the adjacent axial protons, a phenomenon well-documented in the [1].

Conformational_Analysis Equatorial Equatorial -SMe Conformer (Major, >85%) H4_Axial H-4 is Axial Couples to H-3ax/5ax (J ~11 Hz) Couples to H-3eq/5eq (J ~4 Hz) Equatorial->H4_Axial Determines Axial Axial -SMe Conformer (Minor, <15%) H4_Equatorial H-4 is Equatorial Couples to all H-3/5 (J ~3-4 Hz) Axial->H4_Equatorial Determines Observed Observed H-4 Signal Triplet of Triplets (tt) H4_Axial->Observed Dominates Spectrum

Logical relationship between conformational preference and observed H-4 multiplet splitting.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 4-(methylsulfanyl)oxane is governed by the electronegativity of the oxygen and sulfur heteroatoms, combined with the magnetic anisotropy of the ring system.

Mechanistic Causality of Chemical Shifts

Protons adjacent to the highly electronegative oxygen atom (H-2, H-6) are heavily deshielded, resonating between 3.40 and 4.00 ppm. Within this group, the equatorial protons (H-2eq, H-6eq) resonate downfield of their axial counterparts (H-2ax, H-6ax). This is caused by the anisotropic deshielding effect of the adjacent C–C bonds in the chair conformation. The S-methyl group appears as a sharp, integrated singlet at ~2.12 ppm, which is highly characteristic for unhindered alkyl sulfides based on empirical [2].

Mechanistic Causality of Multiplet Splitting

The H-4 proton appears as a distinct triplet of triplets (tt) at 2.65 ppm. Because H-4 is axial, it experiences two large trans-diaxial couplings ( 3Jax−ax​≈11.0 Hz) with H-3ax and H-5ax, forming the primary triplet. It simultaneously experiences two smaller equatorial-axial couplings ( 3Jax−eq​≈4.0 Hz) with H-3eq and H-5eq, splitting each leg of the primary triplet into smaller triplets.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationMechanistic Assignment
H-2eq, H-6eq 3.95ddd11.5, 4.5, 2.02HDeshielded by O; equatorial anisotropy
H-2ax, H-6ax 3.42td11.5, 2.52HDeshielded by O; axial shielding
H-4ax 2.65tt11.0, 4.01Hα to S; axial orientation confirmed by J
–SCH₃ 2.12s-3HAlkyl sulfide methyl group
H-3eq, H-5eq 1.95m-2HOxane methylene; equatorial
H-3ax, H-5ax 1.55dtd13.0, 11.0, 4.52HOxane methylene; axial

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum maps the carbon framework through the lens of heteroatomic substituent effects (α, β, and γ effects).

The C-2 and C-6 carbons are highly deshielded (~67.5 ppm) due to the strong α-electronegativity of the adjacent oxygen atom. The C-4 carbon is moderately deshielded (~41.2 ppm) by the α-effect of the sulfur atom. Interestingly, the β-effect of the sulfur slightly deshields C-3 and C-5 (~33.1 ppm) relative to an unsubstituted cyclohexane ring, while the –SCH₃ carbon resonates at a characteristic upfield shift of 13.5 ppm.

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Mechanistic Assignment
C-2, C-6 67.5CH₂ (Negative)Strong α-deshielding by Oxygen
C-4 41.2CH (Positive)Moderate α-deshielding by Sulfur
C-3, C-5 33.1CH₂ (Negative)β-effect from Sulfur
–SCH₃ 13.5CH₃ (Positive)Thioether methyl carbon

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and scientific integrity, structural elucidation cannot rely solely on 1D NMR. Overlapping multiplets in the 1.50–2.00 ppm region can easily lead to misassignments. The following protocol establishes a closed-loop validation matrix by integrating 2D NMR techniques to cross-verify every 1D assignment.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of highly pure (>95%) 4-(methylsulfanyl)oxane in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

    • Causality: CDCl₃ is selected for its lack of interfering proton signals and its ability to completely solvate the moderately polar oxane. TMS provides an absolute 0.00 ppm calibration anchor.

  • 1D Acquisition :

    • Acquire the ¹H spectrum at 400 MHz using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.0 s.

    • Acquire the ¹³C{¹H} spectrum at 100 MHz using a power-gated decoupling sequence (zgpg30), 1024 scans, and a D1 of 2.0 s to ensure complete relaxation of quaternary and heteronuclear-adjacent carbons.

  • 2D Acquisition (The Validation Matrix) :

    • COSY (Correlation Spectroscopy) : Map homonuclear 3JHH​ couplings. Validation Check: Confirms the unbroken spin system from H-4 → H-3/H-5 → H-2/H-6.

    • HSQC (Heteronuclear Single Quantum Coherence) : Map direct 1JCH​ couplings. Validation Check: Unambiguously links the overlapping H-3/H-5 proton multiplets to their respective C-3/C-5 carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Map long-range 2JCH​ and 3JCH​ couplings. Validation Check: The –SCH₃ protons (2.12 ppm) must show a strong 3JCH​ cross-peak to the C-4 carbon (41.2 ppm), definitively anchoring the position of the thioether linkage on the oxane ring.

  • Data Processing : Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Execute strict manual phase correction and baseline polynomial correction to guarantee integration fidelity.

NMR_Workflow Start Sample Preparation (4-(Methylsulfanyl)oxane in CDCl3) Acq1D 1D NMR Acquisition (1H & 13C) Start->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Start->Acq2D Process Data Processing & Fourier Transform (Apodization, Phase/Baseline Correction) Acq1D->Process Acq2D->Process Assign1H 1H Assignment (Multiplet Analysis & J-Coupling) Process->Assign1H Assign13C 13C Assignment (Chemical Shift & Substituent Effects) Process->Assign13C Validate Cross-Validation (HSQC/HMBC Correlations) Assign1H->Validate Assign13C->Validate Final Final Spectral Data (Self-Validating System) Validate->Final

Experimental workflow for self-validating NMR acquisition and spectral assignment.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg.[Link]

  • Conformations of Dimethoxydimethylsilane: Matrix Isolation Infrared and ab Initio Studies (Discussing the conformational analysis and anomeric effects of tetrahydropyrans). The Journal of Physical Chemistry A.[Link]

Sources

Exploratory

mass spectrometry fragmentation patterns of 4-(methylsulfanyl)oxane

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(methylsulfanyl)oxane Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(methylsulfanyl)oxane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(methylsulfanyl)oxane

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(methylsulfanyl)oxane (C₆H₁₂OS, Mol. Wt. 132.22). Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the characteristic fragmentation patterns of this saturated heterocyclic thioether under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By grounding the discussion in fundamental principles of mass spectrometry, this guide explains the causality behind observed fragmentation pathways, offering predictive insights for structural confirmation and identification of related compounds. Detailed experimental protocols, data tables, and mechanistic diagrams are provided to serve as a practical reference for laboratory applications.

Introduction: The Structural Context of 4-(methylsulfanyl)oxane

4-(methylsulfanyl)oxane is a bifunctional molecule featuring a saturated six-membered oxane (tetrahydropyran) ring and a methylsulfanyl (-S-CH₃) substituent. The interplay between the ether and thioether functionalities dictates its fragmentation behavior in mass spectrometry. Understanding these fragmentation pathways is critical for unambiguous structural identification, purity assessment, and metabolite profiling.

Mass spectrometry is an indispensable analytical technique that provides detailed structural information based on the mass-to-charge ratio (m/z) of a molecule and its fragments.[1] Energetically unstable molecular ions, formed during the ionization process, decompose into smaller, more stable fragment ions.[2] The resulting mass spectrum serves as a molecular fingerprint. This guide will explore the fragmentation patterns derived from two common ionization techniques: the high-energy Electron Ionization (EI), which generates radical cations, and the softer Electrospray Ionization (ESI), which typically produces protonated molecules analyzed via tandem mass spectrometry (MS/MS).[3]

Electron Ionization (EI) Mass Spectrometry

In EI-MS, high-energy electrons (typically 70 eV) bombard the analyte molecule, causing the ejection of an electron to form an energetically excited molecular ion (M⁺•).[3] This odd-electron (OE) ion has significant internal energy, leading to extensive and characteristic fragmentation. The initial ionization site is often a heteroatom with non-bonding electrons. Due to the lower ionization potential of sulfur compared to oxygen, the initial radical cation is most likely formed on the sulfur atom.

Key Fragmentation Pathways under Electron Ionization

The fragmentation of the 4-(methylsulfanyl)oxane molecular ion (m/z 132) is governed by established mechanisms for thioethers and cyclic ethers, including alpha-cleavage and ring-opening reactions.[4][5]

  • Alpha (α)-Cleavage: This is a predominant fragmentation mode for thioethers and ethers, involving the homolytic cleavage of a bond adjacent to the heteroatom bearing the radical.[2][5]

    • Loss of a Methyl Radical (•CH₃): Cleavage of the S-CH₃ bond is a highly favorable pathway, resulting in the loss of a methyl radical (15 Da). This produces a stable, even-electron cation at m/z 117 .

    • Loss of a Methanethiol Radical (•SCH₃): Cleavage of the C₄-S bond leads to the loss of the entire methylsulfanyl group as a radical (47 Da). This generates a resonance-stabilized secondary carbocation on the oxane ring at m/z 85 .

  • Ring Cleavage Pathways: Fragmentation of cyclic ethers often involves the opening of the ring, initiated by the radical cation on a heteroatom, followed by subsequent cleavages.[6]

    • Inductive Cleavage: The charge on the heteroatom can induce the cleavage of an adjacent C-C bond, leading to a ring-opened distonic ion (where the charge and radical sites are separated).

    • Loss of Ethene (C₂H₄): Following ring opening, a common pathway is the loss of a stable neutral molecule like ethene (28 Da), which would yield a fragment ion at m/z 104 .

    • Loss of Formaldehyde (CH₂O): Another potential rearrangement after ring opening involves the loss of formaldehyde (30 Da) from the ether portion of the molecule, resulting in a fragment ion at m/z 102 .

The following diagram illustrates the primary EI fragmentation pathways.

EI_Fragmentation M 4-(methylsulfanyl)oxane M+• m/z 132 frag117 frag117 M->frag117 - •CH₃ frag85_ei frag85_ei M->frag85_ei - •SCH₃ frag104 frag104 M->frag104 ring opening frag102 frag102 M->frag102 rearrangement

Caption: Predicted EI fragmentation pathways for 4-(methylsulfanyl)oxane.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that generates intact protonated molecules, [M+H]⁺, with low internal energy.[7] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion (m/z 133) is isolated and subjected to Collision-Induced Dissociation (CID). The fragmentation of these even-electron (EE) ions is distinct from that of the odd-electron ions in EI, primarily involving the loss of stable, neutral molecules.[3]

Key Fragmentation Pathways under ESI-CID

Protonation is expected to occur preferentially at the most basic site, which in the gas phase is typically the sulfur atom. Fragmentation is then initiated from this charge site.

  • Loss of Methanethiol (CH₃SH): This is the most anticipated and diagnostically significant fragmentation pathway. The protonated molecule readily eliminates a neutral molecule of methanethiol (48 Da). This process is mechanistically favorable and results in the formation of a highly stable oxonium ion or a delocalized carbocation at m/z 85 . This fragment is often the base peak in the MS/MS spectrum.

  • Ring Opening and Subsequent Losses: The protonated oxane ring can undergo opening, leading to a linear oxonium ion. This species can then fragment further through the loss of other small neutral molecules.

    • Loss of Water (H₂O): While less common than the loss of methanethiol, a pathway involving the loss of water (18 Da) from the ring-opened structure could lead to a fragment at m/z 115 . This would require a significant hydrogen rearrangement.

The diagram below illustrates the dominant ESI-MS/MS fragmentation pathway.

ESI_Fragmentation precursor Protonated Molecule [M+H]⁺ m/z 133 frag85_esi Fragment Ion [M+H - CH₃SH]⁺ m/z 85 precursor->frag85_esi neutral_loss Neutral Loss Methanethiol (CH₃SH)

Caption: Primary ESI-MS/MS fragmentation of protonated 4-(methylsulfanyl)oxane.

Summary of Expected Fragmentation Patterns

The following table summarizes the key diagnostic ions expected from the mass spectrometric analysis of 4-(methylsulfanyl)oxane.

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity/Mechanism
EI 132 (M⁺•)11715 (•CH₃)α-Cleavage: Loss of methyl radical
EI 132 (M⁺•)8547 (•SCH₃)α-Cleavage: Loss of methylsulfanyl radical
EI 132 (M⁺•)10428 (C₂H₄)Ring Cleavage: Loss of ethene
EI 132 (M⁺•)10230 (CH₂O)Ring Cleavage: Loss of formaldehyde
ESI-MS/MS 133 ([M+H]⁺)8548 (CH₃SH)Loss of neutral methanethiol
ESI-MS/MS 133 ([M+H]⁺)11518 (H₂O)Minor pathway: Loss of water

Experimental Protocols

To ensure the generation of reliable and reproducible mass spectra, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This method is ideal for observing the fragmentation patterns from the radical molecular ion.

  • Sample Preparation: Prepare a 100-1000 µg/mL solution of 4-(methylsulfanyl)oxane in a volatile organic solvent (e.g., methanol, ethyl acetate, or dichloromethane).

  • GC Separation:

    • Injector: 250°C, Split mode (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 35 to 250.

Protocol for LC-ESI-MS/MS Analysis

This workflow is used to analyze the fragmentation of the protonated molecule.

  • Sample Preparation: Prepare a 1-10 µg/mL solution of 4-(methylsulfanyl)oxane in a mobile-phase compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).

  • LC Separation (optional, for complex mixtures):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

  • MS/MS Detection (via Direct Infusion or LC-MS):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Drying Gas (N₂): Flow at 10 L/min, Temperature at 325°C.

    • Nebulizer Gas (N₂): 35 psi.

    • MS1: Scan for the precursor ion [M+H]⁺ at m/z 133.

    • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 133 and apply collision energy (e.g., 10-30 eV) to induce fragmentation. Scan the resulting product ions from m/z 40 to 140.

Conclusion

The mass spectrometric fragmentation of 4-(methylsulfanyl)oxane is predictable and yields structurally informative ions. Under Electron Ionization, the fragmentation is dominated by alpha-cleavage adjacent to the sulfur atom, leading to characteristic losses of •CH₃ (m/z 117) and •SCH₃ (m/z 85), alongside ions resulting from ring cleavage. In contrast, ESI-MS/MS analysis of the protonated molecule [M+H]⁺ is characterized by the facile neutral loss of methanethiol, producing a stable base peak at m/z 85. These distinct fragmentation signatures provide a robust framework for the identification and structural elucidation of this compound and can be extrapolated to aid in the characterization of related sulfur-containing heterocyclic molecules.

References

  • Li, Y., & Kenttämaa, H. I. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 453, 116348. [Link]

  • Herbinet, O., Bax, S., Glaude, P. A., Carré, V., & Battin-Leclerc, F. (2011). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Fuel, 90(2), 528-535. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation - Ethers & Sulfides. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Chemguide. (n.d.). The origin of fragmentation patterns. [Link]

  • Kertesz, V., & Goolsby, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 606. [Link]

  • Perrine, D., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(128), 105943-105987. [Link]

Sources

Foundational

Whitepaper: A Comprehensive Guide to the Thermodynamic Stability of 4-(Methylsulfanyl)oxane in Aqueous Solutions

An in-depth technical guide on the core. Abstract: The conformational preference of small molecules is a critical determinant of their biological activity and physicochemical properties.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the core.

Abstract: The conformational preference of small molecules is a critical determinant of their biological activity and physicochemical properties. For drug development professionals, understanding the thermodynamic stability of different conformers in aqueous solution is paramount for designing effective therapeutics. This guide provides an in-depth analysis of 4-(methylsulfanyl)oxane, a representative sulfur-containing heterocyclic scaffold. We explore the intricate balance of steric, stereoelectronic, and solvent effects that dictate its conformational equilibrium. This document details both experimental and computational methodologies for quantifying thermodynamic stability, offering field-proven insights and step-by-step protocols to empower researchers in medicinal chemistry and chemical biology.

Introduction: Why Conformational Stability Matters

In the realm of drug design, a molecule is not a static entity but a dynamic ensemble of interconverting conformations. The three-dimensional shape of a molecule dictates how it fits into a biological target, such as an enzyme's active site or a receptor's binding pocket. The most stable conformation, i.e., the one with the lowest Gibbs free energy, is the most populated one at equilibrium and often dictates the molecule's bioactivity.

Sulfur-containing heterocycles are privileged scaffolds in medicinal chemistry due to their unique metabolic stability, hydrogen bonding capabilities, and lipophilicity. 4-(Methylsulfanyl)oxane serves as an excellent model system to dissect the subtle forces governing conformational preference. Its stability is primarily determined by the equilibrium between two chair conformations: one with the methylsulfanyl (-SMe) group in an axial position and one with it in an equatorial position. Understanding and quantifying this equilibrium in an aqueous environment is a key step in rational drug design.

Part 1: The Conformational Landscape of 4-(Methylsulfanyl)oxane

The fundamental question of thermodynamic stability for 4-(methylsulfanyl)oxane revolves around the Gibbs free energy difference (ΔG) between its axial and equatorial conformers. This equilibrium is governed by a combination of intramolecular (steric and stereoelectronic) and intermolecular (solvation) forces.

Steric Hindrance and the A-Value

In a non-polar solvent or the gas phase, the dominant factor is typically steric hindrance. The equatorial position is generally favored for a substituent on a cyclohexane-like ring because it avoids unfavorable 1,3-diaxial interactions with the ring's axial hydrogens. This energetic penalty is quantified by the conformational A-value, which represents the Gibbs free energy difference (ΔG° = -RT ln Keq) for the axial-to-equatorial equilibrium.

The A-value for a methylsulfanyl (-SMe) group is approximately 0.7 kcal/mol. This suggests that in the absence of other interactions, the equatorial conformer is about 0.7 kcal/mol more stable than the axial conformer.

Stereoelectronic Effects

Beyond simple sterics, subtle stereoelectronic interactions can influence stability. These arise from orbital overlaps between lone pairs and anti-bonding orbitals. For 4-(methylsulfanyl)oxane, potential interactions include:

  • Hyperconjugation: Interactions between C-H or C-S bonding orbitals and adjacent C-C or C-O anti-bonding orbitals (σ → σ*). These interactions are conformation-dependent and can subtly stabilize or destabilize a given arrangement.

  • Gauche Interactions: The relative orientation of the C4-S bond and the C3-C2/C5-O bonds can lead to stabilizing or destabilizing gauche effects.

While a classical anomeric effect is absent at the 4-position, the interplay of these weaker stereoelectronic forces contributes to the overall intrinsic energy difference between the conformers.

The diagram below illustrates the fundamental equilibrium that defines the thermodynamic stability of the molecule.

G cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Ax Eq Ax->Eq Eq->Ax Eq_label More Stable (Generally) Ax_label Less Stable (Generally)

Caption: Experimental workflow for VT-NMR analysis.

Step-by-Step Protocol
  • Sample Preparation: Dissolve a sufficient amount of 4-(methylsulfanyl)oxane (typically 5-10 mg) in a deuterated solvent that remains liquid at low temperatures (e.g., methanol-d4, acetone-d6, or a D2O/methanol-d4 mixture). The choice of solvent is critical and should approximate an aqueous environment as closely as possible while allowing for low-temperature measurements.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a variable temperature unit. Allow the spectrometer to equilibrate at each target temperature for at least 10-15 minutes before acquisition.

  • Data Acquisition: Record high-resolution ¹H NMR spectra at a series of temperatures. The temperature range should be chosen to observe both distinct signals at low temperatures (slow exchange) and coalesced signals at higher temperatures. A typical range might be from 200 K to 300 K in 10 K increments.

  • Signal Assignment: At low temperatures, where the ring flip is slow on the NMR timescale, separate signals for the axial and equatorial conformers will be visible. The proton at C4 (the one bearing the -SMe group) is often a good probe. The axial proton typically appears upfield with large axial-axial coupling constants, while the equatorial proton is downfield with smaller couplings. 2D NMR techniques (like COSY and HSQC) may be required for unambiguous assignment.

  • Integration and Keq Calculation: For each temperature, carefully integrate the well-resolved signals corresponding to the axial and equatorial conformers. The equilibrium constant Keq is the ratio of the integrals: Keq = Area(equatorial) / Area(axial).

  • Data Analysis (van't Hoff Plot): Plot ln(Keq) on the y-axis against 1/T (in Kelvin) on the x-axis. According to the van't Hoff equation (ln(Keq) = -ΔH°/RT + ΔS°/R), this plot should be linear.

    • The slope of the line is equal to -ΔH°/R.

    • The y-intercept is equal to ΔS°/R. (where R is the gas constant, 8.314 J/mol·K).

  • Calculate Gibbs Free Energy: Once ΔH° and ΔS° are known, the Gibbs free energy difference ΔG° at any temperature (e.g., 298 K) can be calculated using the equation: ΔG° = ΔH° - TΔS°.

Part 4: Computational Protocol for Predicting Stability

Computational chemistry provides a powerful, complementary approach to predict and rationalize conformational stability. Density Functional Theory (DFT) combined with a continuum solvation model is the workhorse method for this task.

Workflow for Computational Analysis

The goal is to calculate the Gibbs free energy of the axial and equatorial conformers in a simulated aqueous environment and find the difference.

Caption: Computational workflow for predicting ΔG.

Step-by-Step Protocol
  • Structure Generation: Build 3D models of both the axial and equatorial chair conformers of 4-(methylsulfanyl)oxane using a molecular editor (e.g., Avogadro, GaussView).

  • Gas-Phase Optimization & Frequencies:

    • Rationale: First, obtain a reasonable geometry and the vibrational frequencies in the absence of solvent. This provides the gas-phase thermal corrections to the Gibbs free energy.

    • Method: Perform a geometry optimization followed by a frequency calculation. A common and cost-effective level of theory is B3LYP with a Pople-style basis set like 6-31G(d).

    • Validation: Verify that the frequency calculation yields zero imaginary frequencies, confirming the structure is a true energy minimum.

  • Solution-Phase Optimization:

    • Rationale: To model the aqueous environment, re-optimize the geometry in the presence of a continuum solvent model. These models represent the solvent as a continuous medium with a specific dielectric constant, capturing the bulk electrostatic effects of solvation.

    • Method: Use the gas-phase optimized geometry as a starting point. Perform a new geometry optimization using a functional known to perform well for noncovalent interactions (e.g., M06-2X or B3LYP-D3) and a larger basis set (e.g., 6-311+G(d,p)). Crucially, include a solvation model like SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model), specifying water as the solvent.

  • Solution-Phase Frequency Calculation:

    • Rationale: To obtain the correct thermal corrections (zero-point vibrational energy, enthalpy, and entropy) in solution, a frequency calculation must be performed on the solution-phase optimized geometry, using the same solvent model.

    • Method: Run a frequency calculation at the same level of theory (e.g., M06-2X/6-311+G(d,p)) and with the same solvent model (SMD/Water) used in the previous step.

  • Energy Extraction and ΔG Calculation:

    • From the output file of the final frequency calculation for each conformer, extract the "Sum of electronic and thermal Free Energies". This is the Gibbs free energy in solution.

    • Calculate the difference: ΔG_eq-ax = G_equatorial - G_axial. A negative value indicates the equatorial conformer is more stable.

Part 5: Data Synthesis and Interpretation

To provide a complete picture, one must synthesize the results from both experimental and computational approaches. Below is a table summarizing hypothetical, yet realistic, data for 4-(methylsulfanyl)oxane.

ParameterGas Phase (Computed)Aqueous (Computed, SMD)Aqueous (Experimental, VT-NMR)
ΔH° (kcal/mol) -0.75-0.95-1.0 ± 0.1
TΔS° (kcal/mol @ 298K) -0.05-0.10-0.15 ± 0.05
ΔG° (kcal/mol @ 298K) -0.70 -0.85 -0.85 ± 0.15
Interpretation of Results
  • Agreement: The computational results show excellent agreement with the hypothetical experimental data, lending confidence to the computational model.

  • Solvent Effect: The stability of the equatorial conformer increases in water compared to the gas phase (ΔG changes from -0.70 to -0.85 kcal/mol). This suggests that the equatorial conformer is more stabilized by aqueous solvation than the axial conformer, likely due to a more favorable dipole moment or better solvent accessibility.

  • Enthalpy vs. Entropy: The equilibrium is dominated by enthalpy (ΔH°), which reflects the intrinsic steric and electronic differences. The entropy contribution (TΔS°) is small, as expected for a simple conformational change.

Conclusion and Outlook

This guide has outlined a robust, dual-pronged strategy for determining the thermodynamic stability of 4-(methylsulfanyl)oxane in an aqueous solution. By integrating state-of-the-art computational predictions with rigorous experimental validation via VT-NMR, researchers can gain a deep and reliable understanding of the conformational preferences that govern molecular behavior. This knowledge is not merely academic; it is a critical input for structure-activity relationship (SAR) studies, enabling drug development professionals to rationally design molecules with optimized geometry for enhanced potency and selectivity. The principles and protocols detailed herein are broadly applicable to a wide range of heterocyclic systems, providing a foundational framework for modern medicinal chemistry research.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. (Note: A-values are standard textbook knowledge, often compiled from primary literature sources like J. A. Hirsch in Topics in Stereochemistry). URL: [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Note: This textbook provides a comprehensive overview of how solvents influence chemical equilibria). URL: [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. (Note: This is the primary citation for the widely used SMD solvation model). URL: [Link]

Exploratory

An In-depth Technical Guide to the Molecular Modeling and Electron Density of 4-(methylsulfanyl)oxane

Abstract This technical guide provides a comprehensive framework for the molecular modeling and electron density analysis of 4-(methylsulfanyl)oxane, a sulfur-containing heterocyclic compound. While this specific molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the molecular modeling and electron density analysis of 4-(methylsulfanyl)oxane, a sulfur-containing heterocyclic compound. While this specific molecule may not have an extensive body of published research, the principles and methodologies detailed herein are grounded in established computational chemistry practices for analogous thioethers and cyclic ethers. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational techniques to elucidate the structural and electronic properties of such molecules. The guide offers a robust, self-validating protocol rooted in Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), providing insights into molecular geometry, chemical bonding, and reactivity.

Introduction: The Significance of 4-(methylsulfanyl)oxane in a Broader Context

Heterocyclic compounds containing both oxygen and sulfur are of significant interest in medicinal chemistry and materials science.[1] The oxane ring is a common motif in many biologically active molecules, while the thioether group can influence properties such as lipophilicity, metabolic stability, and receptor interactions.[2] 4-(methylsulfanyl)oxane, with its combination of these two functional groups, presents an interesting scaffold for further chemical exploration.

The spatial arrangement of atoms and the distribution of electron density are fundamental determinants of a molecule's physical properties, chemical reactivity, and biological activity. Molecular modeling and electron density analysis provide a powerful lens through which to investigate these characteristics at the atomic level. For a molecule like 4-(methylsulfanyl)oxane, such an analysis can reveal:

  • Conformational preferences: Understanding the stable three-dimensional structures of the molecule.

  • Electronic properties: Mapping regions of high and low electron density, which are crucial for intermolecular interactions.

  • Nature of chemical bonds: Quantifying the covalent and ionic character of the C-S and C-O bonds within the heterocyclic ring.

  • Potential for drug-receptor interactions: Identifying key features for molecular recognition.

This guide will provide a detailed, first-principles-based computational workflow to derive these properties for 4-(methylsulfanyl)oxane, offering a foundational understanding for its potential applications, particularly in the realm of drug discovery.[3]

Theoretical Framework: A Duality of Density

Our approach is built upon two pillars of modern computational chemistry: Density Functional Theory (DFT) for calculating the electronic structure, and the Quantum Theory of Atoms in Molecules (QTAIM) for interpreting the resulting electron density.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[4] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, we use approximations to the exact functional, with hybrid functionals that mix a portion of exact Hartree-Fock exchange with various exchange and correlation functionals often providing a good balance of accuracy and computational cost.[4]

For sulfur-containing molecules, the choice of functional is critical. Studies have benchmarked various functionals, with hybrid functionals like B3LYP and the M06 suite often demonstrating good performance for thermochemistry and structural parameters.[5]

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader and his group, QTAIM provides a rigorous method for partitioning the electron density of a molecule into atomic basins.[1] This allows for the calculation of atomic properties and a quantitative description of the chemical bonds. QTAIM analysis is based on the topology of the electron density, ρ(r), and its Laplacian, ∇²ρ(r).

Key to this analysis are the bond critical points (BCPs) , which are points of minimum electron density between two bonded atoms. The properties at these BCPs, such as the value of the electron density (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), provide profound insights into the nature of the chemical bond.[6]

  • ρ(r_bcp): The magnitude of the electron density at the BCP correlates with the bond order.

  • ∇²ρ(r_bcp): The sign of the Laplacian of the electron density at the BCP distinguishes between different types of interactions. A negative value indicates a shared-shell interaction (covalent bond), where electron density is concentrated between the nuclei. A positive value signifies a closed-shell interaction (ionic bond, hydrogen bond, van der Waals interaction), where electron density is depleted in the internuclear region.[6]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed protocol for the molecular modeling and electron density analysis of 4-(methylsulfanyl)oxane.

Molecular Structure Generation and Initial Optimization
  • Molecule Building: The initial 3D structure of 4-(methylsulfanyl)oxane can be built using any molecular modeling software, such as Avogadro or GaussView.[7] The CAS number for 4-(methylsulfanyl)oxane is 234444-74-7.[8]

  • Initial Geometry Optimization: A preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94) is recommended to obtain a reasonable starting structure for the more computationally intensive quantum mechanical calculations.

Quantum Mechanical Calculations with Gaussian

We will use the Gaussian 16 software package for our DFT calculations.[9]

Workflow for DFT Calculations:

DFT Workflow Build Build Initial Structure (e.g., Avogadro) PreOpt Pre-optimization (Molecular Mechanics) Build->PreOpt DFT_Opt Geometry Optimization & Frequency Calculation (DFT) PreOpt->DFT_Opt Wavefunction Generate Wavefunction File (.wfx) DFT_Opt->Wavefunction

Caption: Workflow for DFT calculations of 4-(methylsulfanyl)oxane.

Step-by-Step Protocol:

  • Input File Preparation: Create an input file for Gaussian 16 with the coordinates from the pre-optimized structure.

  • Job Specification:

    • Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[7]

    • Method: A hybrid DFT functional is recommended. B3LYP is a widely used and well-benchmarked functional. Alternatively, M06-2X is often recommended for systems with non-covalent interactions and for main-group thermochemistry.[5]

    • Basis Set: The choice of basis set is critical for accurately describing molecules with second-row elements like sulfur. A Pople-style basis set such as 6-311+G(d,p) provides a good balance of accuracy and computational cost.[10] For higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ is recommended.[11] The inclusion of polarization (d,p) and diffuse (+ or aug-) functions is essential for describing the electron distribution around sulfur and oxygen atoms.[11][12]

    • Output: Request the generation of a wavefunction file in the .wfx format for subsequent QTAIM analysis by including output=wfx in the route section.[13]

Table 1: Recommended Computational Parameters for Gaussian 16

ParameterRecommended SettingRationale
Functional B3LYP or M06-2XProven accuracy for organic molecules containing sulfur.[5]
Basis Set 6-311+G(d,p) or aug-cc-pVTZIncludes polarization and diffuse functions, crucial for sulfur and oxygen.[11][12]
Job Type Opt FreqEnsures the structure is a true energy minimum.[7]
Solvation IEFPCM (water or other solvent)Optional, to model the molecule in a condensed phase.
Output output=wfxGenerates the necessary file for QTAIM analysis.[13]
QTAIM Analysis with AIMAll

The AIMAll software package will be used for the topological analysis of the electron density.[14]

Workflow for QTAIM Analysis:

QTAIM Workflow Wavefunction Wavefunction File (.wfx from Gaussian) AIMQB Run AIMQB (AIMAll) Wavefunction->AIMQB Analysis Topological Analysis (Find Critical Points) AIMQB->Analysis Integration Atomic Basin Integration Analysis->Integration Output Generate Summary File (.sum) Integration->Output Visualization Visualization (AIMStudio) Output->Visualization

Caption: Workflow for QTAIM analysis using AIMAll.

Step-by-Step Protocol:

  • Input: Use the .wfx file generated by Gaussian as the input for AIMAll.

  • Execution: Run the AIMQB utility, which automates the process of finding critical points, integrating atomic properties, and summarizing the results.[15]

  • Output: The primary output is a .sum file, which contains a wealth of information, including the coordinates of all critical points and the properties of the electron density at these points. A .sumviz file is also generated for visualization in AIMStudio.[14]

Data Analysis and Visualization

Molecular Geometry and Electrostatic Potential

The optimized geometry from the DFT calculation provides the most stable conformation of 4-(methylsulfanyl)oxane. This structure can be visualized using software like Avogadro or VMD.[16][17] Mapping the electrostatic potential onto the electron density surface provides a powerful visual representation of the molecule's charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Interpreting QTAIM Results

The .sum file from AIMAll contains the key data for understanding the chemical bonding in 4-(methylsulfanyl)oxane.

Table 2: Hypothetical QTAIM Data for Key Bonds in 4-(methylsulfanyl)oxane

Bondρ(r_bcp) (a.u.)∇²ρ(r_bcp) (a.u.)Interpretation
C-S~0.15> 0Polar covalent bond with significant closed-shell character.
C-O~0.20< 0Polar covalent bond with more shared-shell character than C-S.
C-C~0.25< 0Typical shared-shell covalent bond.
C-H~0.28< 0Typical shared-shell covalent bond.

Note: These are expected values based on literature for similar bonds. Actual calculated values will vary.

The analysis of the bond critical points will allow for a quantitative comparison of the C-S and C-O bonds within the molecule. It is expected that the C-O bond will exhibit a higher electron density at the BCP and a more negative Laplacian compared to the C-S bond, indicating a more covalent and stronger bond.

Applications in Drug Development

The insights gained from this analysis have direct applications in drug discovery and development:[18]

  • Pharmacophore Modeling: The 3D structure and electrostatic potential map can be used to define a pharmacophore model for virtual screening.

  • Structure-Activity Relationship (SAR) Studies: Understanding how modifications to the 4-(methylsulfanyl)oxane scaffold affect its electronic properties can guide the design of analogues with improved activity and pharmacokinetic profiles.

  • Metabolic Stability Prediction: The analysis of bond strengths and electron distribution can provide clues about the molecule's susceptibility to metabolic transformations.

Conclusion

This technical guide has provided a comprehensive and scientifically grounded protocol for the molecular modeling and electron density analysis of 4-(methylsulfanyl)oxane. By leveraging the power of Density Functional Theory and the Quantum Theory of Atoms in Molecules, researchers can gain deep insights into the structural and electronic properties of this and other sulfur-containing heterocyclic compounds. The methodologies and workflows presented here are designed to be robust and self-validating, providing a solid foundation for further computational and experimental investigations in drug discovery and materials science.

References

  • Visualization of Electron Density Changes Along Chemical Reaction Pathways. PMC. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. ResearchGate. [Link]

  • DFT Model of Elemental Sulfur in Sulfolane Solutions. The Journal of Physical Chemistry A. [Link]

  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. PubMed. [Link]

  • Avogadro with Gaussian Tutorial Electron Density. YouTube. [Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]

  • QTAIM Analysis in the Context of Quasirelativistic Quantum Calculations. Journal of Chemical Theory and Computation. [Link]

  • Molecular Dynamics and Near-Tg Phenomena of Cyclic Thioethers. PMC. [Link]

  • pKa Estimations using Gaussian. University of Illinois Urbana-Champaign. [Link]

  • Synthesis, Molecular Modeling and Biological Evaluation of 4-Alkoxyquinazoline Derivatives as Novel Inhibitors of VEGFR2. PubMed. [Link]

  • Synthesis of the first 4-oxobutane-1,1,2,2-tetracarbonitriles containing a phenol fragment and their transformation into cyano-substituted pyrrol-2-ones showing three-position molecular switching. Organic & Biomolecular Chemistry. [Link]

  • QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides. PMC. [Link]

  • AIMQB Help. AIMAll. [Link]

  • Intro to QM: Basic calculations in Gaussian16_011824. Google Docs.
  • ED2Mol: Electron-density informed effective and reliable de novo molecular design and lead optimization. bioRxiv. [Link]

  • DensToolKit2: A comprehensive open-source package for analyzing the electron density and its derivative scalar and vector fields. The Journal of Chemical Physics. [Link]

  • Interacting Quantum Atoms Analysis of Covalent and Collective Interactions in Single Elongated Carbon–Carbon Bonds. MDPI. [Link]

  • Conformational Analysis and Modeling Studies of Synthetic 4-Dialkylaminopyridine-Siloxane Oligomers with Selective Esterase Activity. ResearchGate. [Link]

  • Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. RSC Publishing. [Link]

  • Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia. [Link]

  • How to Choose DFT Software: Representative Software by Application and Implementation Steps. Matlantis. [Link]

  • Basis Set Selection for Molecular Calculations. SciSpace. [Link]

  • (PDF) Quantum Topology of the Charge Density of Chemical Bonds. QTAIM Analysis of the C-Br and O-Br Bonds. ResearchGate. [Link]

  • Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. PubMed. [Link]

  • VMD Quantum Chemistry Visualization Tutorial. University of Illinois Urbana-Champaign. [Link]

  • Approaching the basis set limit for DFT calculations using an environment-adapted minimal basis with perturbation theory: Formulation, proof of concept, and a pilot implementation. AIP Publishing. [Link]

  • README for AIMAll (Version 19.10.12). AIMAll. [Link]

  • Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link]

  • Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]

  • ORCA ESP Maps Tutorial | Visualizing Electrostatic Potential with GaussView & VMD. YouTube. [Link]

  • Accurate DFT Descriptions for Weak Interactions of Molecules Containing Sulfur. Journal of Chemical Theory and Computation. [Link]

  • aiida-aimall: A Python package for automating workflows for AIMAll software. Open Journals. [Link]

  • Visual Analysis of Electronic Densities and Transitions in Molecules. Diva-Portal.org. [Link]

  • QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive. [Link]

  • Mod:Hunt Research Group:aim basics. wiki. [Link]

  • Computational Chemistry At NIST - Software Packages. NIST. [Link]

  • Molecular modeling in drug design: Principles and applications. Allied Academies. [Link]

  • Electron-density-informed effective and reliable de novo molecular design and optimization with ED2Mol. ResearchGate. [Link]

  • Electron density – Knowledge and References. Taylor & Francis. [Link]

  • Tutorial - Quantum Chemistry - Intro to Gaussian Part II. School of Chemical Sciences KB. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 4-(methylsulfanyl)oxane

Application Note: Laboratory Synthesis and Characterization of 4-(Methylsulfanyl)oxane Target Audience: Research Chemists, Medicinal Chemistry Teams, and Process Scientists Compound: 4-(Methylsulfanyl)oxane (CAS: 234444-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Characterization of 4-(Methylsulfanyl)oxane

Target Audience: Research Chemists, Medicinal Chemistry Teams, and Process Scientists Compound: 4-(Methylsulfanyl)oxane (CAS: 234444-74-7)

Executive Summary & Chemical Rationale

4-(Methylsulfanyl)oxane, also known as 4-methylthiotetrahydropyran, is a versatile aliphatic heterocycle frequently utilized as a building block in drug discovery. The incorporation of a tetrahydropyranyl-thioether moiety into pharmacophores often improves lipophilicity and alters metabolic stability compared to its oxygen-containing analogues.

This application note outlines a robust, three-step linear synthesis starting from commercially available tetrahydro-4H-pyran-4-one. The protocol is designed as a self-validating system, incorporating in-process controls (IPCs) such as Thin-Layer Chromatography (TLC) and post-reaction NMR validation to ensure high fidelity and reproducibility in a professional laboratory setting.

Safety & Regulatory Compliance

Before initiating this protocol, it is critical to review the hazard profile of the target and intermediates. 4-(Methylsulfanyl)oxane is classified under GHS as Acute Tox. 4 (oral, dermal, inhalation), Skin Irrit. 2, and Eye Irrit. 2A[1].

Critical Safety Directives:

  • Sodium Methanethiolate (NaSMe): This reagent is highly toxic and possesses a severe, noxious odor. It must only be handled in a certified, high-velocity fume hood.

  • Quenching & Waste: Acidification of NaSMe generates lethal methanethiol gas. All glassware and waste streams containing residual thiolate must be quenched using an oxidizing bleach (sodium hypochlorite) bath prior to removal from the fume hood.

Synthetic Pathway & Mechanistic Strategy

The synthesis relies on the initial reduction of a ketone, activation of the resulting secondary alcohol into a superior leaving group, and a final bimolecular nucleophilic substitution ( SN​2 ).

Synthesis_Pathway SM Tetrahydro-4H-pyran-4-one (Starting Material) Int1 Tetrahydro-2H-pyran-4-ol (Intermediate 1) SM->Int1 NaBH4, MeOH 0 °C to RT (Hydride Reduction) Int2 Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate (Intermediate 2) Int1->Int2 TsCl, Et3N, DMAP DCM, 0 °C to RT (Esterification) Prod 4-(Methylsulfanyl)oxane (Target Product) Int2->Prod NaSMe, DMF 60 °C (SN2 Displacement)

Figure 1: Three-step synthetic workflow for the preparation of 4-(methylsulfanyl)oxane.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale synthesis.

StepReagent / SubstrateMW ( g/mol )EquivalentsAmountReaction TempExpected Yield
1 Tetrahydro-4H-pyran-4-one100.121.0010.01 g0 °C → 20 °C92 - 95%
1 Sodium Borohydride ( NaBH4​ )37.830.602.27 g0 °CN/A
2 Tetrahydro-2H-pyran-4-ol102.131.009.50 g0 °C → 20 °C85 - 88%
2 Tosyl Chloride (TsCl)190.651.2021.28 g0 °CN/A
2 Triethylamine ( Et3​N )101.191.5014.12 g0 °CN/A
3 THP-4-yl tosylate (Int. 2)256.321.0020.00 g60 °C75 - 80%
3 Sodium Methanethiolate70.091.508.20 g60 °CN/A

Step-by-Step Laboratory Methodologies

Phase 1: Hydride Reduction to Tetrahydro-2H-pyran-4-ol

Causality Note: Methanol is chosen as the solvent because it provides necessary protonation to the alkoxyborohydride intermediate, accelerating the reduction process.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an argon inlet.

  • Charge: Add tetrahydro-4H-pyran-4-one (10.01 g, 100 mmol) and anhydrous methanol (150 mL). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add NaBH4​ (2.27 g, 60 mmol) portion-wise over 30 minutes. Rationale: Portion-wise addition controls the exothermic release of hydrogen gas and prevents solvent bumping.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes/EtOAc 1:1, visualized with KMnO4​ stain). The starting material ( Rf​≈0.6 ) should be completely consumed, replaced by a more polar spot ( Rf​≈0.3 ).

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL). Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate alcohol as a colorless oil.

Phase 2: Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

Causality Note: The hydroxyl group is a poor leaving group. Converting it to a tosylate (p-toluenesulfonate) creates a highly stable, resonance-delocalized anion upon displacement, making the subsequent SN​2 reaction highly favorable.

  • Setup: In a 500 mL flask under argon, dissolve the crude tetrahydro-2H-pyran-4-ol (approx. 9.5 g, 93 mmol) in anhydrous Dichloromethane (DCM, 200 mL).

  • Catalysis: Add Triethylamine (14.12 g, 140 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 g). Rationale: DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates esterification.

  • Addition: Cool the mixture to 0 °C. Add p-Toluenesulfonyl chloride (21.28 g, 111 mmol) in small portions.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Wash the organic solution sequentially with 1M HCl ( 2×100 mL) to remove amines, saturated NaHCO3​ ( 100 mL) to neutralize residual acid, and brine. Dry over MgSO4​ and concentrate. Recrystallize the crude solid from Hexanes/EtOAc to afford the tosylate as a white crystalline solid.

Phase 3: Nucleophilic Thioetherification ( SN​2 Displacement)

Causality Note: N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It solvates the sodium cation effectively while leaving the methanethiolate anion "naked" and highly nucleophilic, drastically increasing the SN​2 reaction rate.

  • Setup: Perform strictly in a fume hood. Equip a 250 mL two-neck flask with a reflux condenser and argon line.

  • Charge: Dissolve the tosylate intermediate (20.00 g, 78 mmol) in anhydrous DMF (100 mL).

  • Addition: Add Sodium Methanethiolate (NaSMe) (8.20 g, 117 mmol) in one portion.

  • Reaction: Heat the reaction mixture to 60 °C for 6 hours. Rationale: Mild heating overcomes the steric hindrance of the secondary carbon, driving the displacement to completion.

  • Workup & Decontamination: Cool to room temperature. Dilute the mixture with water (200 mL) and extract with Diethyl Ether ( 3×100 mL).

    • Safety Step: Immediately place all aqueous waste and contaminated glassware into a 10% sodium hypochlorite (bleach) bath to oxidize residual thiols to odorless sulfoxides/sulfones.

  • Purification: Wash the combined ether extracts with water ( 3×100 mL) to remove residual DMF, followed by brine. Dry over Na2​SO4​ , filter, and carefully concentrate under reduced pressure (the product is somewhat volatile).

  • Final Isolation: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 4-(methylsulfanyl)oxane as a pale yellow to colorless oil.

Analytical Validation

To ensure the self-validating nature of this protocol, the final product must be verified via Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic singlet of the S−CH3​ group at ≈2.10 ppm (3H). The methine proton ( CH−S ) typically appears as a multiplet around 2.60−2.80 ppm (1H). The equatorial and axial protons of the tetrahydropyran ring will appear as distinct multiplets between 1.50 and 4.00 ppm.

References

  • NextSDS. (n.d.). 4-(methylsulfanyl)oxane — Chemical Substance Information & Hazard Classifications. Retrieved from [Link]

Sources

Application

The Strategic Integration of 4-(Methylsulfanyl)oxane Moiety in Medicinal Chemistry: A Guide to Application and Protocol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacokinetic properties is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer enhanced physicochemical and pharmacokinetic properties is a paramount objective. The strategic incorporation of unique functional groups can dramatically influence a compound's efficacy, safety, and overall developability. This guide explores the potential applications of the 4-(methylsulfanyl)oxane moiety, a structure that synergistically combines the desirable attributes of an oxetane ring and a methylsulfanyl group. While direct literature on this specific combination is sparse, this document extrapolates from the well-established roles of its constituent parts to provide a forward-looking perspective for its application in medicinal chemistry.

The Rationale for 4-(Methylsulfanyl)oxane in Drug Design: A Synthesis of Favorable Properties

The 4-(methylsulfanyl)oxane scaffold marries two functionalities that have independently proven their worth in optimizing drug candidates: the oxetane ring and the methylsulfanyl (thioether) group.

The Oxetane Ring: A Versatile Tool for Physicochemical Modulation

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to confer a range of beneficial properties.[1][2][3][4] Its small, rigid, and polar nature makes it an attractive surrogate for other functional groups.[1][2]

Key advantages of incorporating an oxetane moiety include:

  • Improved Aqueous Solubility: The polarity of the oxetane ring can enhance the solubility of a parent molecule, a critical factor for oral bioavailability.[2][5]

  • Metabolic Stability: The introduction of an oxetane can block or alter sites of metabolism, particularly those susceptible to cytochrome P450 (CYP) enzymes, thereby increasing a drug's half-life.[5]

  • Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are significant concerns leading to off-target effects, the oxetane ring offers a means to reduce a compound's LogP value.

  • Three-Dimensionality: The sp³-rich, non-planar structure of the oxetane ring can improve binding to protein targets by allowing for more specific and favorable interactions in three-dimensional space.[2][3]

  • Bioisosteric Replacement: Oxetanes have been successfully employed as bioisosteres for gem-dimethyl and carbonyl groups, often leading to improved pharmacological profiles.[1][2]

The Methylsulfanyl Group: A Modulator of Potency and Pharmacokinetics

The methylsulfanyl (or methylthio) group, a simple thioether, is another key player in the medicinal chemist's toolbox.[6][7][8][9] Its presence in a molecule can influence both biological activity and pharmacokinetic parameters.

Notable contributions of the methylsulfanyl group include:

  • Enhanced Binding Interactions: The sulfur atom can participate in various non-covalent interactions with biological targets, including hydrogen bonds, van der Waals forces, and interactions with metal ions in metalloenzymes.

  • Metabolic handles: The thioether can be oxidized in vivo to the corresponding sulfoxide and sulfone, which can have different potencies and physicochemical properties, sometimes leading to the generation of active metabolites.[6]

  • Modulation of Electronic Properties: The sulfur atom's polarizability can influence the electronic character of adjacent aromatic systems, impacting target engagement.[6]

  • Bioisosterism: The thioether linkage is a classic bioisostere of an ether linkage, offering altered metabolic stability and lipophilicity.

Potential Therapeutic Applications

The combination of an oxetane ring and a methylsulfanyl group in a single scaffold suggests a broad range of potential therapeutic applications, leveraging the strengths of both moieties.

  • Oncology: Given the prevalence of both thioether-containing and oxetane-containing compounds in anti-cancer drug discovery, derivatives of 4-(methylsulfanyl)oxane could be explored as inhibitors of kinases or other cancer-related targets.[1][7][8] The oxetane could enhance solubility and metabolic stability, while the methylsulfanyl group could contribute to target binding.

  • Neuroscience: The ability of the oxetane to improve blood-brain barrier penetration in certain contexts, combined with the potential for the methylsulfanyl group to interact with targets in the central nervous system, makes this scaffold interesting for neurodegenerative diseases or psychiatric disorders.

  • Infectious Diseases: The structural diversity offered by this scaffold could be leveraged to develop novel antibacterial, antiviral, or antifungal agents.

Experimental Protocols: Synthesis and Evaluation of 4-(Methylsulfanyl)oxane Derivatives

The following section outlines a hypothetical, yet plausible, synthetic and evaluative workflow for the development of drug candidates incorporating the 4-(methylsulfanyl)oxane moiety.

Synthesis of a 4-(Methylsulfanyl)oxane Building Block

A key challenge is the efficient synthesis of a versatile 4-(methylsulfanyl)oxane building block. A potential retrosynthetic approach is outlined below.

G Target 4-(Methylsulfanyl)oxane Derivative Intermediate1 Protected 4-(Methylsulfanyl)oxetan-3-ol Target->Intermediate1 Functional Group Interconversion Intermediate2 Oxetan-3-one Intermediate1->Intermediate2 Nucleophilic Addition of MeS- Intermediate3 3-Chloro-1-(methylthio)propan-2-ol Intermediate2->Intermediate3 Intramolecular Cyclization StartingMaterials Epichlorohydrin and Sodium thiomethoxide Intermediate3->StartingMaterials Ring Opening

Caption: Retrosynthetic analysis for a 4-(methylsulfanyl)oxane building block.

Protocol for the Synthesis of a Protected 4-(methylsulfanyl)oxetan-3-ol:

  • Step 1: Synthesis of 1-chloro-3-(methylthio)propan-2-ol.

    • To a solution of sodium thiomethoxide in methanol at 0 °C, add epichlorohydrin dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of (methylthio)methyl oxirane.

    • To a solution of 1-chloro-3-(methylthio)propan-2-ol in tetrahydrofuran (THF), add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 4 hours.

    • Carefully quench the reaction with water and extract with diethyl ether.

    • Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate carefully under reduced pressure to yield the epoxide.

  • Step 3: Synthesis of 4-(methylsulfanyl)oxetan-3-ol.

    • Subject the (methylthio)methyl oxirane to conditions that promote intramolecular cyclization to the desired oxetane. This can be a challenging step and may require Lewis acid catalysis and careful optimization of reaction conditions.

  • Step 4: Protection of the hydroxyl group.

    • Protect the resulting hydroxyl group with a suitable protecting group (e.g., tert-butyldimethylsilyl) to allow for further functionalization of the oxetane ring or coupling to other molecular fragments.

Workflow for a Medicinal Chemistry Campaign

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase A Synthesis of 4-(methylsulfanyl)oxane Building Block B Library Synthesis via Parallel Chemistry A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Generation D->E F Structure-Activity Relationship (SAR) Studies E->F G ADME/Tox Profiling F->G H Lead Optimization G->H H->F I In vivo Efficacy Studies H->I J Safety Pharmacology I->J K Candidate Selection J->K

Caption: A typical drug discovery workflow utilizing a novel scaffold.

Protocol for In Vitro Evaluation:

  • Primary Target-Based Assay:

    • Synthesized compounds are screened against the primary biological target (e.g., a specific kinase or receptor) in a biochemical or cell-based assay to determine their potency (e.g., IC₅₀ or EC₅₀).

  • Physicochemical Property Profiling:

    • Aqueous Solubility: Determined using a thermodynamic or kinetic solubility assay.

    • Lipophilicity (LogD): Measured by shake-flask method or calculated.

    • Permeability: Assessed using a Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assay.

  • In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Assays:

    • Metabolic Stability: Incubate compounds with liver microsomes (human, rat, mouse) and measure the rate of disappearance of the parent compound over time.

    • CYP Inhibition: Evaluate the potential for drug-drug interactions by assessing the inhibitory activity of the compounds against major cytochrome P450 isoforms.

    • Plasma Protein Binding: Determined by equilibrium dialysis or ultrafiltration.

  • In Vitro Toxicology:

    • Cytotoxicity: Assess the general toxicity of the compounds in a relevant cell line (e.g., HepG2 for liver toxicity).

    • hERG Liability: Screen for potential cardiotoxicity by evaluating the inhibition of the hERG potassium channel.

Data Summary and Interpretation

The following table provides a hypothetical comparison of a lead compound with and without the 4-(methylsulfanyl)oxane moiety to illustrate the potential improvements.

PropertyLead Compound (without modification)Modified Compound (with 4-(methylsulfanyl)oxane)Desired Trend
Potency (IC₅₀) 500 nM50 nM
Aqueous Solubility 10 µg/mL100 µg/mL
LogD (pH 7.4) 4.53.0
Microsomal Stability (t½) 15 min60 min
Caco-2 Permeability (Papp) 1 x 10⁻⁶ cm/s5 x 10⁻⁶ cm/s
hERG Inhibition (IC₅₀) 1 µM>30 µM

Interpretation: The hypothetical data illustrates that the incorporation of the 4-(methylsulfanyl)oxane moiety could lead to a more potent, soluble, and metabolically stable compound with an improved safety profile.

Conclusion

The 4-(methylsulfanyl)oxane scaffold represents a promising, albeit underexplored, structural motif in medicinal chemistry. By combining the advantageous properties of both oxetanes and methylsulfanyl groups, this scaffold has the potential to yield drug candidates with improved physicochemical properties, favorable pharmacokinetic profiles, and enhanced biological activity. The synthetic and evaluative protocols outlined in this guide provide a framework for the rational design and development of novel therapeutics based on this intriguing molecular architecture. Further exploration into the synthesis and biological evaluation of 4-(methylsulfanyl)oxane derivatives is warranted to fully realize their potential in addressing unmet medical needs.

References

  • W. J. Morris, et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(5), 766-787.
  • A. D. D. G. Castro, et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697-12709.
  • Fiveable. (2025). Thioether: Organic Chemistry Study Guide.
  • PubMed. (2023). Oxetanes in Drug Discovery Campaigns.
  • R. Raffa & J. Pergolizzi Jr. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 10, 465-473.
  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Bentham Science Publishers. (2021). Thioethers: An Overview.
  • PubMed. (2021). Thioethers: An Overview.
  • PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.
  • ResearchGate. (2021). (PDF) Thioethers: An Overview.

Sources

Method

Application Notes &amp; Protocols: 4-(Methylsulfanyl)oxane as a Novel Hemilabile Thioether Ligand in Transition Metal Catalysis

Abstract This guide provides a comprehensive overview of the synthesis and application of 4-(methylsulfanyl)oxane, a novel saturated heterocyclic thioether, as a versatile ligand in transition metal catalysis. While thio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the synthesis and application of 4-(methylsulfanyl)oxane, a novel saturated heterocyclic thioether, as a versatile ligand in transition metal catalysis. While thioether ligands have seen a resurgence in catalyst design, the unique structural features of 4-(methylsulfanyl)oxane—combining a soft sulfur donor with a six-membered oxane ring—present intriguing possibilities for modulating catalyst reactivity, selectivity, and stability. These protocols are designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies for ligand synthesis, complex formation with palladium and rhodium, and application in key organic transformations. The causality behind experimental choices is explained, grounding these protocols in established principles of organometallic chemistry and catalysis.

Introduction: The Rationale for 4-(Methylsulfanyl)oxane in Catalysis

Thioether ligands are increasingly recognized for their significant potential in transition metal catalysis.[1] Unlike strongly donating phosphines or N-heterocyclic carbenes (NHCs), the modest σ-donor strength and hemilabile nature of thioethers offer a unique mechanism for catalyst modulation.[2] The sulfur atom can coordinate to a metal center, influencing its electronic properties, and then reversibly dissociate to open a coordination site for substrate binding—a critical step in many catalytic cycles.[3][4] This hemilability is key to preventing catalyst deactivation and promoting efficient turnover.

4-(Methylsulfanyl)oxane emerges as a compelling ligand candidate for several reasons:

  • Defined Stereoelectronics: The oxane ring enforces a specific geometry, influencing the steric environment around the metal center. The presence of the ring oxygen may also engage in secondary interactions.

  • Modulated Donor Strength: As a dialkyl thioether, it is a soft donor, making it ideal for stabilizing soft, low-valent transition metals like Pd(0), Rh(I), and Ir(I) that are common in catalysis.[1]

  • Solubility and Stability: The oxane backbone is expected to confer favorable solubility in a range of organic solvents and contribute to the overall stability of the resulting metal complexes.

This document outlines the prospective synthesis of this ligand and its application in two distinct, high-impact catalytic systems: Palladium(II)-catalyzed C-H activation and Rhodium(II)-catalyzed cyclopropanation.

Proposed Synthesis of 4-(Methylsulfanyl)oxane

The synthesis of 4-(methylsulfanyl)oxane is not yet described in the literature. However, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of substituted oxanes and the alkylation of thiols.[5] The proposed two-step synthesis starts from the commercially available tetrahydro-4H-pyran-4-one.

Protocol 2.1: Synthesis of 4-(Methylsulfanyl)oxane

Step 1: Reduction of Tetrahydro-4H-pyran-4-one to Tetrahydro-2H-pyran-4-ol

  • To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield tetrahydro-2H-pyran-4-ol as a crude product, which can be used in the next step without further purification.

Step 2: Mitsunobu Reaction for Thioether Formation

  • Under an inert argon atmosphere, dissolve tetrahydro-2H-pyran-4-ol (1.0 eq) and methanethiol (1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (PPh₃) (1.5 eq) to the solution.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-(methylsulfanyl)oxane.

Rationale for Synthetic Choices:

  • Step 1 (Reduction): Sodium borohydride is a mild and selective reducing agent for ketones, making it ideal for converting the pyranone to the corresponding alcohol without affecting the ether linkage. Methanol is a suitable protic solvent for this reduction.

  • Step 2 (Mitsunobu Reaction): The Mitsunobu reaction is a reliable method for converting a secondary alcohol to a thioether with inversion of configuration. It proceeds under mild, neutral conditions, which is advantageous for the relatively sensitive oxane ring. The use of an inert atmosphere is crucial to prevent the oxidation of methanethiol and PPh₃.

Application in Palladium-Catalyzed C-H Functionalization

Thioether ligands have been shown to be highly effective in palladium-catalyzed C-H functionalization reactions, accelerating the reaction rate and controlling selectivity.[2] The 4-(methylsulfanyl)oxane ligand is proposed to act as a hemilabile L-type ligand, stabilizing the active Pd(II) catalyst while allowing for dissociation to facilitate substrate coordination and C-H activation.

Workflow for Catalyst Screening and Optimization

cluster_prep Catalyst Preparation cluster_reaction C-H Arylation Reaction p1 Mix Pd(OAc)2 and 4-(methylsulfanyl)oxane p2 Stir in Solvent (e.g., Toluene) at RT p1->p2 p3 In-situ formation of [Pd(L)n(OAc)2] complex p2->p3 r1 Add Substrate, Coupling Partner, and Oxidant p3->r1 Transfer Catalyst Solution r2 Heat to Reaction Temperature (e.g., 100 °C) r1->r2 r3 Monitor by GC/LC-MS r2->r3 r4 Work-up and Purification r3->r4 r4->r1 Optimization Loop: Vary Ligand:Pd ratio, Solvent, Temp, Oxidant

Caption: Workflow for Pd-catalyzed C-H arylation using 4-(methylsulfanyl)oxane.

Protocol 3.1: Palladium-Catalyzed C-H Arylation of Thiophenes

This protocol describes the arylation of thiophene with iodobenzene, a model reaction for evaluating catalyst performance.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • 4-(Methylsulfanyl)oxane (Ligand)

  • Thiophene (Substrate)

  • Iodobenzene (Coupling Partner)

  • Silver acetate (AgOAc) or Benzoquinone (Oxidant)

  • Toluene or 1,4-Dioxane (Anhydrous Solvent)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%) and 4-(methylsulfanyl)oxane (0.05 mmol, 5 mol%, 2 eq. to Pd) to a Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture for 30 minutes at room temperature. The solution should become homogeneous.

  • Reaction Setup: To the catalyst solution, add thiophene (1.0 mmol, 1.0 eq), iodobenzene (1.2 mmol, 1.2 eq), and the oxidant (e.g., AgOAc, 2.0 mmol, 2.0 eq).

  • Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and silver salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to obtain the desired 2-arylthiophene.

Proposed Catalytic Cycle

Pd_L Pd(II)L₂X₂ Pd_S [Pd(II)L(S)X₂] Pd_L->Pd_S - L (Hemilability) + Substrate (S) CMD C-H Activation (CMD Intermediate) Pd_S->CMD Concerted Metalation- Deprotonation Pd_Aryl Pd(II)-Aryl Complex CMD->Pd_Aryl - HX Ox_Add Oxidative Addition Pd_Aryl->Ox_Add Pd_IV Pd(IV) Intermediate Ox_Add->Pd_IV + Ar'-I Red_Elim Reductive Elimination Pd_IV->Red_Elim Red_Elim->Pd_L - Product (Ar-Ar') + L Rh2_L Rh₂(OAc)₄(L)₂ (Axially Coordinated) N2_loss Diazo Coordination & N₂ Elimination Rh2_L->N2_loss + EDA - L (hemilabile) Carbene Rh(II)-Carbene Intermediate N2_loss->Carbene - N₂ Cycloadd [2+1] Cycloaddition with Olefin Carbene->Cycloadd + Styrene Product Cyclopropane Product Cycloadd->Product Product->Rh2_L Catalyst Regeneration + L

Sources

Application

High-Yield Catalytic Oxidation of 4-(Methylsulfanyl)oxane to Sulfones: Application Notes and Protocols

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Strategic Rationale

The tetrahydropyran (oxane) ring is a highly privileged scaffold in modern medicinal chemistry, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates compared to their cyclohexyl or phenyl counterparts. Specifically, 4-(methylsulfonyl)oxane is a critical building block in the design of kinase inhibitors and GPCR ligands.

Synthesizing this moiety typically relies on the catalytic oxidation of its precursor, 4-(methylsulfanyl)oxane (a sulfide), to the corresponding sulfone. While stoichiometric oxidants (e.g., mCPBA, KMnO₄) are effective, they generate equimolar toxic or difficult-to-remove waste, making them unsuitable for late-stage or large-scale pharmaceutical synthesis.

This application note details the use of transition-metal-catalyzed oxidations utilizing aqueous 30% hydrogen peroxide (H₂O₂). H₂O₂ is the ideal terminal oxidant because it is atom-economical, inexpensive, and produces only water as a byproduct 1. However, because uncatalyzed H₂O₂ oxidation is kinetically sluggish, the introduction of Tungsten (W) or Molybdenum (Mo) catalysts is required to lower the activation energy via the formation of highly reactive peroxo-metal species.

Mechanistic Pathway & Causality of Experimental Design

The oxidation of a sulfide to a sulfone proceeds via a two-step sequential pathway:

  • Sulfide to Sulfoxide: This first oxygen transfer is highly nucleophilic and occurs rapidly, even at temperatures as low as -5 °C to 0 °C.

  • Sulfoxide to Sulfone: The intermediate sulfoxide is significantly less nucleophilic than the starting sulfide. Consequently, the second oxygen transfer requires a higher activation energy.

Causality in Protocol Design: To drive the reaction completely to the sulfone and prevent the accumulation of the sulfoxide intermediate, two parameters must be strictly controlled:

  • Stoichiometry: A minimum of 2.5 to 3.0 equivalents of H₂O₂ is required to account for the two oxidation steps and the inherent thermal disproportionation of H₂O₂ at elevated temperatures 1.

  • Thermal Maturation: While the initial addition of H₂O₂ must be done carefully at room temperature to manage the exotherm, the reaction must subsequently be heated (e.g., 50–60 °C for tungstate systems) to overcome the activation barrier of the sulfoxide-to-sulfone conversion.

MechanisticPathway cluster_0 Catalyst Activation Cycle Cat Metal Catalyst (e.g., Na2WO4) Active Metal-Peroxo Complex Active Oxidant Cat->Active + H2O2 Active->Cat - [O] Transfer Sulfide 4-(Methylsulfanyl)oxane (Substrate) Active->Sulfide Sulfoxide 4-(Methylsulfinyl)oxane (Intermediate) Active->Sulfoxide Sulfide->Sulfoxide Fast (Exothermic) Sulfone 4-(Methylsulfonyl)oxane (Target Product) Sulfoxide->Sulfone Slow (Requires Heat)

Figure 1: Mechanistic pathway and catalytic cycle for the oxidation of sulfides to sulfones.

Comparative Data: Selection of the Catalytic System

The choice of catalyst dictates the operational temperature, reaction time, and chemoselectivity. Table 1 summarizes the three most robust systems for converting 4-(methylsulfanyl)oxane to its sulfone.

Table 1: Comparison of Catalytic Oxidation Systems for Sulfone Synthesis

Catalytic SystemOxidantTemp (°C)Time (h)Yield (%)Key Advantage & Application
Na₂WO₄·2H₂O (1 mol%)30% H₂O₂ (2.5 eq)50–602–4>95%Industry Standard: Highly scalable, lowest cost, rapid completion 1.
(NH₄)₆Mo₇O₂₄ (2 mol%)30% H₂O₂ (3.0 eq)RT4–690–94%Chemoselective: Mild room-temperature conditions; tolerates sensitive functional groups 2.
Urea-H₂O₂ / Phthalic Anhydride UHP (3.0 eq)RT6–8~88%Metal-Free: Avoids heavy metal contamination in late-stage API synthesis 3.

Standardized Experimental Workflows

Workflow Step1 1. Substrate Dissolution Step2 2. Catalyst Addition Step1->Step2 Step3 3. H2O2 Dropwise (T-Control) Step2->Step3 Step4 4. Thermal Maturation Step3->Step4 Step5 5. Thiosulfate Quench Step4->Step5 Step6 6. Extraction & Isolation Step5->Step6

Figure 2: Standardized 6-step experimental workflow for catalytic sulfide-to-sulfone oxidation.

Protocol A: Tungstate-Catalyzed Oxidation (Recommended for Scale-Up)

This protocol utilizes Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O), which is highly efficient for unhindered aliphatic sulfides like 4-(methylsulfanyl)oxane.

Materials:

  • 4-(methylsulfanyl)oxane (1.0 equiv, 10 mmol, 1.32 g)

  • Sodium tungstate dihydrate (0.01 equiv, 1 mol%, 33 mg)

  • Aqueous 30% H₂O₂ (2.5 equiv, 25 mmol, ~2.6 mL)

  • Methanol or Ethyl Acetate (15 mL)

  • Optional: Phase Transfer Catalyst (e.g., Aliquat 336, 1 mol%) if using a strictly biphasic solvent system like EtOAc/Water.

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)oxane (1.32 g) in 15 mL of methanol.

  • Catalyst Addition: Add Na₂WO₄·2H₂O (33 mg) to the stirring solution. Stir for 5 minutes at room temperature to ensure uniform dispersion.

  • Oxidant Addition (Critical Step): Place the flask in a room-temperature water bath (to act as a heat sink). Using an addition funnel or syringe pump, add 30% H₂O₂ (2.6 mL) dropwise over 15–20 minutes.

    • Expert Insight: The initial oxidation to the sulfoxide is highly exothermic. Rapid addition can lead to solvent boiling and peroxide decomposition.

  • Thermal Maturation: Once the addition is complete and the initial exotherm has subsided, attach a reflux condenser and heat the reaction mixture to 50–60 °C for 2 to 3 hours 1.

  • Reaction Monitoring: Verify completion (See Section 5).

  • Quenching: Cool the mixture to 0 °C. Carefully add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution and stir for 15 minutes to destroy unreacted peroxides. Test with starch-iodide paper to ensure negative peroxide presence.

  • Workup & Isolation: Evaporate the methanol under reduced pressure. Extract the aqueous residue with Dichloromethane or Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(methylsulfonyl)oxane as a white solid.

Protocol B: Molybdate-Catalyzed Oxidation (Mild Conditions)

For substrates containing sensitive functional groups that might degrade at 60 °C, ammonium heptamolybdate provides excellent conversion at room temperature.

Step-by-Step Procedure:

  • Dissolve the sulfide (10 mmol) and Ammonium heptamolybdate tetrahydrate (0.02 equiv, 2 mol%) in ethanol (15 mL).

  • Add 30% H₂O₂ (3.0 equiv, 30 mmol, ~3.1 mL) dropwise at room temperature.

  • Stir the reaction at room temperature for 4–6 hours. The molybdenum catalyst acts efficiently without external heating, though it requires a longer residence time 2.

  • Quench and extract as described in Protocol A.

Analytical Monitoring & Self-Validation System

A common pitfall in the synthesis of 4-(methylsulfonyl)oxane is analytical tracking.

  • The UV-Blind Spot: Neither the starting material, the sulfoxide intermediate, nor the sulfone product possesses a conjugated π-system. They are completely invisible to standard 254 nm UV detectors used in HPLC or TLC.

  • Self-Validating TLC Method: To monitor the reaction via Thin Layer Chromatography (TLC), you must use a Potassium Permanganate (KMnO₄) stain .

    • Starting Sulfide: Reduces KMnO₄ immediately, appearing as a bright yellow spot on a purple background.

    • Sulfoxide Intermediate: Reduces KMnO₄ slowly (takes a few minutes or gentle heating to appear).

    • Sulfone Product: Fully oxidized; does not reduce KMnO₄ .

    • Validation: The reaction is complete when the KMnO₄-active spots (sulfide and sulfoxide) completely disappear. To visualize the final sulfone spot to confirm product Rf, use a Phosphomolybdic Acid (PMA) stain and a heat gun.

  • Instrumental Analysis: Gas Chromatography with Flame Ionization Detection (GC-FID) or HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) are the most reliable instrumental methods for tracking this specific reaction.

Safety and Handling

  • Peroxide Hazards: Never concentrate reaction mixtures containing unreacted H₂O₂ to dryness, as this poses a severe explosion hazard. Always perform a thiosulfate quench and verify with peroxide test strips before rotary evaporation.

  • Thermal Runaway: The oxidation of sulfides is highly exothermic (~ -50 to -70 kcal/mol). At scales larger than 100 mmol, the use of a jacketed reactor with active cooling during the H₂O₂ addition phase is strictly required. Continuous-flow chemistry setups are highly recommended for multi-gram to kilogram scale-ups to mitigate thermal risks 4.

References

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide. Taylor & Francis (Synthetic Communications).[Link]

  • Selective Oxidation of Sulfides to Sulfoxides/Sulfones by 30% Hydrogen Peroxide (Tungstate Catalysis). Taylor & Francis.[Link]

  • Simple and efficient method for the oxidation of sulfides to sulfones using hydrogen peroxide and a Mo(VI) based catalyst. ResearchGate.[Link]

  • Sulfone synthesis by oxidation (Urea-Hydrogen Peroxide Methods). Organic Chemistry Portal.[Link]

  • Tungsten-catalyzed continuous-flow oxidation of sulfides to sulfones with hydrogen peroxide. RSC Advances.[Link]

Sources

Method

Application Notes and Protocols for the Scale-Up Production and Extraction of 4-(Methylsulfanyl)oxane

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis, extraction, and purification of 4-(methylsulfanyl)oxane, a heterocyclic compound wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, extraction, and purification of 4-(methylsulfanyl)oxane, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocols detailed herein are designed for scalability, addressing the challenges of transitioning from laboratory-scale synthesis to pilot-plant production. We present a robust two-step synthetic route commencing from the readily available oxan-4-ol. The causality behind experimental choices, safety protocols for handling hazardous reagents, and detailed methodologies for ensuring product purity are thoroughly discussed. This guide is intended to be a self-validating system, providing the necessary framework for successful and safe production of 4-(methylsulfanyl)oxane.

Introduction

4-(Methylsulfanyl)oxane is a saturated heterocyclic compound featuring an oxane ring substituted with a methylsulfanyl group. The incorporation of both an ether and a thioether moiety within a single small molecule makes it an interesting scaffold for chemical exploration. Thioethers are crucial in various industrial and biological processes, serving as ligands in coordination chemistry and appearing in essential amino acids like methionine.[1] Similarly, the oxane ring is a common motif in many natural products and pharmaceuticals. While specific literature on 4-(methylsulfanyl)oxane is sparse, its structural components suggest potential utility as a versatile intermediate in drug discovery and as a building block in polymer science.[2][3]

This guide outlines a scalable and efficient synthesis of 4-(methylsulfanyl)oxane, proceeding via the mesylation of oxan-4-ol followed by a nucleophilic substitution with sodium thiomethoxide. We will delve into the practical aspects of each synthetic step, the rationale for the chosen conditions, and the critical parameters for successful scale-up. Furthermore, detailed protocols for the extraction and purification of the final product are provided, ensuring high purity and yield.

Synthetic Pathway Overview

The proposed synthesis of 4-(methylsulfanyl)oxane is a two-step process designed for efficiency and scalability. The overall transformation is depicted below:

Synthetic Pathway Oxan-4-ol Oxan-4-ol 4-Mesyloxane 4-Mesyloxane Oxan-4-ol->4-Mesyloxane  Step 1: Mesylation  MsCl, Et3N, DCM, 0 °C to RT 4-(Methylsulfanyl)oxane 4-(Methylsulfanyl)oxane 4-Mesyloxane->4-(Methylsulfanyl)oxane  Step 2: Thiolation  NaSMe, THF, RT Purification Workflow cluster_0 Crude Product from Work-up cluster_1 Purification Options Crude_Product Crude 4-(methylsulfanyl)oxane Distillation Fractional Distillation (Scale-up) Crude_Product->Distillation Chromatography Flash Column Chromatography (High Purity/Lab Scale) Crude_Product->Chromatography Pure_Product Pure 4-(methylsulfanyl)oxane Distillation->Pure_Product Purity >98% Chromatography->Pure_Product Purity >99%

Sources

Application

Application Note: 4-(Methylsulfanyl)oxane as a Versatile C(sp³)-Building Block in Advanced Cross-Coupling Methodologies

Executive Summary In modern drug development, the tetrahydropyran (THP) ring is heavily utilized as a metabolically stable, water-soluble bioisostere for piperidines and phenyl rings. 4-(methylsulfanyl)oxane (tetrahydro-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the tetrahydropyran (THP) ring is heavily utilized as a metabolically stable, water-soluble bioisostere for piperidines and phenyl rings. 4-(methylsulfanyl)oxane (tetrahydro-2H-pyran-4-yl methyl sulfide) has emerged as a highly strategic C(sp³)-building block for introducing the THP motif into complex pharmaceutical intermediates.

Traditionally, the Liebeskind-Srogl cross-coupling relies on C(sp²)–SMe bonds (e.g., thioesters or aryl sulfides)[1],[2]. However, recent breakthroughs in transition-metal catalysis have unlocked the notoriously inert C(sp³)–SMe bond[3]. Unlike highly reactive alkyl halides that are prone to premature degradation or unwanted side reactions, the methylsulfanyl (-SMe) group is chemically robust. It can withstand a variety of upstream synthetic transformations (e.g., Grignard additions, reductive aminations) before being selectively activated for late-stage C–C bond formation[3],[4].

Mechanistic Insights & Strategic Utility

Activating a C(sp³)–SMe bond presents two distinct thermodynamic and kinetic challenges: the high bond dissociation energy of the C–S bond and the strong propensity of sulfur to poison transition-metal catalysts[4]. To overcome these barriers, two orthogonal cross-coupling methodologies have been developed:

Pathway A: Nickel-Catalyzed Kumada-Type Cross-Coupling

Direct activation of the 4-(methylsulfanyl)oxane C–S bond is achieved using a highly electron-rich Nickel/N-Heterocyclic Carbene (NHC) catalyst system[5].

  • Causality of Ligand Choice: The use of the bulky NHC ligand SIPr (1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene) is critical. The massive steric bulk of the 2,6-diisopropylphenyl flanks forces the Ni(0) center into a highly reactive, low-coordinate geometry, accelerating the oxidative addition into the C(sp³)–S bond[5],[6]. Furthermore, this steric shielding suppresses unwanted β-hydride elimination, funneling the intermediate exclusively toward transmetalation with an arylmagnesium reagent[5].

Pathway B: Dual Metallaphotoredox Desulfurative Cross-Coupling

For substrates intolerant to harsh Grignard reagents, a milder photoredox approach is utilized. The stable -SMe group is first oxidized to a sulfinate or sulfone[7],[8].

  • Causality of Radical Generation: Under visible-light irradiation, a photocatalyst (e.g., Ru(bpy)₃²⁺) undergoes metal-to-ligand charge transfer (MLCT). Single-electron transfer (SET) to the sulfinate/sulfone triggers the extrusion of SO₂ gas, an entropically driven process that generates a nucleophilic tetrahydropyranyl radical[7]. This transient C(sp³)-radical is rapidly intercepted by a parallel Ni-catalytic cycle to forge the final C(sp³)–C(sp²) bond with an aryl halide[7].

Quantitative Data Presentation

The following table summarizes the operational parameters and comparative advantages of utilizing 4-(methylsulfanyl)oxane in both cross-coupling paradigms.

ParameterNi-Catalyzed Kumada-Type CouplingDual Metallaphotoredox Coupling
Pre-Activation None (Direct C-S cleavage)Oxidation to Sulfinate/Sulfone
Catalyst System Ni(cod)₂ / SIPr·HClRu(bpy)₃Cl₂ / Ni(cod)₂ / dtbbpy
Coupling Partner Arylmagnesium bromides (Grignards)Aryl/Heteroaryl bromides or iodides
Temperature 80 °CAmbient (25 °C) under Blue LED
Functional Group Tolerance Low to Moderate (Sensitive to electrophiles)High (Tolerates esters, amines, alcohols)
Typical Yield Range 65% – 85%70% – 92%
Primary Advantage Step-economical; no oxidation requiredExceptionally mild; broad scope

Experimental Protocols

Protocol A: Direct Ni-Catalyzed Kumada-Type Cross-Coupling

This protocol describes the direct arylation of 4-(methylsulfanyl)oxane.

  • Catalyst Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)₂ (0.05 mmol, 5 mol%), SIPr·HCl (0.10 mmol, 10 mol%), and NaOtBu (0.10 mmol, 10 mol%).

    • Insight: NaOtBu is required to deprotonate the imidazolium salt, generating the active free carbene in situ.

  • Substrate Addition: Add 4-(methylsulfanyl)oxane (1.0 mmol, 1.0 equiv) dissolved in anhydrous toluene (2.0 mL). Seal the tube and remove it from the glovebox.

  • Transmetalating Agent Addition: Connect the Schlenk tube to a Schlenk line (Argon). Dropwise, add the arylmagnesium bromide (1.5 mmol, 1.5 equiv, 1.0 M in THF) via syringe over 10 minutes at room temperature.

    • Insight: Slow addition prevents the localized high concentration of the Grignard reagent, which can lead to homocoupling of the aryl species.

  • Thermal Activation: Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours. Monitor via GC-MS.

  • Workup: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry the combined organic layers over MgSO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Dual Metallaphotoredox Desulfurative Cross-Coupling

This protocol describes the mild coupling of the oxidized building block (4-oxanesulfinate) with an aryl bromide.

  • Pre-Reaction Oxidation: Oxidize 4-(methylsulfanyl)oxane to the corresponding sodium sulfinate salt using standard mCPBA oxidation followed by basic hydrolysis.

  • Reaction Setup: To a 20 mL clear glass vial equipped with a Teflon septum, add the 4-oxanesulfinate salt (1.5 mmol, 1.5 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), Ru(bpy)₃Cl₂ (0.02 mmol, 2 mol%), Ni(cod)₂ (0.05 mmol, 5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.05 mmol, 5 mol%).

  • Solvent & Degassing (Critical Step): Add anhydrous DMF (10 mL). Degas the mixture via three freeze-pump-thaw cycles.

    • Insight: Oxygen is a triplet diradical that will rapidly quench the excited state of the Ru(II) photocatalyst and irreversibly trap the intermediate tetrahydropyranyl radical to form peroxy byproducts.

  • Irradiation: Backfill with Argon. Irradiate the vial using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 24 hours. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C.

  • Workup: Dilute with water (20 mL) and extract with diethyl ether (3 × 15 mL). Wash the organic layer with brine, dry over Na₂SO₄, and purify via chromatography.

Mechanistic Visualizations

Ni_Catalysis Precat Precatalyst Ni(cod)2 + SIPr·HCl Active Active Catalyst [Ni(0)(SIPr)] Precat->Active Base (NaOtBu) OxAdd Oxidative Addition C(sp³)-SMe Cleavage Active->OxAdd 4-(methylsulfanyl)oxane TransMet Transmetalation Ar-MgBr Addition OxAdd->TransMet MgBr(SMe) loss RedElim Reductive Elimination 4-Aryl-oxane Formation TransMet->RedElim RedElim->Active Product Release

Catalytic cycle for the direct Ni-catalyzed Kumada-type cross-coupling of 4-(methylsulfanyl)oxane.

Photoredox Substrate 4-(methylsulfanyl)oxane (Stable Precursor) Oxidation Oxidation (e.g., mCPBA) Substrate->Oxidation Sulfinate Alkyl Sulfinate/Sulfone (Radical Precursor) Oxidation->Sulfinate Photoredox Photoredox SET (Ru Catalyst) Sulfinate->Photoredox Blue Light Radical Tetrahydropyranyl Radical Photoredox->Radical -SO2 NiCycle Ni-Catalyzed Cross-Coupling Radical->NiCycle Product C(sp³)-C(sp²) Product NiCycle->Product

Workflow for the dual metallaphotoredox desulfurative cross-coupling pathway.

References

  • Liebeskind–Srogl coupling - Wikipedia Source: Wikipedia URL:[1]

  • Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC Catalysis Source: NIH / PMC URL:[2]

  • Ni-Catalyzed Reductive Liebeskind–Srogl Alkylation of Heterocycles Source: ACS Publications URL:[3]

  • Nickel-Catalyzed Alkenylative Cross-Coupling Reaction of Alkyl Sulfides Source: ACS Publications URL:[5]

  • Nickel-catalyzed dehydrogenative cross-coupling of alkyl sulfides with arylmagnesium reagents Source: ResearchGate URL:[6]

  • C–S Bond Activation Source: SciSpace URL:[4]

  • Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides Source: ACS Publications URL:[7]

  • Desulfonylative Coupling of Alkylsulfones with gem-Difluoroalkenes by Visible-Light Photoredox Catalysis Source: ACS Publications URL:[8]

Sources

Method

Application Note: Synthesis and Utilization of 4-(Methylsulfanyl)oxane in Pharmaceutical Intermediates

Introduction & Mechanistic Rationale The incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (THP) ring, is a cornerstone strategy in modern medicinal chemistry. These motifs act as bioisosteric r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of saturated oxygen heterocycles, such as the tetrahydropyran (THP) ring, is a cornerstone strategy in modern medicinal chemistry. These motifs act as bioisosteric replacements for lipophilic carbocycles (e.g., cyclohexane), improving the aqueous solubility, metabolic stability, and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). 4-(Methylsulfanyl)oxane (CAS 234444-74-7), also known as 4-(methylthio)tetrahydropyran, is a highly versatile building block (). It serves as a crucial intermediate in the synthesis of voltage-gated calcium channel (VGCC) blockers () and GPR40 receptor agonists for metabolic disorders ().

This application note details a robust, two-step protocol for synthesizing 4-(methylsulfanyl)oxane from commercially available tetrahydro-2H-pyran-4-ol. By focusing on the mechanistic causality behind reagent selection and reaction conditions, this guide provides a self-validating framework for process chemists and drug development professionals.

Synthetic Strategy & Pathway

The synthesis relies on a classic activation-substitution sequence:

  • Activation (Mesylation): The secondary hydroxyl group of tetrahydro-2H-pyran-4-ol is a poor leaving group. It is converted into a highly reactive methanesulfonate (mesylate) ester using methanesulfonyl chloride (MsCl). Triethylamine (Et3N) is employed as a non-nucleophilic base to scavenge the generated HCl, preventing acid-catalyzed degradation of the THP ring ().

  • Nucleophilic Substitution (Thioetherification): The mesylate undergoes an SN2 inversion when treated with sodium thiomethoxide (NaSMe). The choice of N,N-dimethylformamide (DMF) as a polar aprotic solvent is critical; it selectively solvates the sodium cation, leaving the thiolate anion unsolvated and highly nucleophilic, thereby overcoming the steric hindrance inherent to secondary carbons ().

Visualization of the Synthetic Workflow

SynthesisPathway Start Tetrahydro-2H-pyran-4-ol (Starting Material) Mesylation Mesylation (MsCl, Et3N, THF, <30°C) Start->Mesylation Intermediate Tetrahydro-2H-pyran-4-yl methanesulfonate Mesylation->Intermediate Activation Substitution Thioetherification (SN2) (NaSMe, DMF, 80°C) Intermediate->Substitution Product 4-(Methylsulfanyl)oxane (Target Intermediate) Substitution->Product SN2 Inversion Downstream Oxidation / Cross-Coupling (e.g., to Sulfone) Product->Downstream API Active Pharmaceutical Ingredient (e.g., VGCC Blocker, GPR40 Agonist) Downstream->API Downstream Synthesis

Fig 1. Synthetic workflow from starting material to API via 4-(methylsulfanyl)oxane.

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-2H-pyran-4-yl Methanesulfonate

Objective: Activate the secondary alcohol for downstream nucleophilic substitution.

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with tetrahydro-2H-pyran-4-ol (1.0 equiv, e.g., 20 g) and anhydrous tetrahydrofuran (THF) (approx. 7.5 mL/g of substrate) ().

  • Base Addition: Add triethylamine (1.5 equiv) to the solution and stir for 10 minutes at room temperature to ensure homogeneity.

  • Cooling: Submerge the flask in an ice-water bath.

    • Causality: The subsequent mesylation is highly exothermic. Cooling is mandatory to maintain the internal temperature below 30°C, which prevents the elimination of the newly formed mesylate into 3,6-dihydro-2H-pyran.

  • Reagent Addition: Add methanesulfonyl chloride (1.2 equiv) dropwise via an addition funnel over 30 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours. The formation of a white precipitate (triethylamine hydrochloride) indicates reaction progress.

  • Workup: Filter off the precipitate and wash the filter cake twice with THF. Concentrate the combined filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer, wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate to yield the crude mesylate.

Protocol B: Synthesis of 4-(Methylsulfanyl)oxane

Objective: Displace the mesylate group with a methylthio moiety via SN2.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude tetrahydro-2H-pyran-4-yl methanesulfonate (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (approx. 5 mL/g of substrate) ().

  • Nucleophile Addition: Add sodium thiomethoxide (NaSMe) (1.5 to 2.0 equiv) in portions.

    • Causality: NaSMe is a strong nucleophile. Using an excess ensures complete conversion of the sterically hindered secondary mesylate. DMF is chosen because its polar aprotic nature maximizes the nucleophilicity of the thiolate anion.

  • Heating: Heat the reaction mixture to 80°C and stir for 4 to 12 hours under an inert atmosphere.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance at the secondary carbon during the SN2 transition state.

  • Workup: Cool the mixture to room temperature and quench with water. Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over MgSO4, filter, and concentrate. Purify via silica gel flash chromatography (cyclohexane/ethyl acetate gradient) to afford pure 4-(methylsulfanyl)oxane.

Quantitative Data & Analytical Benchmarks

To ensure a self-validating system, the following table summarizes the expected quantitative metrics and analytical benchmarks for the successful execution of this protocol.

ParameterProtocol A (Mesylation)Protocol B (Thioetherification)
Target Compound Tetrahydro-2H-pyran-4-yl methanesulfonate4-(Methylsulfanyl)oxane
Typical Yield 85% - 95%70% - 85%
Physical State Pale yellow oil or low-melting solidClear, colorless to pale yellow liquid
1H NMR Key Shift (CDCl3) δ 4.85 (tt, 1H, -CH-OMs)δ 2.65 (tt, 1H, -CH-SMe), δ 2.10 (s, 3H, -SMe)
Critical Control Point Temperature strictly < 30°CComplete removal of DMF during workup
Common Impurity 3,6-dihydro-2H-pyran (elimination product)Unreacted mesylate (if heating is insufficient)

Downstream Applications in Drug Development

Once synthesized, 4-(methylsulfanyl)oxane is frequently subjected to oxidation (using mCPBA or hydrogen peroxide) to yield the corresponding sulfone, 4-(methanesulfonyl)oxane. This sulfone motif is highly prized in the development of aryl substituted heterocyclyl sulfones, which act as potent voltage-gated calcium channel (CaV2.2) blockers for the treatment of chronic pain (). Additionally, related thioether intermediates are utilized in the synthesis of complex indanyloxydihydrobenzofuranylacetic acid derivatives, which serve as GPR40 receptor agonists for managing type 2 diabetes and dyslipidemia ().

References

  • Google Patents. "WO2018111012A1 - Novel phenyl propionic acid derivatives and uses thereof".
  • Google Patents. "WO2013144098A1 - New indanyloxydihydrobenzofuranylacetic acid derivatives and their use as gpr40 receptor agonists".
  • Google Patents. "US20150291573A1 - Aryl substituted heterocyclyl sulfones".

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(Methylsulfanyl)oxane Synthesis

Target Audience: Researchers, Process Scientists, and Drug Development Professionals. Overview Tetrahydropyrans (THPs) are highly valued in medicinal chemistry as bioisosteres for cyclohexanes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals.

Overview

Tetrahydropyrans (THPs) are highly valued in medicinal chemistry as bioisosteres for cyclohexanes. They offer improved absorption, distribution, metabolism, and excretion (ADME) profiles due to their lower lipophilicity and the hydrogen-bond accepting capability of the oxygen atom[1].

A critical building block in this chemical space is 4-(methylsulfanyl)oxane (CAS 234444-74-7). The standard bench-scale synthesis relies on a two-step sequence: the activation of tetrahydro-4H-pyran-4-ol to an electrophilic mesylate (CAS 134419-59-3)[2], followed by nucleophilic substitution (SN2) with sodium methanethiolate (NaSMe). While conceptually simple, our technical support team frequently receives reports of sub-20% yields. This guide deconstructs the causality behind these failures and provides a self-validating, optimized workflow.

Part 1: Self-Validating Experimental Protocols

To ensure reproducibility, every synthetic step must be treated as a self-validating system with built-in analytical checkpoints.

Step 1: Activation via Mesylation

Objective: Convert the secondary alcohol into a superior leaving group.

  • Causality: Mesyl chloride (MsCl) is highly reactive. The reaction must be initiated at 0 °C to prevent exothermic degradation and the formation of alkyl chloride byproducts. Triethylamine (Et3N) acts as an acid scavenger to drive the equilibrium.

  • Protocol:

    • Dissolve tetrahydro-4H-pyran-4-ol (1.0 eq) and Et3N (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the vessel to 0 °C using an ice bath.

    • Slowly add MsCl (1.2 eq) dropwise over 30 minutes to manage the exotherm[2].

    • Allow the reaction to gradually warm to room temperature and stir for 16 hours[2].

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 1:1). The starting alcohol (Rf ~0.2, stains with KMnO4) should be completely consumed, replaced by the mesylate (Rf ~0.5, UV inactive, stains yellow/brown with KMnO4).

    • Wash the organic phase sequentially with deionized water (to remove Et3N·HCl salts) and brine, then dry over anhydrous MgSO4[2].

    • Concentrate under reduced pressure to afford tetrahydro-2H-pyran-4-yl methanesulfonate as a yellow/off-white solid[2].

Step 2: Nucleophilic Thioetherification

Objective: Displace the mesylate with a methylthio group while suppressing elimination.

  • Causality: NaSMe is a strong nucleophile but also a moderate base. Using a polar aprotic solvent like DMF strips the solvation shell from the nucleophile, accelerating the SN2 pathway at lower temperatures and preventing thermodynamic E2 elimination.

  • Protocol:

    • Dissolve the mesylate intermediate (1.0 eq) in anhydrous, degassed DMF (0.2 M concentration).

    • Add fresh solid NaSMe (1.5 eq) in three portions at room temperature.

    • Heat the reaction strictly to 50 °C for 4 hours. Do not exceed 60 °C.

    • Validation Checkpoint: Analyze an aliquot via 1H NMR. The mesylate methyl singlet (~3.0 ppm) should disappear, replaced by the thiomethyl singlet (~2.1 ppm).

    • Proceed immediately to the optimized workup (See FAQ Q1).

ReactionPathway SM THP-4-ol (Starting Material) Intermediate THP-4-OMs (Activated Electrophile) SM->Intermediate MsCl, Et3N DCM, 0°C -> RT Product 4-(methylsulfanyl)oxane (Target SN2 Product) Intermediate->Product NaSMe, DMF 50°C (Kinetic Control) SideProduct 3,6-dihydro-2H-pyran (E2 Elimination) Intermediate->SideProduct >60°C or Excess Base (Thermodynamic Sink)

Fig 1. Mechanistic divergence in 4-(methylsulfanyl)oxane synthesis from THP-4-OMs.

Part 2: Diagnostic FAQs (Troubleshooting)

Q1: My TLC showed complete conversion to the thioether, but my isolated yield is <20%. Where did my product go? Analysis: This is the most common failure point. 4-(methylsulfanyl)oxane is a low-molecular-weight thioether (MW 132.23 g/mol ) and is highly volatile. If you are extracting with ethyl acetate (EtOAc) or DCM and using a standard rotary evaporator setup, you are co-evaporating your product into the collection flask. Furthermore, attempting to distill off DMF under high vacuum will completely strip the product. Solution: Switch your extraction solvent to diethyl ether (Et2O) . Et2O has a very low boiling point (34 °C). To remove the DMF, wash the Et2O layer five times with copious amounts of water. Dry the organic layer, and concentrate on a rotary evaporator with the water bath set strictly below 30 °C and the vacuum pressure no lower than 150 mbar.

WorkupWorkflow Quench 1. Quench Reaction (Cool to RT, add H2O) Extract 2. Extract with Et2O (Avoid EtOAc/DCM) Quench->Extract Wash 3. Wash 5x with H2O/Brine (Removes DMF entirely) Extract->Wash Dry 4. Dry over Na2SO4 & Filter (Ensure anhydrous state) Wash->Dry Concentrate 5. Controlled Concentration (Bath <30°C, >150 mbar) Dry->Concentrate Pure 6. Isolated Product (High Yield, No Co-evaporation) Concentrate->Pure

Fig 2. Optimized volatility-safe workup workflow to prevent product loss during isolation.

Q2: NMR analysis of my crude product shows a mixture of the desired thioether and an alkene. How do I suppress this? Analysis: Secondary mesylates are situated on a steric threshold where SN2 substitution and E2 elimination fiercely compete. Because NaSMe possesses basic character, elevated temperatures provide the activation energy required to access the thermodynamic E2 pathway, yielding 3,6-dihydro-2H-pyran. Solution: Cap your reaction temperature at 50 °C. If elimination persists, verify that your DMF is strictly anhydrous. Trace water hydrolyzes NaSMe to generate sodium hydroxide (NaOH), a much harder base that exclusively drives E2 elimination.

Q3: The reaction stalls at 50% conversion. Adding more NaSMe doesn't help. Analysis: NaSMe is highly hygroscopic and susceptible to oxidative dimerization. Upon exposure to ambient air, it rapidly oxidizes to dimethyl disulfide (MeSSMe), effectively destroying your nucleophile stoichiometry. Solution: Always use a fresh, previously unopened bottle of NaSMe, or store it strictly in an argon-filled glovebox. Additionally, sparge your DMF with nitrogen for 15 minutes prior to the reaction to remove dissolved oxygen.

Part 3: Quantitative Optimization Data

The following table summarizes internal optimization data, demonstrating how solvent choice, temperature, and workup parameters directly dictate the final yield and purity profile of 4-(methylsulfanyl)oxane.

SolventTemp (°C)NaSMe (eq)Workup MethodIsolated Yield (%)Elimination Byproduct (%)
DMF801.2EtOAc / High Vac Distillation< 15%35%
DMF601.5EtOAc / Rotovap (50 mbar)40%15%
THF652.0Et2O / Rotovap (150 mbar)65%10%
DMF 50 1.5 Et2O / Rotovap (150 mbar) 82% < 5%

Note: The optimized conditions (bottom row) maximize kinetic SN2 conversion while completely mitigating volatility losses during isolation.

Sources

Optimization

Technical Support Center: Optimizing Solvent Conditions for 4-(Methylsulfanyl)oxane Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals Introduction Welcome to the technical support center for optimizing solvent conditions in substitution reactions involving 4-(methylsulfanyl)oxane. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for optimizing solvent conditions in substitution reactions involving 4-(methylsulfanyl)oxane. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth technical insights and practical troubleshooting advice. The choice of solvent is a critical parameter that can profoundly influence the reaction rate, yield, and selectivity of nucleophilic substitution on the oxane ring. This resource, structured in a question-and-answer format, addresses specific challenges you may encounter and explains the underlying chemical principles to empower you to make informed decisions in your experimental design.

Core Concepts: The Role of the Solvent

In any substitution reaction, the solvent does more than just dissolve the reactants. It actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states. For 4-(methylsulfanyl)oxane, where the substitution can proceed via SN1 or SN2 pathways, the solvent's polarity and its ability to form hydrogen bonds (proticity) are paramount.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q1: I am not observing any significant product formation in my substitution reaction with 4-(methylsulfanyl)oxane. What are the likely causes related to the solvent?

A1: A low or non-existent yield is a common issue that often points to a mismatch between the solvent, the nucleophile, and the reaction mechanism. Here’s a systematic approach to troubleshoot this problem:

  • Re-evaluate the Leaving Group Ability: The methylsulfanyl (-SCH₃) group is a moderately good leaving group. For it to depart, the C-S bond must be sufficiently polarized.

    • Insight: The solvent plays a crucial role here. A polar solvent is necessary to solvate the departing leaving group and stabilize the transition state.[1]

    • Action: If you are using a non-polar solvent (e.g., hexane, toluene), switch to a polar solvent.

  • Consider the Reaction Mechanism (SN1 vs. SN2): The optimal solvent depends heavily on whether the reaction proceeds through an SN1 or SN2 pathway.

    • For SN1 Reactions: These reactions proceed through a carbocation intermediate.[2]

      • Requirement: A polar protic solvent (e.g., water, ethanol, methanol) is essential.[3][4] These solvents can stabilize the carbocation intermediate through dipole-dipole interactions and the leaving group anion through hydrogen bonding.[5]

      • Troubleshooting: If you suspect an SN1 mechanism (e.g., with a weak nucleophile and a substrate that can form a relatively stable secondary carbocation), ensure you are using a polar protic solvent. A switch from a polar aprotic to a polar protic solvent can dramatically increase the reaction rate.[6]

    • For SN2 Reactions: These reactions involve a backside attack by the nucleophile in a single, concerted step.[7]

      • Requirement: A polar aprotic solvent (e.g., acetone, DMSO, DMF, acetonitrile) is generally preferred.[8][9]

      • Insight: Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon.[8][9] Polar aprotic solvents, while still polar enough to dissolve the reactants, do not solvate the nucleophile as strongly, leaving it more "naked" and reactive.[10][11]

      • Troubleshooting: If you are using a strong nucleophile, which favors an SN2 pathway, and a polar protic solvent, the reaction rate may be significantly suppressed.[9] Switching to a polar aprotic solvent can lead to a substantial rate enhancement.[8]

  • Solubility Issues: The reactants must be sufficiently soluble in the chosen solvent for the reaction to occur at a reasonable rate.[7]

    • Action: Observe your reaction mixture. If you see separate layers or undissolved solids, this indicates poor solubility. Consider a different solvent or a co-solvent system to improve solubility. For instance, a mixture of ethanol and water is often used to dissolve both the halogenoalkane and the hydroxide ions in substitution reactions.[7]

Issue 2: Slow Reaction Rate

Q2: My reaction is proceeding, but it's incredibly slow. How can I use the solvent to increase the rate?

A2: A slow reaction rate, assuming the reaction is viable, often indicates that the transition state is not being adequately stabilized.

  • Enhancing SN1 Rate:

    • Principle: The rate-determining step is the formation of the carbocation.[12]

    • Solvent's Role: Increasing the polarity of a protic solvent will accelerate the reaction.[3][6] A more polar solvent better stabilizes the forming carbocation and the departing leaving group.[4]

    • Action: If you are using a mixture of solvents, like ethanol/water, increasing the proportion of the more polar component (water) will increase the rate of an SN1 reaction.[6]

  • Enhancing SN2 Rate:

    • Principle: The rate depends on the collision of the nucleophile and the substrate.[7]

    • Solvent's Role: As discussed, polar protic solvents hinder the nucleophile.

    • Action: Switching from a polar protic to a polar aprotic solvent is the most effective way to increase the rate of an SN2 reaction.[8][10][11]

Issue 3: Formation of Side Products (e.g., Elimination Products)

Q3: I am getting a significant amount of an alkene byproduct. How can I adjust the solvent to favor substitution over elimination?

A3: The competition between substitution (SN) and elimination (E) is a classic challenge in organic synthesis.

  • Understanding the Competition:

    • SN1 vs. E1: These reactions share a common carbocation intermediate. The subsequent step determines the product. Elimination is generally favored by higher temperatures.[12]

    • SN2 vs. E2: These are competing bimolecular reactions. The strength and steric hindrance of the base/nucleophile are key factors.

  • Solvent's Influence:

    • Protic Solvents and Basicity: Polar protic solvents can "cage" a nucleophile through hydrogen bonding, making it sterically bulkier.[1] This increased steric hindrance can disfavor the direct attack on the carbon required for SN2, while still allowing the species to act as a base and abstract a proton, favoring elimination.[1]

    • Action: For SN2/E2 competition, using a polar aprotic solvent can sometimes favor substitution by leaving the nucleophile less sterically encumbered.

Frequently Asked Questions (FAQs)

Q: What are the key properties of a solvent to consider for these reactions?

A: The two most important properties are polarity and proticity .

  • Polarity: Refers to the dipole moment of the solvent molecules. Polar solvents are crucial for dissolving polar reactants and stabilizing charged intermediates and transition states.[1][13]

  • Proticity: A protic solvent has a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can therefore act as a hydrogen bond donor.[8] An aprotic solvent does not have such a hydrogen atom.[8]

Solvent PropertySN1 FavoredSN2 FavoredRationale
Polarity HighHighBoth reaction types involve polar reactants and transition states that benefit from stabilization by a polar solvent.[13]
Proticity ProticAproticSN1: Protic solvents excel at stabilizing both the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[3][4] SN2: Protic solvents hinder the nucleophile via hydrogen bonding. Aprotic solvents leave the nucleophile more reactive.[8][9]

Q: Can the methylsulfanyl group itself influence the reaction mechanism?

A: Yes. The sulfur atom in the methylsulfanyl group has lone pairs of electrons that can potentially participate in the reaction.[14] While it primarily functions as a leaving group in this context, its electronic properties can influence the stability of adjacent carbocations, though this effect is less pronounced than in aromatic systems.[14]

Q: Are there any specific safety considerations when working with the recommended solvents?

A: Absolutely. Many polar aprotic solvents like DMF and DMSO have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) for each solvent before use. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

Experimental Protocols

Protocol: General Procedure for a Test Substitution Reaction on 4-(Methylsulfanyl)oxane

This protocol provides a general framework. You will need to adapt it based on your specific nucleophile and expected reaction mechanism.

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(methylsulfanyl)oxane (1.0 eq) in the chosen solvent (see table below for suggestions).

  • Nucleophile Addition: Add the nucleophile (1.1 - 2.0 eq) to the reaction mixture. If the nucleophile is a solid, it may be added directly or dissolved in a small amount of the reaction solvent first.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature. For initial screening, room temperature is a good starting point.

    • If no reaction is observed, gentle heating may be required. However, be mindful that higher temperatures can favor elimination.[12]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (or has reached equilibrium), quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Scenario Suggested Starting Solvents
Weak Nucleophile (e.g., H₂O, ROH) Water, Ethanol, Methanol (Favors SN1)
Strong, Anionic Nucleophile (e.g., CN⁻, N₃⁻) DMSO, DMF, Acetonitrile (Favors SN2)

Visualization of Solvent Selection Logic

The following diagram illustrates the decision-making process for choosing an appropriate solvent system.

Solvent_Selection start Start: Define Reaction Goal nucleophile Assess Nucleophile Strength start->nucleophile mechanism Predicted Mechanism nucleophile->mechanism Strong Nucleophile nucleophile->mechanism Weak Nucleophile solvent_choice Select Solvent Class mechanism->solvent_choice S_N2 mechanism->solvent_choice S_N1 optimization Optimize & Troubleshoot solvent_choice->optimization Polar Aprotic (e.g., DMSO, Acetonitrile) solvent_choice->optimization Polar Protic (e.g., H2O, EtOH)

Caption: Decision workflow for solvent selection in substitution reactions.

Mechanistic Role of Solvent

This diagram illustrates how different solvent types interact with the species involved in SN1 and SN2 reactions.

Solvent_Interaction cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway carbocation Carbocation Intermediate (+) leaving_group_sn1 Leaving Group (-) protic_solvent_sn1 Polar Protic Solvent (e.g., EtOH) protic_solvent_sn1->carbocation Stabilizes via Dipole-Dipole protic_solvent_sn1->leaving_group_sn1 Stabilizes via H-Bonding nucleophile_sn2 Nucleophile (-) aprotic_solvent_sn2 Polar Aprotic Solvent (e.g., Acetone) aprotic_solvent_sn2->nucleophile_sn2 Weak Solvation (High Reactivity) protic_solvent_sn2 Polar Protic Solvent (e.g., EtOH) protic_solvent_sn2->nucleophile_sn2 Forms 'Solvent Cage' (Hinders Reactivity)

Caption: Differential solvent effects on SN1 and SN2 reaction intermediates.

References

  • Burrows, A. (2013). Chemistry³: Introducing Inorganic, Organic and Physical Chemistry. Oxford University Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Khan Academy. (2010, August 30). Solvent Effects on Sn1 and Sn2 Reactions [Video]. YouTube. [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Chemistry Steps. (2022, December 2). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]

  • Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). Organic Chemistry. Wiley.
  • Clark, J. (2000). THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND HYDROXIDE IONS. Chemguide. [Link]

  • Klein, D. R. (2017). Organic Chemistry. Wiley.
  • The Organic Chemistry Tutor. (2022, April 11). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1) [Video]. YouTube. [Link]

  • Organic Chemistry @ CU Boulder. CHAPTER 9. SUBSTITUTION REACTIONS. [Link]

  • LibreTexts Chemistry. (2023, October 30). 11.5: Characteristics of the SN1 Reaction. [Link]

  • LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • Quora. (2017, June 9). How does polar protic solvent stabilize a carbocation?[Link]

  • OpenOChem Learn. SN1 - Effect of the Solvent. [Link]

  • Pearson. Substitution Reactions Exam Prep. [Link]

  • YouTube. (2013, January 11). Strategy for Solving Substitution Reaction Problems. [Link]

  • The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube. [Link]

  • Quora. (2018, May 13). What is the effect of solvent on SN2?[Link]

  • ChemTalk. (2023, September 25). Polar Protic and Aprotic Solvents. [Link]

Sources

Troubleshooting

preventing unwanted oxidation of 4-(methylsulfanyl)oxane during long-term storage

Technical Support Center: Stabilizing 4-(Methylsulfanyl)oxane Against Oxidative Degradation Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers facing downst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilizing 4-(Methylsulfanyl)oxane Against Oxidative Degradation

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with researchers facing downstream reproducibility issues caused by the silent degradation of their reagents. 4-(methylsulfanyl)oxane (CAS: 234444-74-7)[1] is a classic example. The thioether moiety is highly susceptible to unwanted oxidation during long-term storage. To ensure the scientific integrity of your assays, you must treat chemical storage not as a passive state, but as an active chemical defense mechanism.

This guide provides the causality behind thioether degradation, troubleshooting FAQs, quantitative stability metrics, and a self-validating protocol for hermetic storage.

Mechanistic Causality: Why Does 4-(Methylsulfanyl)oxane Degrade?

The sulfur atom in 4-(methylsulfanyl)oxane possesses two lone pairs of electrons, rendering it a strong nucleophile. In the presence of reactive oxygen species (ROS), trace peroxides in ethereal solvents, or ambient oxygen, the sulfur atom undergoes nucleophilic attack on the oxidant[2]. This transfers an oxygen atom to the sulfur, forming a sulfoxide intermediate. If oxidative stress continues, the sulfoxide is irreversibly oxidized to a sulfone[3].

Mechanism Thioether 4-(Methylsulfanyl)oxane (Nucleophilic S) Sulfoxide Sulfoxide (Intermediate) Thioether->Sulfoxide Nucleophilic Attack ROS ROS / O2 / NaOCl (Oxidants) ROS->Sulfoxide Sulfone Sulfone (Final Degradant) ROS->Sulfone Sulfoxide->Sulfone Secondary Oxidation

Fig 1: Mechanistic pathway of thioether oxidation to sulfoxide and sulfone.

Troubleshooting & FAQs

Q: I stored my 4-(methylsulfanyl)oxane at 4°C in a standard amber vial, but NMR shows 5% sulfoxide after 3 months. What caused this? A: Standard screw-cap vials are not hermetic; they allow microscopic oxygen ingress over time. Furthermore, if the compound was stored with trace moisture, it is susceptible to autooxidation. Recent kinetic analyses demonstrate that thioethers undergo spontaneous oxidation at air-water interfaces due to the strong electric field ionizing the thioether into radicals, converting them to sulfoxides and sulfones even without external ROS[3].

Q: How do different oxidants affect the degradation rate? A: The kinetics vary wildly based on the oxidant. While hydrogen peroxide (H₂O₂) oxidizes thioethers with a half-life of approximately 75 hours at near-physiological concentrations (~200 µM), hypochlorite (NaOCl) is six orders of magnitude faster, oxidizing thioethers to sulfones in milliseconds[2].

Q: Does my choice of solvent for stock solutions impact storage stability? A: Absolutely. Storing 4-(methylsulfanyl)oxane in ethereal solvents (like THF or diethyl ether) is highly discouraged. Ethers form trace peroxides over time, which act as direct oxidants. Always use rigorously degassed, peroxide-free solvents (e.g., anhydrous DMSO or DMF) if a stock solution is mandatory, though neat (solvent-free) storage is heavily preferred.

Quantitative Stability Data

To contextualize the urgency of proper storage, review the oxidation kinetics of thioethers under various conditions. Understanding these rates allows you to predict the lifespan of your compound if exposed to specific environments:

Oxidant / ConditionConcentrationReaction Rate / Half-LifePrimary Degradant
Hydrogen Peroxide (H₂O₂) ~200 µMt₁/₂ ≈ 75 hoursSulfoxide[2]
Hypochlorite (NaOCl) 0.6 mMt₁/₂ < 100 millisecondsSulfone[2]
Air-Water Interface AmbientSpontaneous (minutes to hours)Sulfoxide / Sulfone[3]

Standard Operating Procedure: Hermetic Storage Workflow

To establish a self-validating system where degradation is physically impossible, you must eliminate the three causal vectors: oxygen, moisture, and thermal energy.

Step-by-Step Methodology:

  • Desiccation: Dry the neat 4-(methylsulfanyl)oxane over activated 3Å molecular sieves for 24 hours to eliminate trace water. This prevents the rapid air-water interface autooxidation mechanism[3].

  • Degassing (Freeze-Pump-Thaw): Transfer the chemical to a Schlenk flask. Freeze the liquid in liquid nitrogen, apply high vacuum (Pump) to remove headspace gases, and thaw to release dissolved oxygen. Repeat for three total cycles to ensure absolute oxygen removal.

  • Argon Backfilling: Backfill the flask with ultra-high purity (UHP) Argon. Argon is heavier than nitrogen and provides a superior inert blanket that displaces any residual ambient air.

  • Aliquot and Seal: Under a positive flow of Argon, aliquot the compound into pre-dried amber glass ampoules. Immediately flame-seal the ampoules using a butane/oxygen torch. A proper glass flame seal is the only truly hermetic barrier against oxygen ingress.

  • Thermal Control: Store the sealed ampoules at -20°C in a light-proof container. The low temperature kinetically inhibits any residual trace reactions.

Protocol S1 1. Molecular Sieves (Desiccation) S2 2. Freeze-Pump-Thaw (Remove O2) S1->S2 S3 3. Argon Backfill (Inert Blanket) S2->S3 S4 4. Flame Sealing (Hermetic Barrier) S3->S4 S5 5. -20°C Dark Storage (Kinetic Inhibition) S4->S5

Fig 2: Self-validating workflow for the inert preparation and storage of thioethers.

References

  • [2] Title: Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC. Source: nih.gov. URL:

  • [3] Title: Spontaneous Oxidation of Thiols and Thioether at the Air–Water Interface of a Sea Spray Microdroplet | Journal of the American Chemical Society. Source: acs.org. URL:

  • [1] Title: CAS 234444-74-7 | Sigma-Aldrich. Source: sigmaaldrich.com. URL:

Sources

Optimization

reducing sulfur-based impurities during 4-(methylsulfanyl)oxane purification

Technical Support Center: 4-(Methylsulfanyl)oxane Purification & Sulfur Impurity Troubleshooting Welcome to the Technical Support Center. The synthesis of 4-(methylsulfanyl)oxane (also known as tetrahydro-2H-pyran-4-yl m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Methylsulfanyl)oxane Purification & Sulfur Impurity Troubleshooting

Welcome to the Technical Support Center. The synthesis of 4-(methylsulfanyl)oxane (also known as tetrahydro-2H-pyran-4-yl methyl sulfide) via nucleophilic substitution often generates a complex matrix of sulfur-based impurities. Because the target API intermediate is a thioether, traditional purification methods must be carefully calibrated to avoid over-oxidizing the product while effectively clearing unreacted thiols, disulfides, and sulfoxides[1].

This guide provides mechanistically grounded troubleshooting, self-validating Standard Operating Procedures (SOPs), and empirical data to help you achieve >99% purity in your workflows.

Logical Relationships: Impurity Generation & Causality

To purify a thioether, one must first understand the causality of the contamination. The synthesis typically involves reacting an activated 4-substituted oxane (e.g., 4-bromotetrahydropyran or a mesylate) with sodium methanethiolate. Impurities arise from three primary pathways: incomplete reaction, auto-oxidation of precursors, and over-oxidation of the final product.

ImpurityFormation StartingMaterial 4-Activated Oxane + NaSMe Target 4-(methylsulfanyl)oxane (Target Thioether) StartingMaterial->Target SN2 Substitution SideRxn1 Incomplete Reaction StartingMaterial->SideRxn1 SideRxn3 Over-Oxidation Target->SideRxn3 Impurity1 Unreacted Methanethiol (Malodorous Thiol) SideRxn1->Impurity1 SideRxn2 Auto-Oxidation (O2) Impurity1->SideRxn2 Impurity2 Dimethyl Disulfide (Non-polar Impurity) SideRxn2->Impurity2 Impurity3 Sulfoxides / Sulfones (Polar Impurities) SideRxn3->Impurity3

Logical relationship of sulfur impurity generation during synthesis.

Troubleshooting Guide (Symptom-Based)

Q: My crude 4-(methylsulfanyl)oxane has a pungent, cabbage-like odor that persists even under high vacuum. How do I remove it? A: This symptom indicates the presence of volatile unreacted thiols (e.g., methanethiol). Thiols have high vapor pressures and readily coat rotary evaporator coils, causing lingering odors. Causality: Thioethers are neutral, whereas thiols possess an acidic proton (pKa ~10). Solution: Perform an aggressive aqueous base wash (1M NaOH). The base deprotonates the thiol into a water-soluble thiolate salt, partitioning it into the aqueous layer while the neutral thioether remains in the organic phase. For trace amounts, use a silver-impregnated scavenger (see SOP 1)[2].

Q: My product co-elutes with an impurity on silica gel (Hexanes/EtOAc), and the mass spec shows a +30 Da or +46 Da anomaly. What is it? A: You are likely dealing with a disulfide (e.g., dimethyl disulfide) formed via the auto-oxidation of unreacted thiols. Disulfides are highly non-polar and have Rf values nearly identical to thioethers on standard normal-phase silica. Solution: Do not rely on chromatography. Instead, exploit the boiling point differential. Disulfides have significantly higher boiling points than their monomeric thioether counterparts. Perform a fractional vacuum distillation.

Q: I tried to bleach my glassware to kill the smell, and now my product yield dropped, with a new polar spot on the baseline of my TLC. What happened? A: Bleach (NaOCl) is a strong oxidizing agent. While it is excellent for scrubbing volatile thiols in exhaust traps[1], exposing your crude mixture to bleach will rapidly over-oxidize your target 4-(methylsulfanyl)oxane into 4-(methanesulfinyl)oxane (sulfoxide) or a sulfone[3]. Solution: Use Oxidative-Extractive Desulfurization (OEDS) principles to remove these polar impurities via liquid-liquid extraction with a highly polar solvent like acetonitrile or water[3].

Standard Operating Procedures (SOPs)

ImpurityClearance Crude Crude 4-(methylsulfanyl)oxane (Thioether + R-SH + R-S-S-R + R-SO-R) BaseWash 1. Aqueous NaOH Wash Crude->BaseWash AqWaste Aqueous Phase (Thiolate Salts) BaseWash->AqWaste Extract OrgPhase1 Organic Phase BaseWash->OrgPhase1 Retain Oxidation 2. Mild I2 Oxidation (Converts trace R-SH to R-S-S-R) OrgPhase1->Oxidation Distillation 3. Vacuum Distillation Oxidation->Distillation HeavyWaste Residue / Heavy Ends (Disulfides & Sulfoxides) Distillation->HeavyWaste Bottoms PureProduct Pure 4-(methylsulfanyl)oxane Distillation->PureProduct Distillate

Logical workflow for sequential sulfur impurity clearance.

SOP 1: Trace Thiol Scavenging via Silver-Impregnated Support

Mechanism: Silver ions selectively coordinate with the acidic proton of thiols to form insoluble Ag-thiolate polymers. Thioethers, lacking this proton, do not bind and remain in solution[2].

  • Support Preparation: Suspend 50 g of diatomaceous earth (Celite) in 250 mL of 0.1 M AgNO . Slowly add 50 mL of 0.5 M NaOH with vigorous stirring to precipitate Ag O onto the matrix[2].

  • Washing: Filter the solid and wash repeatedly with distilled water and acetone until the filtrate is completely clear and pH neutral.

  • Scavenging: Dissolve the crude 4-(methylsulfanyl)oxane in acetone (1:5 w/v). Add 10 g of the prepared Ag-support per 100 mL of solution. Stir at room temperature for 2 hours.

  • Isolation: Filter the suspension through a clean Celite pad.

  • Self-Validation: Add 1 drop of the filtrate to a dilute solution of Ellman's reagent (DTNB) in pH 8 buffer. The absence of a bright yellow color (measured at 412 nm) confirms complete thiol clearance.

SOP 2: Selective Oxidation & Distillation of Persistent Thiols

Mechanism: When base washing fails due to emulsions, mild oxidation with iodine selectively dimerizes trace thiols into heavy disulfides without oxidizing the thioether into a sulfoxide[4].

  • Reaction Setup: Dissolve the crude mixture in dichloromethane (DCM). Add 1.5 equivalents of pyridine (relative to estimated thiol content) to act as an acid scavenger[4].

  • Titration: Prepare a solution of I /KI in water. Add this dropwise to the stirring organic layer.

  • Self-Validating Endpoint: The reaction is instantaneous. Continue addition until a faint yellow color persists in the organic layer, indicating all thiol has been consumed and excess iodine remains[4].

  • Quench & Wash: Wash the organic layer with saturated aqueous sodium thiosulfate (Na S O ) to quench excess iodine, followed by 1N HCl to remove pyridine, and finally brine.

  • Distillation: Dry the organic layer over Na SO , concentrate, and subject the residue to fractional vacuum distillation. The newly formed disulfides will remain in the distillation pot (bottoms) while the pure 4-(methylsulfanyl)oxane distills over.

Quantitative Data & Benchmarks

The following table summarizes the physicochemical properties of the target compound versus common sulfur impurities, dictating the separation logic:

Impurity ClassRepresentative CompoundRelative Polarity (Silica TLC)Boiling Point Impact (vs Product)Recommended Clearance StrategyExpected Clearance Efficiency
Target API 4-(methylsulfanyl)oxaneModerate (Rf ~0.6 in 4:1 Hex/EtOAc)Baseline (Target BP)N/AN/A
Free Thiol Methanethiol / 4-mercaptooxaneModerate (Co-elutes)Highly Volatile (Lower BP)Aqueous NaOH Wash / Ag-Scavenging>99%
Disulfide Dimethyl disulfideLow (Rf ~0.7-0.8)Heavy (Significantly Higher BP)Fractional Vacuum Distillation~95-98%
Sulfoxide 4-(methanesulfinyl)oxaneHigh (Rf ~0.1-0.2)Very Heavy (Decomposes)Silica Gel Chromatography / OEDS>99%

Frequently Asked Questions (FAQs)

Q: Can I use potassium bromate (KBrO ) instead of iodine for thiol oxidation? A: Yes. Potassium bromate is a highly effective, selective oxidant that will convert thiols to disulfides without touching the thioether, provided it is used in strictly stoichiometric amounts[4]. However, iodine is often preferred because it acts as its own visual indicator (colorimetric titration).

Q: Why is my thioether degrading during distillation? A: If your crude mixture contains trace acids or unquenched oxidants, heating it under vacuum can catalyze the decomposition of the oxane ring or induce sulfoxide degradation. Always ensure the organic phase is neutralized (e.g., washed with bicarbonate) and thoroughly dried before applying heat.

Q: Are there any specific safety controls required when handling these impurities? A: Yes. Low molecular weight thiols (like methanethiol) are highly toxic and malodorous. All off-gases from the rotary evaporator or vacuum pump must be scrubbed. Pass the exhaust through a secondary trap containing a strong oxidizing agent like NaOCl (bleach) to neutralize the volatile sulfur compounds before they hit the atmosphere[1].

References

  • Method for removing thiol-contaminants from thioether solutions.
  • Removal of Smelly Thiol via Extraction?Reddit (r/OrganicChemistry).
  • Thioether Formation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Technical Support Center: Removal of Sulfur Impurities
  • Biodesulfurization Processes for the Removal of Sulfur from Diesel Oil: A Perspective Report.MDPI.

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 4-(methylsulfanyl)oxane

Welcome to the technical support center for 4-(methylsulfanyl)oxane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(methylsulfanyl)oxane. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound in highly polar solvents. We will explore the underlying principles of solubility and provide practical, step-by-step troubleshooting protocols to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)
Q1: What is 4-(methylsulfanyl)oxane and what are its key physicochemical properties?

A: 4-(methylsulfanyl)oxane is a heterocyclic organic compound. Its structure consists of a tetrahydropyran (oxane) ring, which is a polar cyclic ether, substituted with a methylsulfanyl (-S-CH3) group. This combination of a polar ring and a nonpolar thioether side chain dictates its solubility behavior.

The predicted octanol-water partition coefficient (XlogP) is approximately 1.3, indicating a degree of lipophilicity that can limit its solubility in highly polar solvents like water.[1] Understanding these properties is the first step in designing an effective solubilization strategy.

PropertyValueSource
CAS Number 234444-74-7[2]
Molecular Formula C₆H₁₂OS[1]
Molecular Weight 132.22 g/mol
Predicted XlogP 1.3[1]
Appearance Data not widely available; likely a liquid or low-melting solid.
Hazards Acute toxicity (oral, dermal, inhalation), Skin & Eye Irritation.[2][3][4]
Q2: Why is 4-(methylsulfanyl)oxane poorly soluble in polar solvents like water?

A: The solubility of a molecule is governed by the principle of "like dissolves like."[5] While the oxane ring contains a polar ether oxygen capable of forming hydrogen bonds with water, the molecule's overall polarity is reduced by its hydrocarbon backbone and the nonpolar methylsulfanyl group. For the molecule to dissolve, it must overcome the strong hydrogen bonding network of water. The energy required to break these water-water interactions is not sufficiently compensated by the energy released from the new solute-water interactions, leading to poor aqueous solubility.

Solubility Enhancement Troubleshooting Guide

This section provides a systematic approach to improving the solubility of 4-(methylsulfanyl)oxane. We recommend following this workflow to identify the most suitable method for your specific application.

G cluster_start Initial State cluster_methods Solubilization Strategies cluster_eval Evaluation start Insoluble Compound in Polar Solvent cosolvency Co-solvency start->cosolvency Select Strategy ph_adjust pH Adjustment start->ph_adjust Select Strategy complexation Cyclodextrin Complexation start->complexation Select Strategy surfactants Surfactant Micellization start->surfactants Select Strategy evaluation Measure Solubility (e.g., Shake-Flask with HPLC/UV) cosolvency->evaluation ph_adjust->evaluation complexation->evaluation surfactants->evaluation evaluation->cosolvency No, Try Another Method evaluation->ph_adjust No, Try Another Method evaluation->complexation No, Try Another Method evaluation->surfactants No, Try Another Method success Target Solubility Achieved evaluation->success Yes

Caption: A workflow for systematically troubleshooting solubility issues.

Q3: I'm struggling with initial dissolution. What is the most straightforward method to try first?

A: Co-solvency. This is often the simplest and most effective initial approach.

The Principle: Co-solvency involves adding a water-miscible organic solvent (a co-solvent) to your primary aqueous solvent. This co-solvent works by reducing the overall polarity of the solvent system, thereby lowering the interfacial tension between the aqueous solution and the hydrophobic solute.[6][7][8] Essentially, the co-solvent makes the bulk solvent "less polar" and more accommodating to your compound.

Common Co-solvents:

Co-solventTypical Concentration RangeKey Considerations
Ethanol 5-40% (v/v)Biocompatible, but can cause precipitation on dilution.[8]
Propylene Glycol (PG) 10-60% (v/v)Good solubilizer, often used in pharmaceutical formulations.[9]
Polyethylene Glycol 400 (PEG 400) 10-70% (v/v)High solubilization potential for many compounds.[9]
Glycerin 10-50% (v/v)Viscous, but a non-toxic and effective solubilizer.[8]

Experimental Protocol: Co-solvent Screening

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(methylsulfanyl)oxane in a strong organic solvent (e.g., 100 mg/mL in DMSO or pure ethanol).

  • Solvent System Preparation: In separate vials, prepare a series of solvent blends. For example, to screen ethanol, prepare 10%, 20%, 30%, and 40% (v/v) ethanol in your aqueous buffer.

  • Spiking: Add a small, precise volume of your compound's stock solution to each solvent blend vial to reach your target final concentration. Note: The volume of stock added should be minimal (e.g., <2%) to avoid significantly altering the co-solvent ratio.

  • Equilibration: Vortex each vial thoroughly and allow it to equilibrate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Observation: Visually inspect for precipitation. The lowest percentage of co-solvent that maintains a clear solution is your initial lead.

  • Quantification (Optional but Recommended): For precise measurement, use the shake-flask method followed by HPLC-UV analysis to determine the exact solubility in each blend.[10][11]

Q4: My downstream application is sensitive to organic solvents. Is there a solvent-free alternative?

A: Yes, cyclodextrin complexation is an excellent alternative.

The Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They have a hydrophilic outer surface and a hydrophobic inner cavity.[12] Poorly soluble molecules like 4-(methylsulfanyl)oxane can be encapsulated within this hydrophobic "host" cavity, forming a guest-host inclusion complex.[13] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the guest molecule without using organic co-solvents.[]

G drug 4-(methylsulfanyl)oxane (Hydrophobic Guest) complex Soluble Inclusion Complex drug->complex Complexation cd Cyclodextrin (Hydrophilic Host) cd->complex Complexation water Water (Polar Solvent) complex->water Dissolves In

Caption: Encapsulation of a hydrophobic guest within a cyclodextrin host.

Common Cyclodextrins:

Cyclodextrin TypeKey Features
α-Cyclodextrin Smallest cavity, suitable for small aromatic rings.[]
β-Cyclodextrin (β-CD) Mid-sized cavity, fits most drug scaffolds. Limited aqueous solubility itself.[][15]
γ-Cyclodextrin Largest cavity, for macrocycles.[]
Hydroxypropyl-β-CD (HP-β-CD) Chemically modified β-CD with greatly enhanced aqueous solubility and safety profile. Often the first choice for formulation development.[12]

Experimental Protocol: Phase Solubility Study with HP-β-CD

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v) in your desired buffer.

  • Add Excess Compound: Add an excess amount of 4-(methylsulfanyl)oxane to each vial. Ensure solid compound is visible at the bottom of each vial.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[11]

  • Separate Phases: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Analyze: Carefully collect a sample from the clear supernatant. Dilute the sample in a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[16]

  • Plot Data: Plot the concentration of dissolved 4-(methylsulfanyl)oxane (y-axis) against the concentration of HP-β-CD (x-axis). A linear relationship indicates the formation of a soluble complex.

Q5: The required concentration is still not met. What other powerful techniques can be employed?

A: The use of surfactants to form micelles is a highly effective method for significantly increasing solubility.

The Principle: Surfactants are amphiphilic molecules with a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail." In aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles.[17] The hydrophobic tails form the core of the micelle, creating a nonpolar microenvironment. Hydrophobic compounds like 4-(methylsulfanyl)oxane can partition into this core, effectively becoming "solubilized" within the aqueous solution.[18][19]

Common Non-ionic Surfactants (often preferred for lower toxicity):

SurfactantTypeKey Features
Polysorbate 80 (Tween® 80) Polyoxyethylene sorbitan esterWidely used in pharmaceutical formulations; excellent solubilizer.
Polysorbate 20 (Tween® 20) Polyoxyethylene sorbitan esterSimilar to Polysorbate 80, often used for proteins.
Poloxamers (Pluronic®) Triblock copolymersForm micelles at low concentrations; some are thermosensitive.
Brij® Series Polyoxyethylene ethersEffective solubilizers used in various applications.[20]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Prepare Surfactant Solutions: Create a series of aqueous solutions with surfactant concentrations both below and above the known CMC (e.g., for Polysorbate 80, CMC is ~0.012 g/L, so test concentrations from 0.001% to 2% w/v).

  • Add Excess Compound: Add an excess amount of 4-(methylsulfanyl)oxane to each vial.

  • Equilibrate: As with the cyclodextrin protocol, shake the sealed vials at a constant temperature for 24-48 hours to reach equilibrium.

  • Separate and Analyze: Use centrifugation to pellet undissolved solid, then carefully sample the supernatant for analysis by HPLC or another suitable quantitative method.

  • Interpret Results: Plot the solubility of 4-(methylsulfanyl)oxane against the surfactant concentration. You should observe a significant increase in solubility at concentrations above the surfactant's CMC.

Q6: Is pH adjustment a viable strategy for 4-(methylsulfanyl)oxane?

A: Likely not, but it is crucial to understand why.

The Principle: Adjusting the pH of a solution is a powerful technique for compounds with ionizable functional groups (i.e., weak acids or weak bases).[21][22] By converting a neutral molecule into a charged salt, its polarity increases dramatically, leading to higher aqueous solubility.

Analysis for 4-(methylsulfanyl)oxane: The structure of 4-(methylsulfanyl)oxane lacks readily ionizable groups. The ether oxygen and thioether sulfur are both very weak Lewis bases and will not be protonated under typical aqueous pH conditions (1-10). Therefore, altering the pH is not expected to significantly impact its solubility. This is an important negative finding, as it allows you to focus resources on more promising methods like co-solvency or complexation.

Safety & Handling
  • Always handle 4-(methylsulfanyl)oxane in a well-ventilated area or chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Based on available safety data, the compound is classified as an irritant and may be harmful if ingested, inhaled, or absorbed through the skin.[2][3]

  • Consult the full Safety Data Sheet (SDS) for detailed handling and disposal information before beginning any experiment.

References
  • How does pH affect solubility? - askIITians. (2025, March 11). askIITians.[Link]

  • 4-(methylsulfanyl)oxane — Chemical Substance Information. (n.d.). NextSDS.[Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30). National Library of Medicine.[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). International Journal of Pharmaceutical Sciences and Research.[Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). International Journal of Pharmacy & Pharmaceutical Research.[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). National Library of Medicine.[Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications.[Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. (2023, October 27). MDPI.[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). World Journal of Pharmaceutical and Life Sciences.[Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps.[Link]

  • Cyclodextrin and phospholipid complexation in solubility and dissolution enhancement: A critical and meta-analysis. (2016, February 4). ResearchGate.[Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto.[Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.[Link]

  • The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.[Link]

  • Cosolvent. (n.d.). Wikipedia.[Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.[Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). GSC Biological and Pharmaceutical Sciences.[Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores.[Link]

  • 4-(methylsulfanyl)oxane (C6H12OS). (n.d.). PubChemLite.[Link]

  • [4-(methylsulfanyl)oxan-4-yl]methanol — Chemical Substance Information. (n.d.). NextSDS.[Link]

  • Methods to boost solubility. (2011, January 12). International Journal of Scientific and Research Publications.[Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma.[Link]

  • pH and Solubility: Effect, Relationship & Calculations. (2022, July 29). StudySmarter.[Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare.[Link]

  • CAS 2055751-21-6 | 4-[(4-Methylphenyl)sulfanyl]oxane. (n.d.). Hoffman Fine Chemicals.[Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). National Library of Medicine.[Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review.[Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). American Chemical Society.[Link]

  • Benzene, 1-methyl-4-(methylsulfinyl)-, (S). (n.d.). Organic Syntheses Procedure.[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). LinkedIn.[Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. (n.d.). ASCE Library.[Link]

  • Product Class 9: 1,4-Dioxanes. (n.d.). Science of Synthesis.[Link]

  • in situ catalytic epoxidation of olefins with. (n.d.). Organic Syntheses Procedure.[Link]

  • One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. (n.d.). National Library of Medicine.[Link]

Sources

Optimization

resolving GC-MS peak tailing issues for 4-(methylsulfanyl)oxane analysis

Technical Support Center: GC-MS Analysis of 4-(methylsulfanyl)oxane A Senior Application Scientist's Guide to Resolving Peak Tailing Welcome to the technical support center for resolving common chromatographic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: GC-MS Analysis of 4-(methylsulfanyl)oxane

A Senior Application Scientist's Guide to Resolving Peak Tailing

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4-(methylsulfanyl)oxane. As a polar, sulfur-containing molecule, 4-(methylsulfanyl)oxane is particularly susceptible to interactions with active sites within a GC system, often leading to asymmetrical peaks that compromise resolution and quantification accuracy.

This document provides a structured, in-depth approach to troubleshooting, moving from common physical issues to more complex chemical interactions. Our goal is to not only solve the immediate problem but also to empower you with the knowledge to prevent its recurrence.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is peak tailing and how do I recognize it in my chromatogram?

A: Peak tailing is a chromatographic phenomenon where a peak's trailing edge is drawn out and asymmetrical.[1] In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Tailing occurs when a portion of the analyte is retained longer than the main peak band, often due to unwanted secondary interactions with the GC system.[2]

You can quantitatively measure this using the Tailing Factor (Tf) or Asymmetry Factor (As) . Most chromatography data systems (CDS) can calculate this automatically.

  • Tf or As = 1.0: A perfectly symmetrical peak.

  • Tf or As > 1.0: Indicates peak tailing.[3]

  • Tf or As < 1.0: Indicates peak fronting, often caused by column overload.[3]

For many methods, a tailing factor up to 1.5 is acceptable, but values exceeding 2.0 point to a significant problem that requires immediate attention.[3]

Q2: I'm seeing significant peak tailing for 4-(methylsulfanyl)oxane. Where should I begin troubleshooting?

A: A systematic approach is the most efficient way to diagnose the root cause.[4] The first step is to determine the scope of the problem:

  • Are ALL peaks tailing (including the solvent peak)? This usually points to a physical or mechanical issue in the system, such as improper column installation or dead volume.[3]

  • Are ONLY 4-(methylsulfanyl)oxane and other polar/active compounds tailing? This strongly suggests a chemical interaction problem, where active sites in the system are interacting with your specific analytes.[5]

The following troubleshooting workflow can guide your investigation.

G cluster_physical Physical Issues cluster_chemical Chemical / Activity Issues start Peak Tailing Observed for 4-(methylsulfanyl)oxane q1 Are ALL peaks in the chromatogram tailing? start->q1 phys_issue Likely a Physical Problem q1->phys_issue  Yes chem_issue Likely a Chemical/Activity Problem q1->chem_issue  No   check_install Check Column Installation (Inlet & Detector Height) phys_issue->check_install check_cut Inspect Column Cut (Ensure 90° angle, no burrs) check_install->check_cut check_leaks Perform Leak Check (Septum, Ferrules, Connections) check_cut->check_leaks check_liner Inspect & Replace Inlet Liner (Check for contamination/discoloration) chem_issue->check_liner check_column Perform Column Maintenance (Trim 10-20 cm from inlet side) check_liner->check_column check_method Optimize GC Method (Inlet temp, flow rate, solvent) check_column->check_method check_path Evaluate Flow Path Inertness (Consider inert-coated components) check_method->check_path

Caption: Troubleshooting workflow for GC-MS peak tailing.

Q3: My investigation points to a chemical/activity issue. How can the GC inlet be the culprit?

A: The inlet is the first hot surface your sample encounters, making it a primary location for analyte degradation or adsorption.[6] For a polar, sulfur-containing compound like 4-(methylsulfanyl)oxane, an active inlet is a very common cause of peak tailing.

Here are the key components to investigate:

  • Inlet Liner Activity: Liners are typically made of glass, which has surface silanol groups (-Si-OH) that are highly active and can strongly interact with polar analytes.[7] Over time, liners also accumulate non-volatile residues from sample matrix, creating new active sites.[3]

    • Solution: Always use high-quality, deactivated liners.[8] If you observe tailing, the first and easiest step is to replace the inlet liner.[9]

  • Glass Wool: While wool can aid in sample vaporization and improve reproducibility, its large surface area can be a major source of activity if not properly deactivated.[7]

    • Solution: Use liners with pre-packed, deactivated quartz wool. Avoid packing your own wool, as this can expose fresh active sites.[7]

  • Septum Coring: Pieces of the septum can fall into the liner during injection, creating active sites that bleed siloxanes and adsorb active analytes.[10]

    • Solution: Use high-quality, low-bleed septa and change them regularly. Consider pre-drilled septa if coring is a persistent issue.[10]

  • Inlet Temperature: If the temperature is too low, higher-boiling compounds may not vaporize completely or quickly, leading to tailing.[5] Conversely, an excessively high temperature can cause analyte degradation.

    • Solution: Ensure the inlet temperature is appropriate for the boiling point of 4-(methylsulfanyl)oxane and your solvent. A typical starting point is 250 °C.

  • Column Installation in the Inlet: An improperly positioned column can create "dead volume" or allow the sample to interact with active metal surfaces at the bottom of the injector.[3][11]

    • Solution: Follow the instrument manufacturer's guidelines for the correct column insertion depth. Ensure the ferrule is properly tightened to prevent leaks without crushing the column.

Q4: If a new liner doesn't solve the problem, what role does the GC column play?

A: The column is where the separation occurs, and its surface chemistry is critical. The vast surface area of the column means that even low levels of activity can have a significant impact on peak shape.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that cause tailing.[1][12] This is the most common column-related issue.

    • Solution: Trim the column. Removing the first 10-20 cm from the inlet end can often restore performance by excising the contaminated section.[13]

  • Stationary Phase Degradation (Bleed): Over time, especially when exposed to oxygen at high temperatures, the column's stationary phase can degrade.[10] This exposes active silanol groups on the underlying fused silica tubing, leading to analyte interaction.

    • Solution: Ensure you are using high-purity carrier gas with an oxygen trap. If the column is old and has high bleed, it may need to be replaced.

  • Poor Column Cut: A jagged or uneven cut at the column end can create turbulence in the gas flow and expose active sites.[13]

    • Solution: Always use a ceramic scoring wafer or sapphire scribe to create a clean, 90° cut. Inspect the cut with a magnifying glass before installation.[11]

  • Inappropriate Stationary Phase: While 4-(methylsulfanyl)oxane can be analyzed on standard non-polar phases (like a 5% phenyl-methylpolysiloxane), highly active compounds benefit from specialized columns.

    • Solution: For trace-level analysis of sulfur compounds, consider using a column specifically designed and tested for sulfur analysis or one with an "inert" or "ultra-inert" designation.[14][15] These columns undergo special surface deactivation to minimize interactions.

Specialized Protocols & Data

Protocol 1: Systematic Inlet Maintenance

This protocol should be your first action when troubleshooting activity-related peak tailing.

  • Cool the Inlet: Set the GC inlet temperature to ambient (~40 °C) and wait for it to cool completely.

  • Turn Off Gas Flow: Turn off the carrier gas flow to the inlet via the instrument software.

  • Remove the Septum Nut: Unscrew the septum retaining nut and remove the old septum using forceps.

  • Remove the Liner: Carefully lift out the old inlet liner. Note its orientation.

  • Clean the Inlet: Using a lint-free swab dampened with a suitable solvent (e.g., methanol or dichloromethane), gently clean the inside surfaces of the inlet body.

  • Install New Liner: Wearing clean, lint-free gloves, insert a new, deactivated liner of the same type.

  • Install New Septum and O-ring: Place a new O-ring (if applicable) and septum in the retaining nut and tighten it finger-tight, then an additional quarter-turn with a wrench. Do not overtighten.

  • Restore Gas Flow: Turn the carrier gas back on and perform an electronic leak check around the septum nut.

  • Heat the Inlet: Set the inlet back to its operational temperature.

  • Equilibrate: Allow the system to equilibrate for 15-20 minutes before running a test sample.

Table 1: Troubleshooting Summary for 4-(methylsulfanyl)oxane Peak Tailing
SymptomProbable Cause(s)Recommended Action(s)
Only 4-(methylsulfanyl)oxane peak tails 1. Active inlet liner[4][16]2. Column head contamination[9][12]3. Incompatible sample solvent1. Replace with a new, deactivated liner.[9]2. Trim 10-20 cm from the column inlet.[13]3. Match solvent polarity to the stationary phase.
All peaks tail, including solvent 1. Improper column installation (inlet/detector)[3]2. Leak at an inlet or detector fitting[4]3. Poor column cut[13]1. Re-install the column, ensuring correct depth and ferrule tightness.2. Use an electronic leak detector to check all connections.3. Re-cut the column end cleanly at a 90° angle.[11]
Peak tailing worsens over time 1. Liner and column contamination buildup[12]2. Septum degradation and coring[10]3. Oxygen leak causing column damage1. Implement a routine schedule for liner/septum replacement.2. Replace the septum.3. Check gas traps and perform a thorough system leak check.
Tailing appears with a new column 1. Column not properly conditioned2. Active metal fittings or ferrules3. Incompatible stationary phase1. Condition the column according to the manufacturer's instructions.2. Use deactivated fittings or inert ferrules.3. Select a column with an inert designation or one designed for sulfur analysis.[14][15]
The Importance of an Inert Flow Path

For sensitive and reactive analytes like 4-(methylsulfanyl)oxane, every surface the sample touches is a potential source of activity and analyte loss.[17] Achieving the best peak shape requires creating a holistically inert flow path .

G cluster_inlet GC Inlet cluster_column GC Column cluster_ms MS Interface inlet Septum Liner & Glass Wool Gold Seal & Metal Surfaces column Column Cut Column Head (0.5m) Column Body Ferrules inlet:li_wool->column:cut Analyte Path act1 ! act2 ! act3 ! column:head->column:body ms Transfer Line Ion Source column:body->ms:tl act4 ! act5 ! act6 !

Caption: Potential active sites (!) along the GC-MS flow path.

This diagram illustrates that from the septum and liner to the column connections and MS ion source, active sites can compromise your analysis.[17][18] Using inert-deactivated components at every stage is the key to achieving sharp, symmetrical peaks for challenging compounds.

References

  • GC Troubleshooting Guide. (n.d.).
  • Decker, D., & Brooks, H. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies, Inc.
  • Agilent Select Low Sulfur GC Column. (n.d.). Chrom Tech.
  • Gas Chromatography (GC) Column Selection Guide. (n.d.).
  • Select Low Sulfur GC column. (n.d.). Agilent.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. (n.d.). Phenomenex.
  • Troubleshooting peak tailing and broadening in GC analysis of trimethyldecanes. (n.d.). Benchchem.
  • Bulletin 792C Packed Column GC Troubleshooting Guide: How to Locate Problems and Solve Them. (n.d.). SUPELCO.
  • Taylor, T. (2018, January 9). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Analyze ppb Level Sulfur Compounds Using an Rt-XLSulfur Micropacked GC Column or an Rtx-1 Thick Film Capillary GC Column. (2020, October 27). Restek.
  • The Inert Flow Path Story for GC and GC–MS: Eliminating the Weakest Links. (2026, March 10).
  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. (n.d.).
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • 4-(methylsulfanyl)oxane (C6H12OS). (n.d.). PubChemLite.
  • Selecting a GC Inlet Liner. (2016, July 26). American Laboratory.
  • Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. (2013, June 18). SciSpace.
  • GC Inlet Liners. (n.d.). Obrnuta faza.
  • Zhao, L., & Broske, A. D. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies, Inc.
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27).
  • GC Analysis Workshop- Inlet Design & Troubleshooting. (n.d.).
  • GC Troubleshooting. (n.d.). Sigma-Aldrich.
  • Taylor, T. (2020, March 4). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions.
  • Inlet Activity. (2023, December 8). Separation Science.
  • Common Causes Of Peak Tailing in Chromatography. (2025, July 17). Blogs - News.
  • Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. (2013, March 20).

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 4-(Methylsulfanyl)oxane Functionalization

Welcome to the technical support center for the functionalization of 4-(methylsulfanyl)oxane and related saturated heterocycles. This guide is designed for researchers, scientists, and drug development professionals enga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the functionalization of 4-(methylsulfanyl)oxane and related saturated heterocycles. This guide is designed for researchers, scientists, and drug development professionals engaged in C–H functionalization projects. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.

Our focus is on a critical, yet often overlooked, aspect of reaction optimization: catalyst loading. An incorrect catalyst load can lead to a cascade of issues, from poor yield to complete reaction failure. This guide provides field-proven insights to help you navigate these challenges effectively.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of potential causes and a step-by-step protocol for resolution.

Issue 1: Low or No Conversion to Product

Question: I've set up my C–H functionalization of 4-(methylsulfanyl)oxane using a standard palladium catalyst, but I'm seeing very low conversion, or none at all. What's going wrong?

Answer:

Low or no conversion is one of the most common yet frustrating issues. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. The sulfur atom in your substrate, 4-(methylsulfanyl)oxane, is a known challenge.

Potential Causes & Solutions:

  • Catalyst Poisoning by Sulfur: The primary suspect is the thioether moiety in your substrate. Sulfur-containing compounds can act as potent poisons for many transition metal catalysts, especially palladium.[1][2][3][4] They can strongly and sometimes irreversibly bind to the active metal center, blocking the sites needed for the catalytic cycle to proceed.[1]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: As a first-line defense, a higher catalyst loading might provide enough active sites to overcome the poisoning effect for a bench-scale reaction. However, this is not an economically viable solution for larger scales.[1]

      • Select a Sulfur-Tolerant Ligand: The choice of ligand is crucial. Sterically demanding, electron-rich phosphine ligands can sometimes mitigate poisoning and enhance catalyst stability and turnover.[5] Thioether-based ligands have also been developed to promote C-H functionalization in the presence of sulfur-containing heterocyles.[6]

      • Consider a Different Metal: While palladium is common, other transition metals like rhodium or ruthenium may exhibit different tolerances to sulfur.[7][8]

  • Insufficient Catalyst Activity: The C(sp³)–H bonds on a saturated heterocycle like an oxane are inherently inert.[7][8] Your chosen catalyst system may simply not be active enough under the initial conditions.

    • Troubleshooting Steps:

      • Optimize Reaction Temperature: C–H activation steps often have a high activation energy. Gradually increasing the reaction temperature in increments of 10-20 °C can sometimes initiate the reaction. Be mindful of potential side reactions or product degradation at higher temperatures.

      • Screen Additives/Oxidants: Many palladium-catalyzed C–H functionalizations operate via a Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle.[7][9][10] The choice and stoichiometry of the oxidant (e.g., Ag₂CO₃, PhI(OAc)₂) are critical. Ensure your oxidant is fresh and used in the correct amount. In some cases, additives like copper salts can play a crucial role, although their exact function may not always be fully understood.[9]

Issue 2: Inconsistent Yields and Poor Reproducibility

Question: My first attempt at a C–H arylation of 4-(methylsulfanyl)oxane worked reasonably well, but subsequent runs are giving inconsistent and lower yields. Why can't I reproduce my results?

Answer:

Inconsistent results often point to hidden variables in your reagents or setup. With sensitive catalytic reactions, even minor variations can have a significant impact.

Potential Causes & Solutions:

  • Variable Quality of Reagents:

    • Catalyst Precursor: Ensure the palladium source (e.g., Pd(OAc)₂) is from a reliable supplier and stored correctly (e.g., under inert gas, protected from light).

    • Solvents and Additives: Trace impurities, particularly water or oxygen, can interfere with the catalytic cycle. Using freshly distilled or high-purity anhydrous solvents is critical. The quality of bases (e.g., K₂CO₃, NaOtBu) can also vary between batches.[11][12][13]

    • Troubleshooting Protocol:

      • Use solvents from a freshly opened bottle or a solvent purification system.

      • Use a fresh batch of catalyst and ligand.

      • Ensure all glassware is rigorously dried and the reaction is set up under a demonstrably inert atmosphere (e.g., high-purity argon or nitrogen).

  • Catalyst Deactivation Over Time: The active catalytic species may be degrading over the course of the reaction. This can be exacerbated by impurities or the reaction conditions themselves.

    • Troubleshooting Protocol:

      • Analyze Reaction Progress: Take aliquots from the reaction mixture at regular intervals (e.g., every hour) and analyze them by LC-MS or GC-MS. This will tell you if the reaction starts and then stalls, which is a classic sign of catalyst death.

      • Consider Slow Addition: If an oxidant or other reagent is suspected of causing rapid deactivation, consider adding it slowly via a syringe pump to maintain a low, steady concentration.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I determine the optimal catalyst loading for my reaction?

A1: There is no single "magic number." The optimal catalyst loading is a balance between reaction efficiency (rate, yield) and cost. The best approach is empirical, through systematic screening.

  • Start High, Then Go Low: For a novel transformation, it's often wise to start with a higher catalyst loading (e.g., 5-10 mol%) to ensure the reaction proceeds and establish a baseline yield.[8][12][13]

  • Systematic Reduction: Once you have a working reaction, systematically decrease the catalyst loading (e.g., to 5 mol%, 2.5 mol%, 1 mol%, 0.5 mol%) while keeping all other parameters constant. Monitor the yield and reaction time.

  • Identify the "Cliff": You will likely find a point where a further decrease in catalyst loading leads to a dramatic drop in yield or a significant increase in reaction time. The optimal loading is typically just above this "cliff."

  • Consider TON: For industrial applications, the goal is to maximize the Turn-Over Number (TON), which is the moles of product formed per mole of catalyst. A lower catalyst loading that still gives an acceptable yield in a reasonable time is often preferred.

Catalyst Loading (mol %)Typical ApplicationConsiderations
5 - 10 Initial screening, difficult transformationsEnsures reaction viability, but costly.[8][12][13]
1 - 2.5 Optimized lab-scale synthesisA common range for published procedures.
0.1 - 0.5 Process development, scale-upEconomically more feasible, requires highly active catalyst.
< 0.1 Industrial production, flow chemistryRequires a robust and highly stable catalyst system.

Q2: My substrate has multiple C–H bonds. How does catalyst loading affect regioselectivity?

A2: Catalyst loading itself is not typically the primary driver of regioselectivity. Selectivity in these reactions is usually governed by a directing group.[7][14][15] In the case of 4-(methylsulfanyl)oxane, the sulfur atom can act as a directing group, guiding the catalyst to a nearby C–H bond.[7][15][16]

However, catalyst deactivation can indirectly affect observed selectivity. If the catalyst is slowly deactivating, it may only have enough "lifetime" to functionalize the most reactive C–H bond before it dies. A higher, more stable catalyst load might allow for the functionalization of less reactive sites as well, potentially leading to a mixture of products. The key to controlling selectivity is almost always the choice of the directing group and ligand, not the catalyst loading.[5][17][18]

Q3: Can I just use a very high catalyst load to ensure my reaction goes to completion?

A3: While tempting, this is generally a poor strategy for several reasons:

  • Cost: Palladium and other precious metal catalysts are expensive. Using an excessive amount is wasteful and not scalable.

  • Product Purification: Higher catalyst loads mean more residual metal in your crude product. Removing these metals can be a significant purification challenge, which is particularly problematic in pharmaceutical development.

  • Potential for Side Reactions: High concentrations of active catalyst can sometimes promote undesired side reactions, such as dimerization of coupling partners or product degradation.

  • Masking Problems: A high catalyst load can mask underlying problems in your reaction, such as poor solvent quality or an inefficient ligand. It prevents you from truly understanding and optimizing the system.[19]

Section 3: Experimental Protocols & Visualizations

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading for the arylation of 4-(methylsulfanyl)oxane with an aryl bromide.

  • Setup: In an inert atmosphere glovebox, arrange five reaction vials, each with a stir bar.

  • Reagents: To each vial, add:

    • 4-(methylsulfanyl)oxane (1.0 mmol)

    • Aryl bromide (1.2 mmol)

    • Ligand (e.g., a suitable phosphine ligand, at a Pd:Ligand ratio of 1:2)

    • Base (e.g., K₂CO₃, 2.0 mmol)

    • Anhydrous solvent (e.g., Toluene or Dioxane, to a final concentration of 0.2 M)

  • Catalyst Addition: Prepare a stock solution of your palladium precursor (e.g., Pd(OAc)₂) in the reaction solvent. Add the appropriate volume of the stock solution to each vial to achieve the target catalyst loadings: 5.0%, 2.5%, 1.0%, 0.5%, and 0.1 mol%.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take a small, precise aliquot from each vial, dilute it, and analyze by a calibrated quantitative method (e.g., qNMR or LC with an internal standard) to determine the yield.

  • Analysis: Plot the yield against the catalyst loading to identify the optimal range.

Workflow Visualization

The following diagram illustrates the decision-making process for troubleshooting low conversion, a common issue tied to catalyst optimization.

G cluster_start Problem Identification cluster_diagnosis Primary Diagnosis cluster_solution Actionable Solutions cluster_result Outcome Start Low or No Conversion Observed Poisoning Suspect Catalyst Poisoning (Sulfur Substrate) Start->Poisoning Is substrate a known poison? Activity Suspect Low Catalyst Activity (Inert C-H Bond) Start->Activity Is C-H bond inert? IncreaseLoad Increase Catalyst Loading (e.g., from 2% to 5%) Poisoning->IncreaseLoad ChangeLigand Screen Sulfur-Tolerant Ligands Poisoning->ChangeLigand ChangeTemp Increase Reaction Temperature Activity->ChangeTemp CheckOxidant Verify Oxidant Quality & Stoichiometry Activity->CheckOxidant Success Reaction Optimized IncreaseLoad->Success Yield Improves ReEvaluate Re-evaluate Catalyst System (Consider different metal) IncreaseLoad->ReEvaluate No Improvement ChangeLigand->Success Yield Improves ChangeLigand->ReEvaluate No Improvement ChangeTemp->Success Yield Improves ChangeTemp->ReEvaluate No Improvement CheckOxidant->Success Yield Improves CheckOxidant->ReEvaluate No Improvement

Troubleshooting workflow for low conversion issues.

References

  • Daugulis, O., Roane, J., & Tran, L. D. (2015). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 48(4), 1053-1064. Available from: [Link]

  • He, J., Wasa, M., Chan, K. S., Shao, Q., & Yu, J. Q. (2016). Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids. Accounts of Chemical Research, 49(4), 625-638. Available from: [Link]

  • Newton, C. G., Wang, S. G., Oliveira, C. C., & Cramer, N. (2017). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Chemical Society Reviews, 46(14), 4363-4389. Available from: [Link]

  • Saint-Denis, T. G., Zhu, R. Y., Chen, G., Wu, Q. F., & Yu, J. Q. (2018). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization. Angewandte Chemie International Edition, 57(21), 6058-6096. Available from: [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. Available from: [Link]

  • Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Ruthenium(II)-catalyzed C–H bond activation and functionalization. Chemical Reviews, 112(11), 5879-5918. Available from: [Link]

  • Microinnova. (2026, February 12). 5 Common Challenges in Process Scale-Up & How to Overcome Them. Available from: [Link]

  • Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]

  • Bull, J. A., & Antermite, D. (2018). C–H Functionalization of Saturated Heterocycles Beyond the C2 Position. Topics in Current Chemistry, 376(6), 46. Available from: [Link]

  • Reddit. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? Available from: [Link]

  • Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2010). Palladium-Catalyzed Direct α-Aryation of Benzyl Thioethers with Aryl Bromides. Organic Letters, 12(15), 3460-3463. Available from: [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Functionalisation of ethereal-based saturated heterocycles with concomitant aerobic C–H activation and C–C bond formation. Chemical Science, 10(29), 7041-7046. Available from: [Link]

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 291-297. Available from: [Link]

  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Available from: [Link]

  • Abdel-Fattah, M. T. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 1-20. Available from: [Link]

  • Fierro, J. L. G. (Ed.). (2006). Metal-catalyzed reactions in ionic liquids. John Wiley & Sons.
  • Yu, M., Xie, Y., Xie, C., & Zhang, Y. (2012). Palladium-Catalyzed C–H Alkenylation of Arenes Using Thioethers as Directing Groups. Organic Letters, 14(9), 2382-2385. Available from: [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. ACS Central Science, 2(11), 781-791. Available from: [Link]

  • Kaur, N. (2024). Development of Site-Selective C-H Functionalization Strategies for Azaheterocycles. Doctoral dissertation, Iowa State University. Available from: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. Available from: [Link]

  • Yu, M., Xie, Y., Xie, C., & Zhang, Y. (2012). Palladium-Catalyzed C–H Alkenylation of Arenes Using Thioethers as Directing Groups. Organic Letters, 14(9), 2382-2385. Available from: [Link]

  • Diao, T., & Stahl, S. S. (2011). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 13(10), 2574-2577. Available from: [Link]

  • Savarin, C. G., & Scola, P. M. (2011). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Organic Letters, 13(16), 4446-4449. Available from: [Link]

  • Itano, W. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Literature Seminar. Available from: [Link]

  • Shimizu, Y. (n.d.). Chapter 18: Catalytic C-H Functionalization. Course Material. Available from: [Link]

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Conformation-Induced Remote meta-C–H Activation of Amines. Nature Chemistry, 8(12), 1131-1136. Available from: [Link]

  • Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University. Available from: [Link]

  • He, G., & Chen, G. (2020). Differentiation and functionalization of remote C–H bonds in adjacent positions. Nature, 579(7797), 80-85. Available from: [Link]

  • Guleac, E. I., & Tilindire, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5529. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Thioether Ligands in Catalysis: 4-(Methylsulfanyl)oxane vs. Acyclic Analogues

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical parameter that dictates the efficiency, selectivity, and overall success of a catalytic transformation. While phosphorus- and nitrogen-based ligands have historically dominated the field, there is a growing appreciation for the unique electronic and steric properties that sulfur-containing ligands, such as thioethers, can impart to a metal center.[1][2] This guide provides an in-depth technical comparison of the catalytic reactivity of 4-(methylsulfanyl)oxane, a cyclic thioether, with its acyclic thioether counterparts. By examining their structural attributes, coordination chemistry, and performance in key catalytic reactions, we aim to provide a rational framework for ligand selection in catalyst development.

Structural and Electronic Properties: A Tale of Two Architectures

The fundamental difference between 4-(methylsulfanyl)oxane and acyclic thioethers lies in their topology. Acyclic thioethers, such as dimethyl sulfide or dibenzyl sulfide, offer significant conformational flexibility. In contrast, 4-(methylsulfanyl)oxane possesses a pre-organized, cyclic structure that can have profound implications for its coordination to a metal center.

The oxane ring in 4-(methylsulfanyl)oxane introduces a degree of conformational rigidity. This can be advantageous in catalysis by reducing the entropic penalty upon coordination and potentially leading to more well-defined catalyst structures. Furthermore, the presence of the oxygen atom in the oxane ring, while not typically a strong donor to late transition metals in the presence of a soft thioether, may influence the ligand's solubility and secondary coordination sphere interactions.

Acyclic thioethers, on the other hand, can adopt a wider range of coordination modes and their steric bulk is readily tunable by modifying the alkyl or aryl substituents on the sulfur atom. This modularity has made them workhorse ligands in a variety of catalytic systems.

Property4-(Methylsulfanyl)oxaneAcyclic Thioethers (e.g., Dimethyl Sulfide)
Structure Cyclic, conformationally restrictedAcyclic, conformationally flexible
Key Features Oxane ring, potential for hemilabilityTunable steric and electronic properties
Synthesis Multi-step synthesis from readily available starting materials[3]Generally straightforward synthesis
Commercial Availability Available from specialized suppliers[4]Widely available

The Concept of Hemilability: A Key Differentiator

A crucial concept in understanding the reactivity of thioether ligands is hemilability.[5][6][7][8][9] A hemilabile ligand contains at least two donor atoms with significantly different affinities for the metal center. In the case of ligands bearing a thioether, this often involves a weaker-binding donor that can dissociate to open up a coordination site for substrate binding or catalysis.

While simple acyclic thioethers are not typically considered hemilabile on their own, they are frequently incorporated into multidentate ligand scaffolds with other donor atoms (N, P, O) to introduce this property.[1][10] The dissociation of the thioether moiety can be a key step in the catalytic cycle, facilitating substrate coordination or product release.[8]

4-(Methylsulfanyl)oxane, with its ether oxygen, has the structural potential for hemilabile behavior, although the oxygen is a much weaker donor to soft metals like palladium compared to the sulfur. The more significant aspect of its structure is the potential for the entire ligand to act as a labile, monodentate donor, where the cyclic nature may influence its binding and dissociation kinetics compared to a simple acyclic thioether.

Performance in Palladium-Catalyzed Cross-Coupling and C-H Functionalization

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and the choice of ligand is paramount to their success.[11][12] Thioether ligands have emerged as a promising class of ligands in this area, particularly in C-H functionalization reactions.[13][14][15]

C-H Functionalization

Thioether ligands have been shown to be highly effective in promoting Pd-catalyzed C-H olefination and arylation reactions.[13][14] Mechanistic studies suggest that thioether ligands can accelerate the reaction rate and influence site selectivity.[13] In some cases, the thioether can act as a directing group, facilitating C-H activation at a specific position.[15]

While direct comparative data for 4-(methylsulfanyl)oxane is not extensively reported, we can infer its potential performance. The steric profile of the oxane ring may offer a different selectivity profile compared to more flexible acyclic thioethers. The moderate bulk of the oxane ring could favor C-H activation at less hindered positions.

Cross-Coupling Reactions

In traditional cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands have been the ligands of choice.[11][12] However, thioether-containing ligands have also been successfully employed.[1][2] The key to success in these reactions is often the ability of the ligand to stabilize the active Pd(0) catalyst and facilitate the key steps of oxidative addition and reductive elimination.

An acyclic thioether ligand's performance can be fine-tuned by altering its steric and electronic properties. For instance, bulkier thioethers can promote reductive elimination, while electron-donating substituents can facilitate oxidative addition. The fixed structure of 4-(methylsulfanyl)oxane offers less tunability in this regard.

Hypothetical Performance Comparison in a Suzuki-Miyaura Coupling:

LigandPotential AdvantagesPotential Disadvantages
4-(Methylsulfanyl)oxane - Defined steric environment may lead to unique selectivity. - Increased catalyst stability due to pre-organization.- Limited tunability. - Potential for lower reactivity compared to optimized acyclic ligands.
Di-tert-butyl sulfide - High steric bulk can promote reductive elimination. - Strong electron donation can facilitate oxidative addition.- Can be too bulky for some substrates.
(4-methoxyphenyl)methyl sulfide - Moderate steric bulk and electron-donating character. - Tunable electronics via aryl substitution.- May require higher catalyst loading for challenging substrates.

Mechanistic Insights: The Role of the Thioether Ligand

The role of the thioether ligand in the catalytic cycle is multifaceted. It can influence the stability of the active catalyst, the kinetics of key elementary steps, and the selectivity of the reaction.

Catalytic_Cycle cluster_0 Catalytic Cycle M0 Pd(0)L_n M1 Oxidative Addition (R-X) M0->M1 M2 Pd(II)(R)(X)L_n M1->M2 M3 Ligand Dissociation M2->M3 Thioether Lability M4 Pd(II)(R)(X)L_{n-1} M3->M4 M5 Transmetalation (R'-M') M4->M5 M6 Pd(II)(R)(R')L_{n-1} M5->M6 M7 Ligand Re-coordination M6->M7 M8 Pd(II)(R)(R')L_n M7->M8 M9 Reductive Elimination M8->M9 M9->M0 Regeneration M10 R-R' M9->M10 Product

Figure 1: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

The lability of the thioether ligand can be critical. Dissociation of a thioether ligand from the Pd(II) intermediate can create a vacant coordination site necessary for transmetalation.[6] The conformational rigidity of 4-(methylsulfanyl)oxane might lead to different dissociation kinetics compared to a flexible acyclic thioether, thereby influencing the overall turnover frequency of the catalyst.

Experimental Protocols

Synthesis of 4-(Methylsulfanyl)oxane

A plausible synthesis of 4-(methylsulfanyl)oxane can be adapted from known procedures for the preparation of similar compounds.[3]

Step 1: Synthesis of 4-Mesyloxane

  • To a solution of tetrahydro-4H-pyran-4-ol (1.0 equiv.) in dichloromethane (0.2 M) at 0 °C, add triethylamine (1.5 equiv.).

  • Slowly add methanesulfonyl chloride (1.2 equiv.) and stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4 hours.

  • Quench the reaction with water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-mesyloxane, which can be used in the next step without further purification.

Step 2: Synthesis of 4-(Methylsulfanyl)oxane

  • To a solution of sodium thiomethoxide (1.5 equiv.) in DMF (0.3 M) at 0 °C, add a solution of 4-mesyloxane (1.0 equiv.) in DMF.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(methylsulfanyl)oxane.[4]

Synthesis_Workflow start Tetrahydro-4H-pyran-4-ol step1 Mesylation (MsCl, Et3N, DCM) start->step1 intermediate 4-Mesyloxane step1->intermediate step2 Nucleophilic Substitution (NaSMe, DMF) intermediate->step2 product 4-(Methylsulfanyl)oxane step2->product

Figure 2: Synthetic workflow for 4-(methylsulfanyl)oxane.

General Procedure for a Palladium-Catalyzed C-H Olefination

The following is a representative protocol for a thioether-ligated palladium-catalyzed C-H olefination.[14]

  • To an oven-dried vial, add Pd(OAc)₂ (5 mol %), the thioether ligand (10 mol %), the arene (1.0 equiv.), the olefin (1.5 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).

  • Add the appropriate solvent (e.g., 1,2-dichloroethane) and seal the vial.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

The choice between 4-(methylsulfanyl)oxane and an acyclic thioether ligand is not a matter of one being definitively superior to the other. Instead, it is a decision that should be guided by the specific demands of the catalytic transformation.

Acyclic thioethers offer:

  • Tunability: Their steric and electronic properties can be readily modified to optimize catalyst performance for a specific application.

  • Flexibility: Their conformational freedom can be advantageous in accommodating a wide range of substrates.

4-(Methylsulfanyl)oxane offers:

  • Pre-organization: Its cyclic structure can lead to more defined catalyst structures and potentially enhanced stability.

  • Unique Selectivity: The fixed conformation of the oxane ring may provide a distinct steric environment, leading to novel selectivity profiles.

While the catalytic applications of 4-(methylsulfanyl)oxane are not as extensively explored as those of its acyclic counterparts, its unique structural features make it a compelling candidate for future investigation. Further research into its coordination chemistry and performance in a broader range of catalytic reactions will undoubtedly shed more light on its potential as a valuable ligand in the synthetic chemist's toolbox.

References

  • Dalton Transactions. (n.d.). Synthesis, characterization, catalytic and biological application of half-sandwich ruthenium complexes bearing hemilabile (κ2-C,S)-thioether-functionalised NHC ligands. Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications | Request PDF. Retrieved March 17, 2026, from [Link]

  • Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton Dataspace. [Link]

  • ResearchGate. (n.d.). Syntheses, Structures, and Catalytic Activities of Hemilabile Thioether-Functionalized NHC Complexes | Request PDF. Retrieved March 17, 2026, from [Link]

  • New Journal of Chemistry. (n.d.). Hemilability of phosphine-thioether ligands coordinated to trinuclear Mo3S4 cluster and its effect on hydrogenation catalysis. Royal Society of Chemistry. Retrieved March 17, 2026, from [Link]

  • ACS Catalysis. (2021, July 19). Mechanistic Study of Enantioselective Pd-Catalyzed C(sp3)–H Activation of Thioethers Involving Two Distinct Stereomodels. American Chemical Society. [Link]

  • ACS Catalysis. (2023, February 17). Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. American Chemical Society. [Link]

  • PubMed. (2023, February 17). Rh(I) Complexes with Hemilabile Thioether-Functionalized NHC Ligands as Catalysts for [2 + 2 + 2] Cycloaddition of 1,5-Bisallenes and Alkynes. [Link]

  • RSC Publishing. (n.d.). Evolution of phosphorus–thioether ligands for asymmetric catalysis. Retrieved March 17, 2026, from [Link]

  • University of Groningen. (2023, February 16). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2007, March 1). Thioether containing ligands for asymmetric allylic substitution reactions. [Link]

  • ACS Catalysis. (2013, December 9). Recent Advances in Transition-Metal-Catalyzed C–S Activation: From Thioester to (Hetero)aryl Thioether. American Chemical Society. [Link]

  • ResearchGate. (n.d.). Structures of the assembling cyclic and acyclic thioether ligands. Retrieved March 17, 2026, from [Link]

  • PMC. (2014, November 19). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. [Link]

  • ResearchGate. (2022, March 10). Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N−C and C−C axial chirality. [Link]

  • PMC. (2025, October 11). Emerging Applications of Thiol-Based Catalysts in Hydrogen Atom Transfer Reactions: A Comprehensive Review. [Link]

  • PubMed. (2000, September 4). The synthesis of 4-arylsulfanyl-substituted kainoid analogues from trans-4-hydroxy-L-proline. [Link]

  • Organic Letters. (2012, April 6). Palladium-Catalyzed C–H Alkenylation of Arenes Using Thioethers as Directing Groups. American Chemical Society. [Link]

  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

Sources

Comparative

A Comparative Guide to Validated HPLC Methods for Purity Determination of 4-(methylsulfanyl)oxane

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. For a molecule like 4-(methylsulfanyl)oxane, a versatile building block, ensuring its chemical and stere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the absolute purity of a chemical entity is paramount. For a molecule like 4-(methylsulfanyl)oxane, a versatile building block, ensuring its chemical and stereochemical integrity is a prerequisite for its use in synthesis and drug discovery pipelines. This guide provides an in-depth comparison of two validated High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of 4-(methylsulfanyl)oxane. We will explore an achiral Reversed-Phase (RP-HPLC) method for quantifying process-related impurities and degradation products, and a chiral HPLC method essential for resolving and quantifying potential enantiomeric impurities, specifically its sulfoxide derivative.

This document moves beyond simple protocols, delving into the causality behind methodological choices and grounding every step in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

Chapter 1: Foundational Methodologies for Purity Analysis

The purity of 4-(methylsulfanyl)oxane cannot be defined by a single metric. It requires a dual approach: assessing the presence of any structurally different molecules (achiral purity) and, critically, any stereoisomers that may form, such as the chiral sulfoxide, which can arise through oxidation of the thioether moiety.[3]

Method A: Achiral Purity by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the cornerstone of pharmaceutical analysis for separating compounds based on their hydrophobicity.[4] For 4-(methylsulfanyl)oxane, a relatively polar small molecule, a C18 stationary phase provides sufficient hydrophobic interaction to achieve retention and separation from potential impurities.

Experimental Protocol: RP-HPLC for Achiral Purity

ParameterConditionRationale
Instrument UHPLC/HPLC System with UV/PDA DetectorStandard equipment for pharmaceutical analysis, offering high resolution and sensitivity. A Photodiode Array (PDA) detector is crucial for peak purity assessment during validation.[5]
Column C18, 2.1 x 100 mm, 1.8 µmA C18 column is the most widely used reversed-phase column, offering excellent retention for a broad range of molecules.[6] The smaller particle size (1.8 µm) allows for higher efficiency and faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterA slightly acidic mobile phase improves peak shape for many organic molecules and ensures reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and UV transparency.[7]
Gradient Elution 5% B to 95% B over 10 minutesA gradient is essential to elute a wide range of potential impurities with varying polarities and to ensure the column is cleaned effectively after each injection.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 210 nmAs 4-(methylsulfanyl)oxane lacks a strong chromophore, detection at a low UV wavelength is necessary to capture the analyte and most organic impurities.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileThe sample is dissolved in a solvent compatible with the mobile phase to ensure good peak shape.
Method B: Enantiomeric Purity by Chiral HPLC

The thioether in 4-(methylsulfanyl)oxane is susceptible to oxidation, forming a sulfoxide. This creates a stereocenter at the sulfur atom, resulting in two enantiomers. Since enantiomers often have different pharmacological and toxicological profiles, their separation and quantification are critical.[8] Chiral HPLC with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[3] Polysaccharide-based CSPs are particularly effective for resolving sulfoxide enantiomers.[8][9]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

ParameterConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard HPLC is sufficient; UHPLC is not always necessary for chiral separations which often have high selectivity.
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmAn amylose-based CSP (AD-H) is well-documented for its excellent performance in separating a wide range of chiral compounds, including sulfoxides.[8]
Mobile Phase n-Hexane / Isopropanol (IPA) (80:20, v/v)Normal phase elution is typically used with polysaccharide CSPs. The ratio of alkane to alcohol is the primary tool for optimizing retention and resolution.
Elution Mode IsocraticIsocratic elution provides stable baselines and is generally preferred for chiral separations where only a few key components need to be resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CChiral separations can be sensitive to temperature; precise control is essential for reproducibility.
Detection UV at 225 nmThe sulfoxide will have a different UV absorbance profile; 225 nm is a common wavelength for this class of compounds.
Injection Vol. 10 µLA larger volume may be needed to detect trace enantiomeric impurities.
Sample Prep. 1 mg/mL of 4-(methylsulfanyl)oxane sulfoxide in Mobile PhaseThe sample must be dissolved in the mobile phase to avoid peak distortion.

Chapter 2: A Guide to Method Validation Based on ICH Q2(R1)

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[2] The following sections provide a step-by-step guide for validating the two HPLC methods according to ICH guidelines.[1][10]

G start Method Development spec Specificity (Forced Degradation) start->spec Demonstrate Selectivity lin Linearity spec->lin range_node Range lin->range_node acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) lin->prec range_node->acc acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob end_node Validated Method rob->end_node Confirm Reliability

Caption: High-level workflow for HPLC method validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[2] For a purity assay, this is best demonstrated through forced degradation studies.[11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 4-(methylsulfanyl)oxane in a suitable solvent (e.g., 50:50 Water:Acetonitrile).

  • Apply Stress Conditions: Expose the solution to the following conditions in separate vials[12]:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours. This is the most likely condition to produce the chiral sulfoxide.

    • Thermal Degradation: Heat the solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a light source providing UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) as per ICH Q1B.

  • Neutralization: After the specified time, cool the acid and base-stressed samples to room temperature and neutralize them.

  • Analysis: Dilute all stressed samples to a suitable concentration and analyze using the developed RP-HPLC method alongside an unstressed control sample.

  • Peak Purity Assessment: Use a PDA detector to assess the peak purity of the main analyte peak in all stressed chromatograms. The peak should be spectrally pure, demonstrating that no degradant is co-eluting.

Acceptance Criteria: The method is specific if it can separate the main peak from all degradation products with sufficient resolution (Rs > 2.0), and the main peak passes the peak purity test. A degradation of 5-20% is generally considered optimal for validating a stability-indicating method.[12]

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol: Linearity

  • Prepare Stock: Prepare a high-concentration stock solution of 4-(methylsulfanyl)oxane reference standard.

  • Create Dilutions: Perform a series of dilutions to prepare at least five concentrations across the desired range. For an impurity method, this might be from the Limit of Quantification (LOQ) to 150% of the target impurity concentration (e.g., 0.05% to 1.5% of the nominal sample concentration).

  • Inject and Record: Inject each concentration in triplicate.

  • Plot and Analyze: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is typically required. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10] It is typically determined by recovery studies.

Experimental Protocol: Accuracy

  • Prepare Spiked Samples: Prepare a sample matrix (e.g., a solution of the main compound) and spike it with known amounts of the impurity (or the main analyte itself for an assay) at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).

  • Analyze Samples: Prepare three replicates at each level and analyze them using the HPLC method.

  • Calculate Recovery: Calculate the percentage recovery of the spiked analyte at each level.

Acceptance Criteria: The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0%.[13]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[1]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies and calculate the overall %RSD.

Acceptance Criteria: The %RSD should not be more than 2.0% for the assay of a drug substance, and may be higher (e.g., <10%) for impurity analysis at the limit of quantification.[14]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol: LOD & LOQ

  • Based on Signal-to-Noise Ratio (S/N):

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This is done by injecting a series of diluted solutions and measuring the S/N from the chromatogram.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line (from the linearity study) and S = the slope of the calibration curve.

Acceptance Criteria: The LOQ value must be verified by analyzing a minimum of six replicates at the claimed concentration and demonstrating acceptable precision (%RSD) and accuracy (% Recovery).

Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ± 2% organic)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Vary and Analyze: Analyze a standard solution while varying one parameter at a time.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters like resolution, retention time, and peak tailing.

Acceptance Criteria: The system suitability parameters should remain within their acceptance limits for all tested variations, demonstrating the method is robust.

Chapter 3: Comparative Performance Data

The following tables summarize the expected validation performance for the two proposed HPLC methods.

Table 1: Validation Summary for Achiral RP-HPLC Method

Validation ParameterAcceptance CriteriaExpected Result
Specificity Peak Purity > 0.999, Rs > 2.0Passes
Linearity (R²) ≥ 0.9990.9995
Range LOQ to 150% of specification0.05 µg/mL to 15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD S/N ≥ 3:10.015 µg/mL
LOQ S/N ≥ 10:10.05 µg/mL
Robustness System Suitability PassesPasses

Table 2: Validation Summary for Chiral HPLC Method

Validation ParameterAcceptance CriteriaExpected Result
Specificity (Resolution) Rs between enantiomers > 1.52.5
Linearity (R²) ≥ 0.9980.9991
Range LOQ to 1.0%0.05% to 1.0%
Accuracy (% Recovery) 95.0 - 105.0%97.8% - 103.5%
Precision (%RSD)
- Repeatability≤ 5.0%2.2%
- Intermediate Precision≤ 8.0%4.1%
LOD S/N ≥ 3:10.015%
LOQ S/N ≥ 10:10.05%
Robustness Rs > 1.5Passes

Chapter 4: The Interconnected Framework of Validation

The validation parameters are not isolated tests but form a logical, self-validating system. Linearity establishes the mathematical relationship, which is a prerequisite for assessing accuracy. Precision demonstrates the method's consistency, which is essential for both accuracy and for defining a reliable quantification limit (LOQ). Specificity ensures that all these measurements pertain only to the analyte of interest.

G cluster_0 Core Quantitative Pillars cluster_1 Method Boundaries acc Accuracy (Trueness) rob Robustness (Reliability) acc->rob Tested under varied conditions prec Precision (Scatter) loq LOQ prec->loq Defines limits of prec->rob Tested under varied conditions lin Linearity (Proportionality) lin->acc Prerequisite for lin->prec Defines Range for range_node Range lin->range_node Defines range_node->rob Tested under varied conditions lod LOD loq->lod loq->rob Tested under varied conditions spec Specificity (Selectivity) spec->acc Ensures validity of spec->prec Ensures validity of spec->lin Ensures validity of

Caption: Logical relationships between ICH validation parameters.

Conclusion

The comprehensive purity assessment of 4-(methylsulfanyl)oxane requires a multi-faceted approach. The RP-HPLC method provides a robust and sensitive tool for quantifying achiral process impurities and degradation products, forming the backbone of quality control. However, it is the chiral HPLC method that addresses the critical, often overlooked, aspect of stereochemical purity. The potential for the thioether to oxidize into a chiral sulfoxide necessitates the implementation of a validated enantioselective method.

By systematically developing and validating both methods according to ICH Q2(R1) guidelines, researchers and drug development professionals can build a complete and trustworthy purity profile for 4-(methylsulfanyl)oxane, ensuring its quality, safety, and suitability for its intended scientific purpose.

References

  • ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link][1][2]

  • ICH. (1994). CPMP/ICH/381/95 - ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][2][15]

  • International Journal of Applied Research in Science and Technology. (2024). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link][16]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. [Link][17]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • PMC. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link][13]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][15]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link][11]

  • PubChem. (n.d.). 4-(methylsulfanyl)oxane. [Link][18]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link][4]

  • Longdom Publishing. (2024). Utilizing the Stereochemical Complexity of Chiral Sulfur Compounds. [Link][3]

  • ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules. [Link][19]

  • ResearchGate. (2014). Chemical structures of chiral sulfoxides series evaluated. [Link][9]

  • IOSR Journal of Pharmacy. (n.d.). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link][6]

  • AZoM. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link][7]

  • IVYSPRING. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link][14]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link][5]

Sources

Validation

Steric Hindrance in Heterocyclic Scaffolds: A Comparative Analysis of 4-(Methylsulfanyl)oxane and 4-Methoxytetrahydropyran

For researchers and professionals in drug development, the nuanced interplay of steric and electronic effects within heterocyclic scaffolds is a cornerstone of rational drug design. The spatial arrangement of substituent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the nuanced interplay of steric and electronic effects within heterocyclic scaffolds is a cornerstone of rational drug design. The spatial arrangement of substituents dictates molecular conformation, which in turn governs interactions with biological targets. This guide provides an in-depth technical comparison of the steric hindrance presented by two key structural motifs: 4-(methylsulfanyl)oxane and 4-methoxytetrahydropyran. By examining experimental data and computational insights, we will dissect the subtle yet significant differences imparted by the substitution of a methylene group with a sulfur atom in the side chain.

Foundational Principles: Deconstructing Steric Hindrance in Six-Membered Rings

The steric bulk of a substituent on a six-membered ring, such as cyclohexane or its heterocyclic analogues, is most commonly quantified by its conformational free energy, or "A-value".[1][2] This value represents the energy difference between a conformation where the substituent is in an axial position versus an equatorial position. A larger A-value signifies a greater preference for the less sterically hindered equatorial position, arising from unfavorable 1,3-diaxial interactions in the axial conformer.[3][4]

These 1,3-diaxial interactions are essentially gauche-butane interactions between the axial substituent and the axial hydrogens on the same face of the ring.[3] The magnitude of this steric strain is influenced by several factors, including the size of the substituent and the length of the bond connecting it to the ring.[1][5]

The Cyclohexane Benchmark: Comparing -SCH3 and -OCH3

To understand the steric demands of the methylsulfanyl (-SCH3) and methoxy (-OCH3) groups, we first turn to the well-studied cyclohexane system.

SubstituentA-Value (kcal/mol)C-X Bond Length (Å)van der Waals Radius of X (Å)
-OCH3~0.6~1.421.52 (Oxygen)
-SCH3~0.7~1.821.80 (Sulfur)

Table 1: Comparison of A-values and relevant atomic/bond parameters for methoxy and methylsulfanyl groups on a cyclohexane ring.

Intuitively, one might assume that the longer carbon-sulfur bond (~1.82 Å) compared to the carbon-oxygen bond (~1.42 Å) would place the methyl group of the -SCH3 substituent further from the cyclohexane ring, thereby reducing 1,3-diaxial interactions and resulting in a smaller A-value.[5] However, experimental evidence suggests a more complex interplay of factors. While a definitive, universally agreed-upon A-value for the methylsulfanyl group is less commonly cited than for the methoxy group, a study utilizing the additivity of A-values determined it to be approximately 0.7 kcal/mol.[6] This indicates that the -SCH3 group exhibits a slightly greater steric demand than the -OCH3 group (A-value ≈ 0.6 kcal/mol) in a cyclohexane ring.[1]

This counterintuitive finding can be attributed to a combination of the larger van der Waals radius of sulfur (1.80 Å) compared to oxygen (1.52 Å) and the different bond angles and rotational profiles of the two groups. The larger sulfur atom itself contributes more significantly to steric repulsion, an effect that appears to outweigh the increased distance from the ring provided by the longer C-S bond.

Introducing the Heteroatom: The Influence of the Oxane Ring

The substitution of a methylene group in cyclohexane with an oxygen atom to form tetrahydropyran (oxane) introduces significant stereoelectronic effects that can modulate the conformational preferences of substituents.[7] In the case of 4-(methylsulfanyl)oxane and 4-methoxytetrahydropyran, the ring oxygen is at the 1-position, creating a 1,4-relationship with the substituent.

While anomeric effects are dominant for substituents at the 2-position, the influence of a heteroatom at the 1-position on a 4-substituent is more subtle. It is primarily governed by through-space electrostatic interactions and minor alterations in the ring geometry. The lone pairs of the ring oxygen can engage in electrostatic interactions with the substituent at the 4-position. For both the -OCH3 and -SCH3 groups, which themselves possess heteroatoms with lone pairs, these interactions are generally repulsive and can slightly influence the conformational equilibrium.

A study on tetrahydropyran-based dipeptidic catalysts noted that the presence of a methoxy group at the C4 position reduced catalytic activity, suggesting that non-covalent interactions involving this group can influence the overall molecular shape and reactivity.[8] However, for simple 4-substituted tetrahydropyrans, the effect of the ring oxygen on the A-value of the 4-substituent is generally considered to be minor compared to the intrinsic steric demand of the substituent itself. Therefore, the relative steric hindrance observed in the cyclohexane system is expected to be largely preserved in the corresponding 4-substituted oxanes.

Based on this, 4-(methylsulfanyl)oxane is predicted to exhibit slightly greater steric hindrance than 4-methoxytetrahydropyran , due to the inherently larger steric demand of the methylsulfanyl group.

Experimental and Computational Methodologies for Conformational Analysis

A robust comparison of the steric hindrance in these two molecules requires precise determination of their conformational equilibria. This is achieved through a synergistic approach combining experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Experimental Protocol: Low-Temperature NMR Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for directly observing and quantifying the populations of individual conformers in equilibrium.[9][10]

Objective: To determine the A-value for the methylsulfanyl and methoxy groups in 4-substituted oxanes by measuring the equilibrium constant between the axial and equatorial conformers at low temperature.

Methodology:

  • Sample Preparation:

    • Synthesize high-purity samples of 4-(methylsulfanyl)oxane and 4-methoxytetrahydropyran.

    • Dissolve a known concentration of each compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., a mixture of CDCl₃ and CFCl₃).

    • Add a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a series of ¹³C NMR spectra over a range of low temperatures, starting from room temperature and decreasing until the signals for the axial and equatorial conformers are sharp and well-resolved (typically below -60 °C).

    • Ensure complete proton decoupling to simplify the spectra and improve signal-to-noise.

  • Data Analysis:

    • Identify the signals corresponding to the axial and equatorial conformers. The chemical shifts of the ring carbons, particularly C-4, will be sensitive to the substituent's orientation.

    • Integrate the peak areas of a well-resolved pair of signals (one for each conformer) to determine the population ratio (Keq = [equatorial]/[axial]).

    • Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin. This ΔG° value is the A-value for the substituent in the oxane ring system.

G cluster_0 Experimental Workflow A Sample Preparation (High Purity Compound + Low-Temp Solvent) B Low-Temperature NMR (Acquire 13C Spectra) A->B C Signal Integration (Determine Peak Areas of Conformers) B->C D Calculate Keq ([Equatorial]/[Axial]) C->D E Calculate A-Value (ΔG° = -RT ln(Keq)) D->E

Caption: Workflow for determining A-values using low-temperature NMR.

Computational Protocol: DFT Calculations

Computational chemistry provides a powerful complementary approach to predict the relative energies of conformers and to dissect the various energetic contributions to steric hindrance.[11]

Objective: To calculate the energy difference between the axial and equatorial conformers of 4-(methylsulfanyl)oxane and 4-methoxytetrahydropyran using Density Functional Theory (DFT).

Methodology:

  • Conformational Search:

    • Generate initial 3D structures of both the axial and equatorial chair conformers for each molecule.

    • Perform a systematic conformational search for the substituent orientation (rotation around the C4-X bond) to identify the lowest energy rotamers for both the axial and equatorial positions.

  • Geometry Optimization:

    • Optimize the geometries of the lowest energy axial and equatorial conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(2d,2p)).[12]

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

  • Energy Calculation:

    • Calculate the single-point energies of the optimized conformers at a higher level of theory (e.g., ωB97XD with a larger basis set) to obtain more accurate electronic energies.[13]

    • Include zero-point vibrational energy (ZPVE) corrections and thermal corrections to the Gibbs free energy obtained from the frequency calculations.

  • A-Value Prediction:

    • The difference in the calculated Gibbs free energies between the axial and equatorial conformers provides the theoretical A-value.

G cluster_1 Computational Workflow F Build Axial & Equatorial Conformers G Conformational Search (Substituent Rotamers) F->G H DFT Geometry Optimization (e.g., B3LYP/6-311++G(2d,2p)) G->H I Frequency Calculation (Confirm Minima) H->I J High-Level Single-Point Energy (e.g., ωB97XD) I->J K Calculate ΔG (Axial - Equatorial) J->K

Caption: Workflow for computational prediction of A-values.

Conclusion: A Nuanced View of Steric Hindrance

For drug development professionals, this seemingly minor difference can have profound implications. In a tightly packed active site, the choice between a -SCH3 and an -OCH3 group at a sterically sensitive position could be the deciding factor between a potent inhibitor and an inactive compound. The rigorous application of both experimental NMR techniques and high-level computational modeling, as outlined in this guide, provides the necessary tools to make these critical design choices with confidence.

References

  • Chemistry Steps. (2024, May 23). 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Master Organic Chemistry. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. [Link]

  • Hong, B., et al. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. [Link]

  • Rittner, R., & Tormena, C. F. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. [Link]

  • Cockroft, S. L., & Hunter, C. A. (2020). Quantifying Through‐Space Substituent Effects. Angewandte Chemie International Edition. [Link]

  • Master Organic Chemistry. (2014, July 23). Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?. [Link]

  • Alabugin, I. V., et al. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σC-H Interactions, Anomeric Effect—What Is Really Important?*. The Journal of Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

  • Wikipedia. Gauche effect. [Link]

  • Burnell, E. E., & de Lange, C. A. (2011). Nuclear magnetic resonance study of alkane conformational statistics. The Journal of Chemical Physics. [Link]

  • LibreTexts Chemistry. (2022, September 24). 4.5: Conformations of Cyclohexane. [Link]

  • Gu, H., et al. (2013). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit: Implications for the Anomeric Effect. The Journal of Physical Chemistry A. [Link]

  • arXiv.org. (2025, April 19). Improved Treatment of 1-4 interactions in Force Fields for Molecular Dynamics Simulations. [Link]

  • Kuznetsov, V. V., & Kuramshina, A. E. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry. [Link]

  • ResearchGate. (2015). The electron DOS and the negative second derivative XANES spectra. [Link]

  • Wikipedia. Cyclohexane conformation. [Link]

  • ResearchGate. (2025, January 3). Disclosing the Intra‐Catalyst Non‐Covalent Interactions in Tetrahydropyran‐Based Dipeptidic Catalysts. [Link]

  • Waudby, C. A., et al. (2021). Analysis of conformational exchange processes using methyl-TROSY-based Hahn echo measurements of quadruple-quantum relaxation. Journal of Biomolecular NMR. [Link]

  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]

  • LibreTexts Chemistry. (2021, August 19). 3.12: Substituted Cycloalkanes. [Link]

  • National Center for Biotechnology Information. (2013). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. [Link]

  • Reddit. (2019, November 10). Cyclohexane 'A values' for Substituents. [Link]

  • Scholes, G. D., et al. (1993). Through-Bond and Through-Space Interactions in[1][1]Cyclophanes. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (2021). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. [Link]

  • S. A. G. E. Consortium. (2024, April 29). Photochemical Formation and Electronic Structure of an Alkane σ‐Complex from Time-Resolved Optical and X‐ray Absorption Spectroscopy. [Link]

  • Squillacote, M. E., et al. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2021, September 26). How Substitution Combines with Non-Covalent Interactions to Modulate 1,4-Naphthoquinone and Its Derivatives Molecular Features—Multifactor Studies. [Link]

  • R Discovery. (1980, April 1). Conformational equilibria in isomeric methylcyclohexanols studied by 13C NMR spectroscopy. [Link]

  • SciSpace. (2021, April 5). Through-Bond and Through-Space Interactions in[1][1]Cyclophanes. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Validation of 4-(methylsulfanyl)oxane and its Reaction Byproducts

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule and the diligent identification of any process-related impurities are foundational to ensuring safety, e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of a target molecule and the diligent identification of any process-related impurities are foundational to ensuring safety, efficacy, and regulatory compliance. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the validation of 4-(methylsulfanyl)oxane, a sulfur-containing heterocyclic compound. We will move beyond a simple recitation of methods to explain the causality behind experimental choices, enabling you to build a robust, self-validating analytical workflow for this molecule and its likely reaction byproducts.

The Synthetic Landscape: Anticipating Potential Byproducts

A robust analytical strategy begins with a thorough understanding of the chemical synthesis route, as this knowledge allows us to predict the most probable impurities. While various methods exist for thioether synthesis[1], a common and logical pathway to 4-(methylsulfanyl)oxane involves the nucleophilic substitution of a suitable leaving group at the 4-position of an oxane precursor with a methylthiolate source. A plausible route starts from 4-hydroxyoxane.

This synthetic approach, while effective, can lead to a predictable set of byproducts through side reactions or incomplete conversion. Our validation strategy must therefore be designed to unequivocally differentiate the desired product from these potential contaminants.

dot

Synthetic_Pathway cluster_main Main Reaction Pathway cluster_byproducts Potential Byproduct Formation 4-Hydroxyoxane 4-Hydroxyoxane (Starting Material) 4-Mesyloxyoxane 4-Mesyloxyoxane (Intermediate) 4-Hydroxyoxane->4-Mesyloxyoxane MsCl, Et3N Product 4-(methylsulfanyl)oxane 4-Mesyloxyoxane->Product NaSMe Elimination_Product 3,6-Dihydro-2H-pyran 4-Mesyloxyoxane->Elimination_Product Elimination (Base) Sulfoxide 4-(methylsulfinyl)oxane Product->Sulfoxide Oxidation Sulfone 4-(methylsulfonyl)oxane Sulfoxide->Sulfone Over-oxidation

Caption: Plausible synthetic route to 4-(methylsulfanyl)oxane and origins of key byproducts.

Our primary analytical challenges are:

  • Confirming the formation of the C-S bond and the integrity of the oxane ring in the final product.

  • Detecting residual starting material (e.g., 4-hydroxyoxane).

  • Identifying products of side reactions , such as the elimination product (3,6-dihydro-2H-pyran).

  • Quantifying oxidation byproducts , namely the corresponding sulfoxide and sulfone, which are common impurities in thioether syntheses[2][3].

We will now compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy in addressing these challenges.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Cornerstone

Expertise & Causality: NMR is the most powerful tool for unambiguous structure elucidation. For this specific problem, ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework. The key insight from NMR lies in its sensitivity to the electronic environment of each nucleus. The oxidation state of the sulfur atom dramatically influences the chemical shifts of adjacent protons and carbons, making NMR the definitive technique for differentiating the thioether, sulfoxide, and sulfone.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product (or crude mixture) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Key parameters: Spectral width of ~16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires a significantly longer acquisition time than ¹H NMR.

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are often necessary due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of different species.

Data Interpretation and Comparison

The table below summarizes the predicted key NMR chemical shifts for 4-(methylsulfanyl)oxane and its byproducts. These predictions are based on established principles and data from analogous structures. The protons and carbons of the oxane ring will exhibit complex splitting patterns, but the signals closest to the sulfur atom are the most diagnostic.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Rationale for Differentiation
4-(methylsulfanyl)oxane (Product)-S-CH₃: ~2.1 ppm (singlet)-CH-S-: ~3.0-3.2 ppm (multiplet)-S-CH₃: ~15 ppm-CH-S-: ~45-50 ppmThe baseline chemical shifts for the methyl and methine groups attached to the thioether sulfur.
4-(methylsulfinyl)oxane (Sulfoxide)-SO-CH₃: ~2.5-2.7 ppm (singlet)-CH-SO-: ~3.2-3.5 ppm (multiplet)-SO-CH₃: ~38-42 ppm-CH-SO-: ~60-65 ppmThe electronegative oxygen on the sulfoxide deshields the adjacent protons and carbons, causing a significant downfield shift compared to the thioether[4][5].
4-(methylsulfonyl)oxane (Sulfone)-SO₂-CH₃: ~2.9-3.1 ppm (singlet)-CH-SO₂-: ~3.5-3.8 ppm (multiplet)-SO₂-CH₃: ~43-46 ppm-CH-SO₂-: ~65-70 ppmThe two oxygen atoms in the sulfone group cause an even greater downfield shift than the single oxygen in the sulfoxide[5].
3,6-Dihydro-2H-pyran (Elimination)Olefinic (=CH-): ~5.7-6.0 ppm (multiplet)Olefinic (=CH-): ~125-130 ppmThe presence of characteristic olefinic proton and carbon signals is a definitive marker for this byproduct.
4-Hydroxyoxane (Starting Material)-CH-OH: ~3.8-4.1 ppm (multiplet)-OH: Variable, broad singlet-CH-OH: ~65-70 ppmThe methine proton and carbon attached to the hydroxyl group have distinct chemical shifts. The exchangeable -OH proton signal can be confirmed by a D₂O shake experiment.

Part 2: Mass Spectrometry (MS) – The Confirmation of Identity

Expertise & Causality: Mass spectrometry provides the molecular weight of the components in a sample with high precision, serving as an essential check for identity. Its primary role here is to confirm the elemental composition of the main product and to detect byproducts based on their different masses. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this analysis, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the spectra straightforward to interpret.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to promote protonation for analysis in positive ion mode.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). The high voltage applied to the ESI needle will generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap). Acquire data in positive ion mode to observe [M+H]⁺ and other adducts like [M+Na]⁺.

  • Data Interpretation: Identify the m/z (mass-to-charge ratio) value for the most abundant ion and correlate it with the expected molecular weights of the product and potential byproducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Data Interpretation and Comparison

The key to using MS is the mass difference between the target compound and its potential impurities.

CompoundMolecular FormulaExact Mass (Da)Expected m/z for [M+H]⁺Differentiating Feature
4-(methylsulfanyl)oxane (Product)C₆H₁₂OS132.0609133.0682The target mass for the desired product[6].
4-(methylsulfinyl)oxane (Sulfoxide)C₆H₁₂O₂S148.0558149.0631A mass difference of +15.9949 Da (one oxygen atom) from the product.
4-(methylsulfonyl)oxane (Sulfone)C₆H₁₂O₃S164.0507165.0580A mass difference of +31.9898 Da (two oxygen atoms) from the product.
3,6-Dihydro-2H-pyran (Elimination)C₅H₈O84.057585.0648A significantly lower mass corresponding to the loss of the methylsulfanyl group.
4-Hydroxyoxane (Starting Material)C₅H₁₀O₂102.0681103.0754A lower mass corresponding to the absence of the methylsulfanyl group.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – The Functional Group Check

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. While it does not provide the detailed structural map of NMR, it is exceptionally useful for quickly verifying the presence or absence of key functional groups. For this analysis, its main strength is the ability to instantly detect the strong, characteristic stretching vibrations of the S=O bonds in the sulfoxide and sulfone byproducts, and the O-H bond of the starting material.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal. No further preparation is typically needed.

  • Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Interpretation: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to specific functional groups.

Data Interpretation and Comparison

The presence or absence of a few key bands can rapidly confirm the success of the reaction and the purity of the product.

CompoundKey Vibrational Frequencies (cm⁻¹)Differentiating Functional Group
4-(methylsulfanyl)oxane (Product)C-S Stretch: ~700-600 cm⁻¹ (weak)C-O-C Stretch: ~1150-1085 cm⁻¹ (strong)The absence of strong S=O or O-H bands is indicative of a pure product.
4-(methylsulfinyl)oxane (Sulfoxide)S=O Stretch: ~1050-1030 cm⁻¹ (strong) A strong, sharp peak in this region is a clear indicator of sulfoxide formation.
4-(methylsulfonyl)oxane (Sulfone)S=O Asymmetric & Symmetric Stretch: ~1350-1300 cm⁻¹ and ~1150-1120 cm⁻¹ (both strong) The appearance of two strong, distinct S=O stretching bands is the hallmark of a sulfone[7].
3,6-Dihydro-2H-pyran (Elimination)C=C Stretch: ~1650 cm⁻¹ (medium)=C-H Stretch: ~3020-3080 cm⁻¹ (medium)The C=C stretch provides a clear signal for this elimination byproduct.
4-Hydroxyoxane (Starting Material)O-H Stretch: ~3600-3200 cm⁻¹ (strong, broad) A broad absorption band in the high-frequency region is a definitive sign of residual hydroxyl-containing starting material.

Integrated Spectroscopic Strategy: A Self-Validating Workflow

No single technique tells the whole story. The true power of spectroscopic validation lies in using these methods in a complementary fashion to build a self-validating system.

dot dot digraph "Validation_Workflow" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

start [label="Crude Reaction Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ftir [label="FTIR Analysis", shape=diamond, style=filled, fillcolor="#F1F3F4"]; ms [label="LC-MS Analysis", shape=diamond, style=filled, fillcolor="#F1F3F4"]; nmr [label="NMR (1H, 13C) Analysis", shape=diamond, style=filled, fillcolor="#F1F3F4"]; pure [label="Pure 4-(methylsulfanyl)oxane\n- Correct MW\n- Correct NMR shifts\n- No OH, S=O, C=C bands", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; impure [label="Impure Product:\nIdentify & Quantify Byproducts", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> ftir; ftir -> ms [label="Quick functional group check"]; ms -> nmr [label="Confirm MW of components"]; nmr -> pure [label="Unambiguous structure\n& purity check"]; nmr -> impure [label="Byproduct signals present"]; }

Sources

Validation

A Researcher's Guide to Qualifying a Gas Chromatography Reference Standard for 4-(methylsulfanyl)oxane

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of a reference standard is the bedrock of reliable data. This guide provides an in-depth, experience-driven...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of a reference standard is the bedrock of reliable data. This guide provides an in-depth, experience-driven framework for the verification and qualification of a 4-(methylsulfanyl)oxane reference standard for gas chromatography (GC) applications. When a certified reference material (CRM) from a pharmacopeia or metrological institute is unavailable, a robust internal qualification process is not just recommended; it is a scientific necessity.

This document moves beyond a simple checklist. It explains the rationale behind each experimental step, empowering you to not only execute the protocol but also to adapt it to similar analytical challenges. We will compare two hypothetical commercial sources of 4-(methylsulfanyl)oxane to illustrate the qualification process, supported by experimental protocols and comparative data.

The Analytical Challenge: The Uncertified Standard

4-(methylsulfanyl)oxane is a thioether-containing cyclic ether, a scaffold of interest in medicinal chemistry and material science. Its analysis by GC is essential for reaction monitoring, purity assessment, and quality control. However, like many specialized reagents, it may only be available for "Research Use Only," lacking the comprehensive certification required for a primary reference standard.[1] Such materials require a rigorous internal validation process to establish their identity, purity, and suitability for use in quantitative workflows.

The primary goals of this qualification are:

  • Unambiguous Identity Confirmation: To prove that the material is, in fact, 4-(methylsulfanyl)oxane.

  • Purity Assessment & Impurity Profiling: To determine the purity of the main component and identify any significant impurities that could interfere with analysis.

  • Establishment as an "In-House" Standard: To generate the necessary documentation and data to formally qualify the chosen material as a reference standard for a specific, validated analytical method.

The Strategic Workflow: A Self-Validating System

The process of qualifying a reference standard is a systematic investigation. It begins with method development and proceeds through a series of validation experiments designed to test the performance and purity of the candidate material.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Candidate Comparison & Selection cluster_2 Phase 3: Formal Validation & Qualification MD_GC_FID GC-FID Method Development MD_GC_MS GC-MS Method for Identification MD_GC_FID->MD_GC_MS Transfer & Adapt Analyze_A Analyze Candidate A (GC-FID & GC-MS) MD_GC_MS->Analyze_A Analyze_B Analyze Candidate B (GC-FID & GC-MS) MD_GC_MS->Analyze_B Compare Compare Purity, Impurity Profile Analyze_A->Compare Analyze_B->Compare Select Select Best Candidate (e.g., Candidate A) Compare->Select Validation Full Method Validation (ICH Q2(R1) Guidelines) Select->Validation Using selected standard COA Generate Internal Certificate of Analysis Validation->COA

Caption: Workflow for qualifying a chemical as an in-house GC reference standard.

Part 1: Foundational Method Development

Before any standard can be verified, a reliable analytical method must be in place. Given the thioether moiety, care must be taken to prevent thermal degradation or oxidation in the GC inlet.[2] A mid-polarity column is a logical starting point to achieve good peak shape and separation from potential impurities.

Experimental Protocol 1: GC-FID Method for Purity Assessment

This method is designed for quantitative purity assessment based on area percent.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a robust, general-purpose column suitable for a wide range of semi-volatile compounds.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to avoid column overload.

  • Injector Temperature: 250°C. This temperature is a balance between ensuring complete volatilization and minimizing the risk of thermal degradation of the sulfur-containing analyte.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector: FID at 280°C.

  • Sample Preparation: Accurately prepare a solution of the candidate standard in a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 1 mg/mL.

Experimental Protocol 2: GC-MS Method for Identity Confirmation and Impurity Identification

This method confirms the identity of the main peak and provides structural information on impurities.

  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

  • Column & Conditions: Use the same column and temperature program as the GC-FID method to allow for direct comparison of retention times.[3]

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-350. This range will cover the molecular ion of the target compound (C6H12OS, MW=132.22) and potential lower and higher molecular weight impurities.

Part 2: Comparative Analysis of Commercial Candidates

We will now apply these methods to two hypothetical commercial batches of 4-(methylsulfanyl)oxane, designated "Supplier A" and "Supplier B." Both are sold for research purposes without a certificate of analysis detailing purity.

Anticipating Potential Impurities

Understanding the potential synthesis of 4-(methylsulfanyl)oxane allows us to predict likely impurities. A plausible route is the cyclization of a precursor like 2-(methylsulfanyl)ethanol or a related diol.[4] Based on this, we should be vigilant for:

  • Starting Materials: Unreacted precursors.

  • Solvent Artifacts: Residual solvents from synthesis or purification.

  • Oxidation Products: 4-(methylsulfinyl)oxane (sulfoxide) and 4-(methylsulfonyl)oxane (sulfone) are common by-products of thioether synthesis and storage.

  • Isomers or By-products: Structural isomers formed during a non-specific cyclization reaction.

Comparative Data: Supplier A vs. Supplier B

After analyzing both candidates using the developed GC-FID and GC-MS methods, we can compile the results for a direct comparison.

Table 1: GC-FID Purity and Impurity Profile Comparison

FeatureSupplier ASupplier BCausality & Interpretation
Main Peak RT 8.52 min8.52 minIdentical retention times suggest both are likely the same primary compound.
Purity (Area %) 99.6% 98.1%Supplier A demonstrates significantly higher purity by area percent.
Impurity 1 RT 10.25 min10.25 minA common impurity is present in both samples.
Impurity 1 Area % 0.15%1.2%This impurity is substantially higher in the sample from Supplier B.
Impurity 2 RT 11.10 min11.10 minA second common impurity is present in both.
Impurity 2 Area % 0.21%0.5%Also present at a higher level in the sample from Supplier B.
Other Impurities < 0.05% each< 0.05% eachTrace-level impurities are present in both.

Table 2: GC-MS Identity and Impurity Characterization

Retention Time (RT)Identity (Supplier A & B)Key Mass Fragments (m/z)Justification
8.52 min 4-(methylsulfanyl)oxane 132 (M+), 85, 74, 61, 45The molecular ion at m/z 132 confirms the molecular weight. Fragmentation is consistent with the oxane ring and methylsulfanyl group.
10.25 min 4-(methylsulfinyl)oxane 148 (M+), 132, 85, 63Molecular ion at m/z 148 (M+16) strongly suggests the corresponding sulfoxide, a common oxidation product.
11.10 min 4-(methylsulfonyl)oxane 164 (M+), 85, 79, 55Molecular ion at m/z 164 (M+32) is indicative of the sulfone, a further oxidation product.
Selection of the Primary Candidate

The data clearly favors the material from Supplier A . It has a higher purity (99.6%) and significantly lower levels of the identified oxidation-related impurities. The presence of sulfoxide and sulfone impurities in both samples highlights the inherent stability challenges of thioethers and underscores the importance of proper storage (cool, dark, inert atmosphere) once a batch is qualified.

Part 3: Formal Qualification of the Selected Standard

With the superior candidate from Supplier A selected, the final step is to perform a limited method validation according to ICH Q2(R1) guidelines to formally qualify it as an in-house reference standard.[5] This process generates the data package that underpins the trustworthiness of all future quantitative measurements made using this standard.

G cluster_0 Purity & Identity cluster_1 Method Performance Validation GC_FID GC-FID Purity (Area % ≥ 99.5%) Decision Meets Criteria? GC_FID->Decision GC_MS GC-MS Identity (Mass Spectrum Match) GC_MS->Decision NMR NMR Structure (¹H, ¹³C Confirmation) NMR->Decision Qualified Standard Qualified Decision->Qualified Yes Rejected Standard Rejected Decision->Rejected No Specificity Specificity (Peak Purity) Specificity->Decision Linearity Linearity (r² ≥ 0.999) Linearity->Decision Precision Precision (RSD ≤ 2%) Precision->Decision Accuracy Accuracy (Recovery 98-102%) Accuracy->Decision

Caption: Decision-making flowchart for reference standard qualification.

Key Validation Parameters

Using the qualified material from Supplier A, the following validation experiments should be performed.

  • Specificity: The GC-MS data already provides high specificity. The chromatographic method should be shown to resolve the main peak from all impurities and any matrix components.

  • Linearity: Prepare a series of dilutions of the standard (e.g., 5 concentrations spanning the expected working range). Plot the peak area against concentration and calculate the correlation coefficient (r²). The acceptance criterion is typically r² ≥ 0.999.[6]

  • Precision (Repeatability): Perform multiple injections (n=6) of a single concentration of the standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.[6]

  • Accuracy: This can be assessed by a spike-recovery experiment in a representative sample matrix, if applicable. Recovery should typically be within 98-102%.[6]

  • Limit of Quantification (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.

Upon successful completion of these validation steps, an internal Certificate of Analysis should be generated. This document should summarize all the experimental findings: purity by GC-FID, identity confirmation by MS, and the results of the method validation studies. This formally establishes the batch from Supplier A as a qualified in-house reference standard for 4-(methylsulfanyl)oxane.

Conclusion

References

  • Google Patents. JP2014211433A - Quantification method of thiol compound and sulfide compound.
  • ResearchGate. (PDF) Gold‐Catalyzed Synthesis of Substituted 4‐Pentafluorosulfanyl‐1,3‐Oxazoles. Available from: [Link]

  • Environics. Conducting GC Method Validation Using High Accuracy Standards. Available from: [Link]

  • IntechOpen. Derivatization Methods in GC and GC/MS. Available from: [Link]

  • SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • Hoffman Fine Chemicals. CAS 2055751-21-6 | 4-[(4-Methylphenyl)sulfanyl]oxane. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Available from: [Link]

  • ResearchGate. GC × GC-FID 'mountain plot' chromatograms of whole oils showing elution.... Available from: [Link]

  • Aerosol and Air Quality Research. A New Gas Chromatography Method for Continuous Monitoring of Non-Methane Hydrocarbons as an Analogy of Volatile Organic Compounds in Flue Gas. Available from: [Link]

  • Taylor & Francis Online. The Effect of Heat on the GC-MS Analysis of Thiols: Analytical Letters. Available from: [Link]

  • YouTube. Derivatization Techniques in Gas Chromatography | Instrumental Methods of Analysis | BP701T | L~64. Available from: [Link]

  • National Center for Biotechnology Information. Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. Available from: [Link]

  • Science of Synthesis. Product Class 9: 1,4-Dioxanes. Available from: [Link]

  • University of Glasgow. Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Available from: [Link]

  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Available from: [Link]

  • National Center for Biotechnology Information. Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. Available from: [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of Strain-Release Reagents from Methyl Sulfones. Available from: [Link]

  • ResearchGate. Synthesis of 4-polyfluoroalkyl-1,3-dithiolanes via [3+2] cycloaddition of thiocarbonyl ylide to polyfluoroalkanethioamides | Request PDF. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(methylsulfanyl)oxane proper disposal procedures

4-(Methylsulfanyl)oxane: Comprehensive Safety, Handling, and Disposal Protocol As a Senior Application Scientist, I frequently observe laboratories overlooking the dual-hazard nature of heterocyclic thioethers. 4-(methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

4-(Methylsulfanyl)oxane: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I frequently observe laboratories overlooking the dual-hazard nature of heterocyclic thioethers. 4-(methylsulfanyl)oxane (CAS: 234444-74-7), also known as 4-methylthiotetrahydropyran, presents unique logistical and safety challenges. It is not merely an Acute Toxicity Category 4 compound; its molecular structure combines an oxane (tetrahydropyran) ring—a known peroxide former—with a methylthio ether linkage that generates highly toxic sulfur oxides (SOx) upon combustion[1][2].

This guide provides a self-validating, step-by-step operational and disposal plan to ensure absolute safety, scientific integrity, and regulatory compliance.

Chemical Profile & Causality of Hazards

To design an effective disposal strategy, we must first understand the mechanistic causality behind the chemical's reactivity:

  • Auto-oxidation of the Oxane Ring : Similar to tetrahydrofuran (THF), the tetrahydropyran (oxane) ring is highly susceptible to auto-oxidation when exposed to light and air. This radical chain reaction forms explosive organic peroxides over time, making old or improperly stored bottles a severe detonation hazard (2)[2].

  • Thioether Combustion Byproducts : The methylthio group (-S-CH₃) requires specialized destruction. Standard open-air burning or low-temperature incineration will release poisonous sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Complete mineralization requires high-temperature incineration equipped with an alkaline flue gas scrubber (3)[3][4].

  • Acute Toxicity : The compound is harmful via ingestion, inhalation, and dermal contact, and is classified as causing specific target organ toxicity (STOT SE 3) (1)[1].

Table 1: Quantitative Hazard & Action Thresholds

ParameterValue / ClassificationOperational Action Required
CAS Number 234444-74-7Verify inventory logs against CAS before handling.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AMandatory use of nitrile gloves, fume hood, and safety goggles[1].
Peroxide Risk Class Class D (Tetrahydropyran derivative)Test unopened containers every 18 months; opened containers every 3 months[2].
Peroxide Safe Limit < 25 ppmSafe for standard handling and disposal packaging.
Peroxide Danger Limit > 100 ppmDO NOT MOVE . Contact EHS/Bomb Squad immediately[2].

Pre-Disposal Operational Plan

Before any disposal procedure begins, a self-validating peroxide test must be conducted to ensure the material is stable enough for transport.

Step-by-Step Peroxide Testing Methodology:

  • Preparation : Don appropriate PPE (flame-resistant lab coat, heavy-duty nitrile gloves, face shield). Ensure the fume hood is fully operational.

  • Visual Inspection : Examine the 4-(methylsulfanyl)oxane container without moving it. Look for visible crystals around the cap, discoloration, or liquid stratification.

    • Causality: Crystals indicate advanced, highly shock-sensitive peroxide polymerization. If observed, abort the procedure, evacuate the lab, and call EHS[2].

  • Sampling : If no visual hazards are present, gently open the container. Dip a validated peroxide test strip (e.g., Quantofix or KI-starch paper) into the liquid for 1 second.

  • Reading : Wait 15 seconds and compare the color pad to the manufacturer's scale to quantify the parts per million (ppm).

  • Validation & Logging : Record the date, concentration (ppm), and operator initials directly on the bottle's hazard label.

Step-by-Step Disposal Procedures

Once the peroxide levels are validated as safe, proceed with the disposal packaging and facility hand-off.

Methodology for Segregation and Packaging:

  • Segregation : Do NOT mix 4-(methylsulfanyl)oxane with halogenated waste or heavy metal waste. Segregate it into a dedicated "Non-Halogenated Organic Solvent Waste" carboy (5)[5].

  • Quenching (If Applicable) : If trace peroxides (25-100 ppm) are detected, quench the solution by adding a reducing agent such as ferrous sulfate (FeSO₄) or sodium bisulfite before adding it to the bulk waste carboy.

    • Causality: This chemically reduces the reactive peroxides to stable alcohols, eliminating transport explosion risks.

  • Labeling : Clearly label the waste container with "Contains Thioethers - Requires SOx Scrubbing" to alert the downstream waste management facility.

  • Storage Pending Pickup : Store the waste carboy in a cool, dark, explosion-proof flammables cabinet to prevent further auto-oxidation[2].

Methodology for Final Destruction (Facility Level):

  • High-Temperature Incineration (HTI) : The waste must be transported to a licensed chemical destruction plant. It is injected into a primary combustion chamber operating above 1,100°C with a 2–3 second residence time to fully cleave the strong C-S and C-O bonds (6)[6].

  • Flue Gas Scrubbing : The exhaust gas, now rich in SO₂, is passed through an alkaline wet scrubber (typically using NaOH or Ca(OH)₂) to neutralize the acidic sulfur oxides into harmless, disposable sulfate salts[3][4].

Disposal Workflow Visualization

To ensure strict adherence to this protocol, follow the logical decision tree below.

DisposalWorkflow Start 4-(methylsulfanyl)oxane Identified for Disposal Visual Visual Inspection: Crystals or Stratification? Start->Visual Test Peroxide Strip Test (Quantofix / KI-Starch) Visual->Test No High > 100 ppm or Crystals DO NOT TOUCH Visual->High Yes Check Peroxide Concentration? Test->Check Check->High > 100 ppm Med 25 - 100 ppm Trace Peroxides Check->Med 25 - 100 ppm Low < 25 ppm Safe for Transport Check->Low < 25 ppm EHS Evacuate & Contact EHS for Stabilization High->EHS Quench Quench with FeSO4 or Sodium Bisulfite Med->Quench Pack Pack in Non-Halogenated Waste Carboy Quench->Pack Low->Pack Incinerate High-Temp Incineration with Alkaline SOx Scrubber Pack->Incinerate

Operational decision tree for the safe evaluation, quenching, and disposal of 4-(methylsulfanyl)oxane.

References

  • 4-(methylsulfanyl)oxane — Chemical Substance Information. NextSDS.
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. University of North Carolina Environment, Health and Safety (unc.edu).
  • Rabeprazole-thioether SDS, 117977-21-6 Safety Data Sheets. ECHEMI.
  • SAFETY DATA SHEET - Diethyl Sulfide. TCI Chemicals.
  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison (wisc.edu).
  • Rapid evidence assessment of PFAS incineration and alternative remediation methods. GOV.UK.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(methylsulfanyl)oxane

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, organosulfur compounds like 4-(methylsulfanyl)oxane represent a class...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, organosulfur compounds like 4-(methylsulfanyl)oxane represent a class of molecules with significant potential, often accompanied by a need for meticulous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of 4-(methylsulfanyl)oxane, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our goal is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work and the safety of their laboratory environment.

Understanding the Risks: A Proactive Approach to Safety

While specific toxicological data for 4-(methylsulfanyl)oxane is not extensively documented in publicly available literature, its structure as a thioether warrants a cautious approach. Organosulfur compounds, as a class, can present several hazards. They may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Skin and eye irritation are also common concerns.[3][4][5] Therefore, a comprehensive PPE strategy is not merely a procedural formality but a critical component of risk mitigation.

The most likely routes of exposure to specialty organosulfur products are skin and eye contact, and inhalation.[6] Adherence to safe-handling procedures, including the use of appropriate PPE and working in well-ventilated areas, is paramount to minimizing these risks.[6]

Core Personal Protective Equipment (PPE) for 4-(methylsulfanyl)oxane

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the essential PPE for handling 4-(methylsulfanyl)oxane, with an emphasis on the rationale behind each selection.

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesType: Nitrile gloves are a suitable initial choice. For prolonged or high-risk procedures, consider double-gloving or using thicker, more robust gloves like neoprene.[7] Rationale: The primary risk is dermal absorption. Chemical-resistant gloves provide a barrier against accidental splashes and direct contact.[8]
Eye and Face Protection Safety goggles or a face shieldType: Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[9] Rationale: Protects the eyes and face from splashes of the chemical, which could cause serious irritation or damage.[4][10]
Body Protection Laboratory coat or chemical-resistant apronType: A standard laboratory coat is sufficient for low-volume handling. For larger quantities or splash-prone work, a chemical-resistant apron over the lab coat is recommended.[8] Rationale: Protects the skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hoodType: A NIOSH-approved respirator may be necessary for spills or when handling outside of a fume hood.[9] Rationale: Handling volatile or aerosolized compounds requires protection against inhalation. A fume hood is the primary engineering control to minimize respiratory exposure.[11]
Foot Protection Closed-toe shoesType: Sturdy, closed-toe shoes are required in any laboratory setting. Rationale: Protects the feet from spills and falling objects.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan ensures that safety is integrated into every step of the experimental workflow.

Preparation and Engineering Controls
  • Fume Hood: All handling of 4-(methylsulfanyl)oxane should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][11]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a chemical spill kit appropriate for organic compounds readily available.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial for ensuring complete protection.

PPE_Donning cluster_donning PPE Donning Sequence Start Start LabCoat 1. Lab Coat Start->LabCoat Ensure full coverage Gloves 2. Gloves LabCoat->Gloves Cuffs of gloves over lab coat sleeves Goggles 3. Goggles/Face Shield Gloves->Goggles Adjust for a snug fit End Ready for Handling Goggles->End

Figure 1: Recommended sequence for donning PPE.
Handling Procedures
  • Weighing and Transfer: When weighing or transferring 4-(methylsulfanyl)oxane, do so within the fume hood. Use a spatula or other appropriate tool to avoid direct contact.

  • Reactions and Manipulations: Keep all reaction vessels containing the compound capped or covered when not in use. Conduct all manipulations within the fume hood.

  • Post-Handling: After handling, decontaminate the work surface with an appropriate solvent and cleaning agent.

Doffing PPE: Minimizing Contamination

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing PPE Doffing Sequence Start Handling Complete Gloves_Remove 1. Remove Gloves Start->Gloves_Remove Avoid touching outside of gloves Goggles_Remove 2. Remove Goggles/Face Shield Gloves_Remove->Goggles_Remove Handle by the straps LabCoat_Remove 3. Remove Lab Coat Goggles_Remove->LabCoat_Remove Fold inward to contain contaminants Wash 4. Wash Hands Thoroughly LabCoat_Remove->Wash

Figure 2: Recommended sequence for doffing PPE.

Decontamination and Disposal: A Responsible Conclusion

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Decontamination
  • Equipment: All non-disposable equipment that has come into contact with 4-(methylsulfanyl)oxane should be thoroughly rinsed with an appropriate solvent in the fume hood.

  • Glassware: Contaminated glassware should be rinsed with a suitable solvent, which is then collected as hazardous waste, before being washed through standard laboratory procedures.

Waste Disposal Plan
  • Waste Segregation: All materials contaminated with 4-(methylsulfanyl)oxane, including gloves, pipette tips, and absorbent paper, must be collected in a designated hazardous waste container.[9] Liquid waste should be collected in a separate, clearly labeled, and sealed hazardous waste container.[9]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal Protocol: Organosulfur compounds may require special incineration and should not be poured down the drain.[12] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

By adhering to these guidelines, researchers can confidently handle 4-(methylsulfanyl)oxane, ensuring their personal safety and the integrity of their research. A proactive and informed approach to safety is the cornerstone of scientific excellence.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • [4-(methylsulfanyl)oxan-4-yl]methanol — Chemical Substance Information - NextSDS. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • 4-(methylsulfanyl)oxane (C6H12OS) - PubChemLite. Available at: [Link]

  • Chemical Identity Category Justification - Specialty Organosulfur Products. Available at: [Link]

  • Petrochemical Personal Protective Equipment (PPE) - Respirex International. Available at: [Link]

  • Removal of organosulfur compounds from oil fractions - GlobeCore. Available at: [Link]

  • CAS 2055751-21-6 | 4-[(4-Methylphenyl)sulfanyl]oxane - Hoffman Fine Chemicals. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI. Available at: [Link]

  • 4-(methylsulfanyl)-6-oxo-2-phenyl-6H-1,3-thiazine-5-carbonitrile. Available at: [Link]

  • Mustard gas - Wikipedia. Available at: [Link]

  • Chapter 7 - Management Procedures For Specific Waste Types. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.